(Z)-alpha-Bisabolene
Description
This compound, also known as cis-a-bisabolene or (Z)-α-bisabolene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(CC1)/C(=C\CC=C(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037278 | |
| Record name | 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
276.00 to 277.00 °C. @ 760.00 mm Hg | |
| Record name | 2,7,10-Bisabolatriene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29837-07-8, 17627-44-0 | |
| Record name | cis-α-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29837-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-alpha-Bisabolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029837078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((1Z)-1,5-Dimethyl-1,4-hexadien-1-yl)-1-methyl-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7,10-Bisabolatriene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of (Z)-alpha-Bisabolene in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-alpha-Bisabolene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery of this compound in various plant species. It details the experimental protocols utilized for its identification and quantification, presents the available quantitative data, and illustrates the key biosynthetic pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a monocyclic sesquiterpene hydrocarbon with the molecular formula C15H24. It is one of several isomers of bisabolene, which are common constituents of essential oils in a variety of plants. The interest in this compound stems from its potential biological activities, which are currently being explored for various pharmaceutical applications. This guide focuses on the botanical sources of this compound, the analytical methodologies for its characterization, and the molecular pathways leading to its synthesis in plants.
Botanical Distribution of this compound
This compound has been identified as a component of the essential oils of several plant species. The presence and concentration of this compound can vary significantly depending on the plant's genetics (chemotype), geographical location, developmental stage, and environmental conditions.
Table 1: Plant Species Reported to Contain Bisabolene Isomers, Including this compound
| Plant Species | Family | Plant Part | Bisabolene Isomers Detected | Reference |
| Alpinia chinensis | Zingiberaceae | Roots, Flowers | β-bisabolene, α-bisabolene | [1][2] |
| Matricaria recutita (Chamomile) | Asteraceae | Flowers | α-bisabolol (a derivative), bisabolol oxides, β-farnesene | [3][4][5] |
| Ziziphus jujuba (Jujube) | Rhamnaceae | Fruits | Terpenes (unspecified bisabolenes) | [6][7] |
| Abies grandis (Grand Fir) | Pinaceae | - | α-bisabolene | [8] |
| Santalum album (Indian Sandalwood) | Santalaceae | - | Bisabolene, Bisabolenol | [9] |
Note: The table includes mentions of various bisabolene isomers as specific quantification of this compound is not always available in the literature.
Experimental Protocols
The identification and quantification of this compound in plant matrices primarily rely on chromatographic and spectroscopic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most powerful and widely used method.
Extraction of Essential Oils
A common prerequisite for the analysis of this compound is the extraction of the essential oil from the plant material.
-
Hydrodistillation: This is the most traditional and widely used method.
-
Protocol:
-
The plant material (e.g., flowers, leaves, roots) is placed in a distillation apparatus with water.
-
The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is passed through a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.
-
Due to their different densities, the essential oil and water separate into two layers, allowing for the collection of the pure essential oil.[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.
-
Detailed Protocol for Sesquiterpene Analysis:
-
Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration.
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injection port.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11][12]
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min.[10][12]
-
Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C) at a rate of 3-10°C/min.[10][11][12][13]
-
-
Mass Spectrometer (MS) Conditions:
-
Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound can be determined by creating a calibration curve with a certified reference standard. The peak area of the compound in the sample is then compared to the calibration curve.
-
Quantitative Data
The concentration of this compound and related bisabolene derivatives can vary widely among different plant species and even within the same species. The following table summarizes available quantitative data, which is often presented as a percentage of the total essential oil composition.
Table 2: Quantitative Data of Bisabolene Derivatives in Selected Plant Essential Oils
| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |
| Alpinia chinensis | Roots | β-bisabolene | 10.4% | [1] |
| Matricaria recutita | Flowers | α-bisabolol | 0.1 - 44.2% | [3] |
| Matricaria recutita | Flowers | Bisabolol oxide A | 3.1 - 56.0% | [3] |
| Matricaria recutita | Flowers | Bisabolol oxide B | 3.9 - 27.2% | [3] |
| Matricaria recutita | Teabags | Chamazulene (derivative) | 4.44% | [4] |
Note: Data for this compound is often not reported separately from other isomers. The values presented show the significant contribution of bisabolene-type sesquiterpenes to the essential oil profile.
Biosynthesis and Regulatory Pathways
The biosynthesis of this compound in plants follows the general pathway for sesquiterpenoids, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. For sesquiterpene biosynthesis, the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol, primarily from IPP and DMAPP derived from the MVA pathway.
Caption: Overview of the MVA and MEP pathways leading to the biosynthesis of this compound.
Regulation of Bisabolene Synthase Gene Expression
The expression of terpene synthase (TPS) genes, including bisabolene synthases, is tightly regulated in response to various internal and external stimuli, such as herbivory, pathogen attack, and abiotic stress. The jasmonate signaling pathway plays a crucial role in this regulation.
Upon perception of a stimulus, such as wounding, the production of jasmonic acid (JA) is induced. JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, WRKY, and AP2/ERF, which can then bind to specific cis-acting elements in the promoters of TPS genes, activating their transcription and leading to the production of terpenes like this compound.[14][15][16]
Caption: Jasmonate signaling pathway regulating the expression of bisabolene synthase genes.
Conclusion
The discovery of this compound in a range of plant species highlights the vast chemical diversity of the plant kingdom and presents exciting opportunities for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on the botanical sources, analytical methodologies, and biosynthetic pathways of this promising sesquiterpene. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in medicine. The detailed experimental protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Physico-chemical, nutritional, and volatile composition and sensory profile of Spanish jujube (Ziziphus jujuba Mill.) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of the Sesquiterpene Bisabolene From One- and Two-Carbon Compounds in Engineered Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Cloning and Functional Characterization of Bisabolene Synthetase (SaBS) Promoter from Santalum album [mdpi.com]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. scielo.br [scielo.br]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. cropj.com [cropj.com]
- 14. mdpi.com [mdpi.com]
- 15. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
Natural sources and isolation of (Z)-alpha-Bisabolene
An In-depth Technical Guide to the Natural Sources and Isolation of (Z)-α-Bisabolene
Introduction
(Z)-α-Bisabolene is a naturally occurring monocyclic sesquiterpene, a class of terpenes composed of three isoprene units.[1] It is recognized for its pleasant, woody-balsamic fragrance and is a constituent of various plant essential oils.[1] As a plant metabolite, (Z)-α-bisabolene and its derivatives are investigated for a range of potential pharmacological activities, including antioxidant and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of (Z)-α-Bisabolene, alongside detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of (Z)-α-Bisabolene
(Z)-α-Bisabolene is found in a variety of organisms, from higher plants to insects. In plants, it is a component of the essential oils, contributing to their characteristic aroma.[1] It has also been identified as a pheromone precursor in certain insects.[4] The concentration of (Z)-α-bisabolene can vary significantly depending on the species, geographical location, and conditions of cultivation and harvesting.[5]
Some of the prominent natural sources include:
-
Plants: Chamomile, Ginger, Cassia fistula, Pelargonium graveolens, Ardisia brevicaulis, Origanum vulgare, Alpinia chinensis, and Ziziphus jujuba.[1][2]
-
Insects: It serves as a precursor to the sex pheromone in the Southern green stink bug, Nezara viridula.[4]
While direct extraction from plants is a common approach, biotechnological production using engineered microbes like Yarrowia lipolytica and Methanosarcina acetivorans is an emerging alternative due to challenges in chemical synthesis and low concentrations in some natural sources.[6][7][8]
Data on Natural Occurrence
The following table summarizes the presence of α-bisabolene isomers in various natural sources. Quantitative data for the specific (Z)-isomer is often limited in general surveys, with many studies reporting on α-bisabolene as a whole or other related isomers.
| Natural Source | Plant Part | Key Bisabolene-related Compound(s) Identified | Method of Analysis | Reference |
| Cassia fistula | Bark | cis-Z-alpha-bisabolene epoxide | GC-MS | [3] |
| Ginger (Zingiber officinale) | Rhizome | Zingiberene, β-bisabolene, α-curcumene | GC-MS | [9] |
| Vanillosmopsis arborea | - | (-)-α-Bisabolol (up to 81.4% of essential oil) | Gas Chromatography | [10] |
| Southern green stink bug (Nezara viridula) | Male epidermal tissue | (+)-(S,Z)-α-bisabolene (pheromone precursor) | - | [4] |
Biosynthesis of α-Bisabolene
(Z)-α-Bisabolene, like other sesquiterpenes, is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.[6] These pathways produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The final step involves the conversion of the C15 intermediate, farnesyl diphosphate (FPP), into the specific bisabolene isomer by a class of enzymes known as terpene synthases (TPS) or, more specifically, bisabolene synthases.[4][8]
Caption: Simplified biosynthesis pathway of (Z)-α-Bisabolene.
Isolation and Purification Methodologies
The isolation of (Z)-α-Bisabolene from its natural matrix typically involves a multi-step process beginning with the extraction of the essential oil, followed by purification to isolate the target compound.
Caption: General experimental workflow for isolating (Z)-α-Bisabolene.
Extraction: Steam Distillation
Steam distillation is the most common method for extracting volatile essential oils from plant materials without the need for high temperatures that could cause decomposition.[11][12] The process relies on the principle that the total vapor pressure of a mixture of immiscible liquids (like oil and water) is the sum of their individual vapor pressures, allowing the mixture to boil at a temperature below the boiling point of either component.[12]
Initial Purification: Fractional Distillation
Following steam distillation, the crude essential oil is a complex mixture. Fractional distillation is employed to separate compounds based on differences in their boiling points.[13][14] This step can significantly enrich the fraction containing sesquiterpenes like α-bisabolene, separating them from more volatile monoterpenes or less volatile components.[10]
Final Purification: Chromatographic Techniques
To achieve high purity, chromatographic methods are indispensable.[15]
-
Column Chromatography: This is a widely used technique for separating components of a mixture.[15] For sesquiterpenes, silica gel is a common stationary phase, and a non-polar solvent system (e.g., hexane or a hexane-ethyl acetate gradient) is used as the mobile phase to elute the compounds.[9]
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is the method of choice.[16] Reversed-phase columns (like C18) with a mobile phase of acetonitrile and water or methanol and water are typically used for the separation of sesquiterpenes.[16][17]
Experimental Protocols
Protocol 1: Steam Distillation for Essential Oil Extraction
This protocol describes a general laboratory-scale steam distillation for extracting essential oils.
Apparatus:
-
Large round-bottom flask (boiling flask)
-
Biomass flask
-
Still head, condenser, and receiver adapter
-
Heating mantle
-
Water source for condenser
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: Place the dried and ground plant material into the biomass flask. Fill the boiling flask to about two-thirds capacity with distilled water.
-
Assembly: Assemble the steam distillation apparatus as shown in standard laboratory guides.[18] Ensure all joints are secure.
-
Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils.[18]
-
Condensation: The steam and oil vapor mixture travels to the condenser, where it cools and liquefies, collecting in the receiver.[12] Continue distillation until no more oil is observed in the distillate (typically several hours).
-
Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude essential oil.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of a bisabolene-enriched fraction.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., n-hexane)
-
Bisabolene-enriched fraction
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, allowing it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the essential oil fraction in a minimal amount of n-hexane and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with n-hexane. (Z)-α-Bisabolene, being a non-polar hydrocarbon, will elute relatively quickly.
-
Fraction Collection: Collect the eluate in small, sequential fractions.
-
Monitoring: Monitor the separation by running TLC on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under UV light or with a staining agent.
-
Pooling and Concentration: Combine the fractions that contain the pure (Z)-α-Bisabolene (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified compound.[9]
Protocol 3: High-Purity Isolation by Preparative HPLC
This protocol is for the final purification step to achieve high-purity (Z)-α-Bisabolene.
Instrumentation:
-
Preparative HPLC system with a suitable detector (e.g., UV or ELSD)
-
Preparative reversed-phase C18 column
-
Fraction collector
Procedure:
-
Method Development: First, develop an analytical-scale HPLC method to achieve good separation of (Z)-α-Bisabolene from impurities. A typical starting point is a C18 column with a gradient elution of acetonitrile and water.
-
Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.[16]
-
Sample Preparation: Dissolve the bisabolene-enriched fraction from the previous step in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Purification Run: Inject the sample onto the preparative HPLC system. Monitor the chromatogram and collect the fraction corresponding to the (Z)-α-Bisabolene peak using the fraction collector.
-
Post-Purification Work-up: The collected fractions will contain the purified compound dissolved in the mobile phase. Remove the organic solvent (e.g., acetonitrile) by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a non-polar solvent to recover the pure oil.[16]
Conclusion
(Z)-α-Bisabolene is a valuable natural product found across various plant species. Its isolation hinges on a systematic approach combining efficient extraction via steam distillation with multi-step purification using fractional distillation and chromatography. While traditional extraction from natural sources remains a primary method, the protocols detailed herein for column chromatography and preparative HPLC are critical for obtaining the high-purity compound required for rigorous scientific investigation and potential therapeutic development. The continued exploration of both natural sources and biosynthetic production routes will be crucial in meeting the demand for this versatile sesquiterpene.
References
- 1. Buy (Z)-alpha-Bisabolene (EVT-1565372) | 29837-07-8 [evitachem.com]
- 2. This compound | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0253922A1 - Process for the purification of alpha-bisabolol - Google Patents [patents.google.com]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. youtube.com [youtube.com]
- 13. chembam.com [chembam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jsmcentral.org [jsmcentral.org]
- 16. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. engineering.iastate.edu [engineering.iastate.edu]
Chemical structure and stereochemistry of (Z)-alpha-Bisabolene
A Technical Guide to the Chemical Structure and Stereochemistry of (Z)-α-Bisabolene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-α-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and ginger.[1] As a member of the bisabolene family, it is distinguished by a specific stereochemical configuration that dictates its physical properties and biological activity. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, physicochemical properties, and key experimental protocols related to (Z)-α-bisabolene, intended for professionals in chemical research and drug development.
Chemical Structure and Nomenclature
(Z)-α-Bisabolene is a 15-carbon isoprenoid, classified as a monocyclic sesquiterpene.[1] Its structure consists of a cyclohexene ring substituted at position 1 with a methyl group and at position 4 with a 6-methylhepta-2,5-dien-2-yl side chain.
-
IUPAC Name: 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene[1][2]
-
Synonyms: cis-α-Bisabolene, (Z)-α-Bisabilene[2]
-
CAS Number: 29837-07-8[2]
The core structure is fundamental to its chemical reactivity, particularly the two double bonds in the side chain and one in the cyclohexene ring, which are susceptible to reactions like hydrogenation and oxidation.[1]
Stereochemistry
The stereochemistry of α-bisabolene is critical to its identity and is defined by two primary features: the geometric isomerism of a double bond in the side chain and a chiral center on the cyclohexene ring.
-
Geometric Isomerism (E/Z): The "(Z)" designation in the name specifies the geometry of the trisubstituted double bond within the heptadienyl side chain (C4=C5 in the side chain). In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side of the bond axis. This is contrasted with the (E)-isomer, or trans-α-Bisabolene, where they are on opposite sides.
-
Chirality (R/S): The carbon atom at position 4 of the cyclohexene ring, where the side chain is attached, is a stereocenter. This gives rise to two enantiomers:
The specific combination of these stereochemical features results in distinct molecules with potentially different biological activities and physical properties. The IUPAC name for the (R) enantiomer is (4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene.[3]
References
The Biological Significance of (Z)-alpha-Bisabolene in the Southern Green Stink Bug, Nezara viridula: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-alpha-Bisabolene is a pivotal sesquiterpene in the chemical ecology of the southern green stink bug, Nezara viridula, a globally significant agricultural pest. This technical guide provides an in-depth analysis of the biological role of this compound, primarily as the precursor to the male-produced sex pheromone. The active pheromonal components are the trans- and cis-1,2-epoxides of this compound, which mediate aggregation and mating behaviors. This document details the biosynthesis of this compound, the composition of the pheromone blend, the behavioral responses it elicits, and the underlying perceptual pathways. Furthermore, it outlines the experimental protocols employed in the study of this semiochemical, offering a comprehensive resource for researchers in chemical ecology and pest management.
Introduction
Nezara viridula (Linnaeus) (Heteroptera: Pentatomidae) utilizes a sophisticated chemical communication system in which this compound plays a central role. While not the primary active pheromone itself, it is the immediate biosynthetic precursor to the male-released sex pheromone components, trans-(Z)-alpha-bisabolene epoxide and cis-(Z)-alpha-bisabolene epoxide.[1][2] These epoxides are crucial for long-range attraction of conspecifics, including sexually mature females, males, and late-instar nymphs, thereby facilitating mating and aggregation.[1] The specific ratio of these stereoisomers is critical for species recognition and can vary between different geographic populations, leading to the existence of distinct "pheromone strains".[1][3] Understanding the biosynthesis and perception of this pheromone system is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping.
Biosynthesis of this compound and Pheromone Formation
This compound in Nezara viridula is synthesized de novo in the epidermal tissue associated with the cuticle of the ventral sternites in mature males.[4] The biosynthetic pathway involves key enzymes from the terpene metabolic pathway.
The process begins with the general intermediate (E,E)-farnesyl diphosphate (FPP). An isoprenyl diphosphate synthase (IDS)-type terpene synthase (TPS), designated as NvTPS, catalyzes the conversion of FPP to (+)-(S,Z)-alpha-bisabolene.[4] The substrate for this reaction, FPP, is produced by a bona fide FPP synthase, NvFPPS.[4] Following its synthesis, this compound is then enzymatically converted to its epoxide forms, the active pheromone components.
Quantitative Data on Pheromone Composition and Behavioral Responses
The composition of the male-produced volatile blend and the behavioral responses of females to these compounds have been quantified in several studies. The relative abundance of this compound and its epoxides can differ significantly between geographically distinct populations.
Table 1: Composition of Male-Produced Volatiles in Different Nezara viridula Populations
| Compound | USA Strain (%)[1] | Italian Strain (%)[3] | Australian Strain (%)[3] | Brazilian Strain (%)[3] | Japanese Strain (%)[3] |
| This compound | 17 | 10.9 ± 3.4 | 15.3 ± 1.6 | 13.0 ± 2.0 | 4.3 ± 0.9 |
| trans-(Z)-alpha-Bisabolene Epoxide | 44 | 55.4 ± 3.9 | 57.5 ± 2.0 | 58.5 ± 2.5 | 87.0 ± 1.3 |
| cis-(Z)-alpha-Bisabolene Epoxide | 15 | 8.8 ± 1.6 | 6.0 ± 0.7 | 10.3 ± 1.1 | 0.9 ± 0.2 |
| (E)-Nerolidol | 1.4 | - | - | - | - |
| n-Nonadecane | 7.4 | - | - | - | - |
| Data are presented as the relative percentage of the total blend. Data from Aldrich et al. (1993) are presented as mean ± SEM. |
Table 2: Behavioral Responses of Nezara viridula Females to Pheromone Components in Olfactometer Bioassays
| Stimulus | % Females Attracted | Statistical Significance (P-value) | Reference |
| Racemic trans-(Z)-alpha-BE | 45% | < 0.05 | [5] |
| Racemic cis-(Z)-alpha-BE | 25% | < 0.05 | [5] |
| (-)-trans-(Z)-alpha-BE | 40% | < 0.05 | [5] |
| (-)-cis-(Z)-alpha-BE | 20% | > 0.05 | [5] |
| Blend (25% cis / 75% trans) | Significantly more attractive than trans-isomer alone | < 0.05 | [5] |
| BE = Bisabolene Epoxide |
These data highlight the importance of the trans-epoxide as the primary attractant, with the cis-epoxide playing a synergistic role.[5][6]
Pheromone Perception and Signal Transduction
The perception of the bisabolene epoxide pheromone begins at the antennae of Nezara viridula. The process involves the transport of the hydrophobic pheromone molecules across the aqueous sensillar lymph to olfactory receptors (ORs) on the dendritic membrane of olfactory sensory neurons (OSNs). This transport is facilitated by odorant binding proteins (OBPs) and chemosensory proteins (CSPs), which have been identified in the antennae of N. viridula.
While the specific ORs for bisabolene epoxides in N. viridula have not yet been identified, the general mechanism of insect olfactory signal transduction is understood. The binding of the pheromone to a specific OR, which forms a heteromeric complex with a highly conserved co-receptor (Orco), is thought to directly gate a non-selective cation channel. This leads to the depolarization of the OSN and the generation of an action potential, which is then transmitted to the antennal lobe of the brain for processing.
Experimental Protocols
The study of this compound and its role in Nezara viridula involves a combination of chemical analysis and behavioral bioassays.
Pheromone Collection and Analysis
A standard method for collecting the male-produced volatiles is through headspace aeration.
Protocol: Headspace Volatile Collection
-
Insect Preparation: Place a group of sexually mature male N. viridula (typically 10-20 individuals) in a clean glass chamber.
-
Aeration: Draw purified, humidified air through the chamber at a controlled flow rate (e.g., 1 L/min).
-
Trapping: Pass the effluent air through a filter containing an adsorbent material such as activated charcoal or a polymeric adsorbent like Tenax® or Super-Q®.[1]
-
Elution: After a set collection period (e.g., 24 hours), elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent, such as hexane or dichloromethane.
-
Analysis: Concentrate the eluate and analyze it by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components. Use a nonpolar capillary column (e.g., DB-5) with a temperature program suitable for sesquiterpenes (e.g., initial temperature of 40-60°C, ramping to 250-280°C).
Electroantennography (EAG)
EAG is used to measure the electrical response of the insect antenna to volatile compounds.
Protocol: Electroantennography (EAG)
-
Antenna Preparation: Excise an antenna from a live, immobilized N. viridula (typically a female). Mount the antenna between two electrodes using conductive gel, with the base of the antenna connected to the reference electrode and the tip inserted into the recording electrode.
-
Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of the test compound (e.g., synthetic bisabolene epoxide isomers dissolved in a solvent and applied to filter paper) over the antenna for a short duration (e.g., 0.5 seconds).
-
Recording: Record the resulting depolarization (a negative voltage deflection) of the antenna using an EAG system.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) and compare the responses to different compounds and concentrations. A solvent blank should be used as a control.
Behavioral Bioassays (Olfactometry)
Y-tube olfactometers are commonly used to assess the behavioral response of insects to airborne stimuli.
Protocol: Y-Tube Olfactometer Bioassay
-
Apparatus: Use a glass Y-tube olfactometer with two arms. Deliver a continuous flow of purified, humidified air through each arm.
-
Stimulus Application: Introduce the test stimulus (e.g., a filter paper treated with a synthetic pheromone blend) into the airflow of one arm (the "treatment arm"). Introduce a solvent control into the other arm (the "control arm").
-
Insect Introduction: Release a single, sexually mature female N. viridula at the base of the Y-tube.
-
Observation: Observe the insect for a set period (e.g., 5-10 minutes) and record its choice (i.e., which arm it enters first) and the time spent in each arm.
-
Replication and Controls: Test a sufficient number of insects to allow for statistical analysis. To avoid positional bias, alternate the treatment and control arms between replicates. Clean the olfactometer thoroughly between trials.
Conclusion and Future Directions
This compound is a crucial precursor in the biosynthesis of the sex pheromone of Nezara viridula. The resulting epoxides, particularly the trans-isomer, are the primary mediators of attraction for this species. The quantitative variation in the pheromone blend across different geographical regions has significant implications for the development of targeted pest management strategies. While the biosynthetic pathway is partially elucidated and the behavioral responses are well-documented, further research is needed to identify the specific olfactory receptors involved in pheromone perception. A deeper understanding of the molecular basis of chemoreception in N. viridula will be instrumental in designing novel and highly specific attractants or repellents for the sustainable management of this important agricultural pest.
References
- 1. researchgate.net [researchgate.net]
- 2. seb.org.br [seb.org.br]
- 3. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 4. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisabolene epoxides in sex pheromone innezara viridula (L.) (Heteroptera: Pentatomidae): Role ofcis isomer and relation to specificity of pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
(Z)-alpha-Bisabolene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Plant Metabolite
Abstract
(Z)-alpha-Bisabolene, a naturally occurring sesquiterpene, is a significant secondary metabolite found in a variety of medicinal and aromatic plants. This technical guide provides a detailed overview of this compound, encompassing its chemical and physical properties, biosynthetic origins, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this plant-derived compound. This guide summarizes the current state of knowledge on this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanisms of action.
Introduction
This compound, a member of the vast class of sesquiterpenes, is a volatile organic compound that contributes to the characteristic aroma of various plants, including German chamomile (Matricaria recutita) and Origanum vulgare.[1] As a natural product, it has garnered interest for its potential pharmacological activities. Sesquiterpenes, in general, are known to exhibit a wide range of biological effects, and bisabolene isomers are no exception.[2] This guide focuses specifically on the (Z)-isomer of alpha-bisabolene, providing a consolidated resource of its known characteristics and potential for further scientific investigation and drug discovery.
Chemical and Physical Properties
This compound is a C15H24 hydrocarbon with a molecular weight of 204.35 g/mol .[3] Its structure consists of a cyclohexene ring substituted with a methyl group and a 6-methylhepta-2,5-dien-2-yl side chain. The "(Z)" designation refers to the stereochemistry of the double bond in the side chain.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| IUPAC Name | 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene | [3] |
| CAS Number | 29837-07-8 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Woody, balsamic | [4] |
Biosynthesis
This compound, like all sesquiterpenes, is synthesized in plants through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These pathways produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase, this compound synthase, then catalyzes the cyclization of FPP to form the characteristic bisabolene carbon skeleton.
Biosynthesis of this compound.
Biological Activities and Quantitative Data
While research on the specific biological activities of this compound is still emerging, studies on closely related bisabolene isomers and essential oils rich in these compounds suggest potential in several therapeutic areas. It is important to note that the following quantitative data primarily pertains to other bisabolene isomers due to a lack of specific data for the (Z)-alpha isomer in the current literature.
Anticancer Activity
Several studies have investigated the cytotoxic effects of bisabolene isomers against various cancer cell lines. The data suggests that these compounds can induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | Assay | IC₅₀ / CC₅₀ | Reference |
| γ-Bisabolene | TE671 (Human Neuroblastoma) | MTT | 8.2 µM | [5] |
| β-Bisabolene | 4T1 (Murine Mammary Carcinoma) | MTT | 48.99 µg/mL | [6] |
| β-Bisabolene | MCF-7 (Human Breast Adenocarcinoma) | MTT | 66.91 µg/mL | [6] |
| β-Bisabolene | SKBR3 (Human Breast Adenocarcinoma) | MTT | 70.62 µg/mL | [6] |
| β-Bisabolene | BT474 (Human Breast Ductal Carcinoma) | MTT | 74.3 µg/mL | [6] |
| β-Bisabolene | MDA-MB-231 (Human Breast Adenocarcinoma) | MTT | 98.39 µg/mL | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of bisabolane-type sesquiterpenes has been evaluated through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Compound/Extract | Cell Line | Assay | IC₅₀ / Inhibition | Reference |
| Bisabolane Sesquiterpenes (compounds 7 and 13) | RAW264.7 (Murine Macrophage) | NO Production Inhibition | >50% inhibition at 20 µM | [7] |
| Vernonia amygdalina ethanolic extract (containing bisabolene-type sesquiterpenes) | RAW264.7 (Murine Macrophage) | NO Production Inhibition | IC₅₀ = 37.68 ± 2.28 µg/mL | [8] |
| β-Bisabolol | RAW264.7 (Murine Macrophage) | NO Production Inhibition | 55.5% inhibition at 50.0 µg/mL | [9] |
Antimicrobial Activity
The antimicrobial properties of essential oils containing bisabolenes and isolated bisabolene-related compounds have been reported against various bacteria and fungi.
| Compound/Essential Oil | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| α-Bisabolol | Candida albicans | Broth Microdilution | 26.8 µg/mL | [10] |
| α-Bisabolol | Staphylococcus aureus | Broth Microdilution | 16 µg/mL | [10] |
| α-Bisabolol | Microsporum gypseum | Broth Microdilution | 4.0 µg/mL | [10] |
| Psammogeton canescens EO (25% β-bisabolene) | Candida albicans | Not specified | Active | |
| Psammogeton canescens EO (25% β-bisabolene) | Escherichia coli | Not specified | Active |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and related compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
MTT Assay Workflow.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined after incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate. An emulsifying agent like Tween 80 may be required for oil-based compounds.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin can be used to aid visualization.
Broth Microdilution MIC Assay Workflow.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
Principle: The amount of nitrite, a stable product of NO, is measured using the Griess reagent.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment and Stimulation: Treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Nitric Oxide Inhibition Assay Workflow.
Signaling Pathways
The biological activities of sesquiterpenes are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on related compounds suggests the involvement of the NF-κB and MAPK pathways in its anti-inflammatory and anticancer effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Some sesquiterpenes have been shown to inhibit this pathway.
Potential Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Potential Modulation of the MAPK/ERK Pathway.
Conclusion and Future Directions
This compound is a plant-derived sesquiterpene with a chemical profile that suggests potential for various therapeutic applications. While preliminary evidence from related compounds indicates promising anticancer, anti-inflammatory, and antimicrobial activities, there is a clear need for further research focused specifically on the (Z)-alpha isomer. Future studies should aim to:
-
Isolate and purify this compound to enable robust in vitro and in vivo testing.
-
Determine the specific IC₅₀ and MIC values of this compound against a broad range of cancer cell lines and microbial strains.
-
Elucidate the precise molecular mechanisms of action, including its effects on key signaling pathways.
-
Conduct preclinical and clinical studies to evaluate its safety and efficacy for potential therapeutic use.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their investigation of this intriguing natural product. The detailed protocols and pathway diagrams are intended to facilitate the design of future experiments and accelerate the exploration of this compound's full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical composition, antimicrobial and antioxidant activities of the essential oil of Psammogeton canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary research on the pharmacological properties of (Z)-alpha-Bisabolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-α-Bisabolene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a preliminary overview of the pharmacological properties of (Z)-α-Bisabolene, with a focus on its anti-inflammatory, anticancer, and antimicrobial activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of the current state of research on this compound.
Pharmacological Activities of (Z)-α-Bisabolene
Preliminary research indicates that (Z)-α-Bisabolene possesses a range of pharmacological activities, positioning it as a compound of interest for further investigation in drug discovery and development.
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of pure (Z)-α-Bisabolene is limited in the currently available literature, studies on essential oils containing bisabolene derivatives suggest a potential role in modulating inflammatory pathways. For instance, an essential oil rich in bisabolene-type sesquiterpenes demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. Some bisabolane sesquiterpenes have shown moderate anti-inflammatory effects, with an inhibitory rate of more than 50% at a concentration of 20 μM.[1] Further research is required to isolate and quantify the specific contribution of (Z)-α-Bisabolene to these effects and to determine its IC50 value.
Anticancer Activity
The anticancer potential of bisabolene isomers and related compounds has been an area of active investigation. While direct IC50 values for (Z)-α-Bisabolene against various cancer cell lines are not yet widely reported, studies on the related compound β-bisabolene have demonstrated selective cytotoxic activity against murine and human breast cancer cell lines. For example, β-bisabolene exhibited IC50 values of 65.49 µg/ml against MG1361 cells and 48.99 µg/ml against 4T1 cells.[2][3] In human breast cancer cell lines, the IC50 values for β-bisabolene were 66.91 µg/ml (MCF-7), 98.39 µg/ml (MDA-MB-231), 70.62 µg/ml (SKBR3), and 74.3 µg/ml (BT474).[2][3] These findings suggest that the bisabolene scaffold is a promising starting point for the development of novel anticancer agents, and underscore the need for specific evaluation of the (Z)-α isomer.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of bisabolene sesquiterpenoids. Although data specifically for the (Z)-α isomer is sparse, related bisabolene derivatives have shown potent inhibitory activity against a range of pathogenic bacteria. For instance, certain bisabolene derivatives displayed significant activity against the aquatic pathogenic bacterium Vibrio parahaemolyticus with MIC values of 9.0 and 15.0 μM, and against Vibrio harveyi with MIC values of 15.0 and 15.2 μM.[4] Some derivatives have also shown a broad spectrum of antimicrobial activity with MIC values ranging from 9.0 to 74.6 μM against various strains.[4] These results indicate the potential of the bisabolene chemical backbone in the development of new antimicrobial agents.
Quantitative Pharmacological Data
To facilitate a clear comparison of the available data, the following tables summarize the quantitative pharmacological parameters for bisabolene-related compounds. It is crucial to note that much of the existing data pertains to isomers or derivatives of α-bisabolene, and further research is necessary to establish the specific activity of the (Z) isomer.
Table 1: Anticancer Activity of β-Bisabolene
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MG1361 | Murine Mammary | 65.49 | [2][3] |
| 4T1 | Murine Mammary | 48.99 | [2][3] |
| MCF-7 | Human Breast | 66.91 | [2][3] |
| MDA-MB-231 | Human Breast | 98.39 | [2][3] |
| SKBR3 | Human Breast | 70.62 | [2][3] |
| BT474 | Human Breast | 74.3 | [2][3] |
Table 2: Antimicrobial Activity of Bisabolene Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Bisabolene Derivative 1 | Vibrio parahaemolyticus | 9.0 | [4] |
| Bisabolene Derivative 2 | Vibrio parahaemolyticus | 15.0 | [4] |
| Bisabolene Derivative 2 | Vibrio harveyi | 15.0 | [4] |
| Bisabolene Derivative 3 | Vibrio harveyi | 15.2 | [4] |
| Bisabolene Derivative 4 | Various Strains | 9.0 - 74.6 | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the pharmacological evaluation of (Z)-α-Bisabolene.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (Z)-α-Bisabolene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Nitric Oxide (NO) Inhibition (Griess) Assay for Anti-inflammatory Activity
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Stimulation: Pre-treat the cells with various concentrations of (Z)-α-Bisabolene for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production. Include a control group with cells treated only with LPS and a blank group with untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50-100 µL of the collected supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of nitric oxide inhibition by comparing the nitrite levels in the compound-treated groups to the LPS-only treated group.
Signaling Pathways
The pharmacological effects of many natural compounds are mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of (Z)-α-Bisabolene are still under investigation, related terpenoids have been shown to modulate key pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] It is hypothesized that (Z)-α-Bisabolene may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκB or the nuclear translocation of NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by (Z)-α-Bisabolene.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is a common feature in many types of cancer. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that promote cell growth and division. Natural products have been shown to inhibit the MAPK signaling pathway, making it a potential target for the anticancer activity of (Z)-α-Bisabolene.[1]
Caption: Hypothesized inhibition of the MAPK signaling pathway by (Z)-α-Bisabolene.
Conclusion and Future Directions
The preliminary data gathered on (Z)-α-Bisabolene and its related compounds suggest a promising pharmacological profile with potential anti-inflammatory, anticancer, and antimicrobial activities. However, this technical guide also highlights significant gaps in the current understanding of this specific sesquiterpene isomer. To advance the development of (Z)-α-Bisabolene as a potential therapeutic agent, future research should focus on:
-
Isolation and Purification: Obtaining highly pure (Z)-α-Bisabolene to enable precise pharmacological evaluation.
-
Quantitative In Vitro Studies: Determining the IC50 and MIC values of pure (Z)-α-Bisabolene against a broad range of cancer cell lines, bacteria, and fungi.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by (Z)-α-Bisabolene to understand its mechanism of action.
-
In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of (Z)-α-Bisabolene.
By addressing these key areas, the scientific community can build a more comprehensive understanding of the therapeutic potential of (Z)-α-Bisabolene and pave the way for its potential translation into clinical applications.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketopiperazine Alkaloids and Bisabolene Sesquiterpenoids from Aspergillus versicolor AS-212, an Endozoic Fungus Associated with Deep-Sea Coral of Magellan Seamounts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. 4.7. Nitric Oxide Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Proposed Mechanisms of Action for (Z)-alpha-Bisabolene
Abstract
This compound is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and ginger.[1] As a member of the bisabolene family, it has garnered scientific interest for its potential pharmacological activities. This document provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing from available research on the compound and its closely related isomers. The primary areas of focus include its potential antimicrobial, anti-inflammatory, and anticancer properties. This guide synthesizes current knowledge, presents quantitative data where available, details relevant experimental protocols, and visualizes key pathways to support further research and development.
Introduction to this compound
This compound, systematically named 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohex-1-ene, is a C15H24 hydrocarbon classified as a monocyclic sesquiterpene.[1][2] Its structure features a cyclohexene ring and a heptadienyl side chain with a specific Z (cis) configuration at one of the double bonds, which distinguishes it from other bisabolene isomers (α, β, and γ).[1][3] This structural specificity is crucial as it dictates the molecule's interaction with biological systems.[1] While research specifically on the (Z)-alpha isomer is emerging, mechanistic insights are often inferred from studies on the more extensively researched alpha-bisabolol and other bisabolene isomers.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of bisabolene-containing essential oils has been documented against a range of pathogens, including bacteria and fungi.[4] The primary proposed mechanism is the disruption of the microbial cell membrane.[4]
Mechanism: this compound's lipophilic nature, conferred by its hydrocarbon structure, is thought to facilitate its intercalation into the lipid bilayer of microbial cell membranes. This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, loss of cell viability.[4] This mechanism is common among many terpenoid compounds.
Table 1: Antimicrobial Activity of Essential Oils Containing Bisabolenes
Note: The following data is for essential oils where bisabolene is a component, not for isolated this compound.
| Organism | Essential Oil Source | Activity Type | Measurement | Result | Reference |
| Candida genus yeasts | Multiple | Fungicidal | MIC | 0.78 µL/mL | [4] |
| Various Fungi | Multiple | Fungicidal | MFC | 50 µL/mL | [4] |
Proposed Anti-Inflammatory Mechanisms
Research on the related sesquiterpenoid α-bisabolol provides a strong basis for the proposed anti-inflammatory mechanisms of this compound. These mechanisms involve the modulation of key inflammatory mediators and signaling pathways. The structurally similar β-bisabolol has also been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner.[5][6]
Key Proposed Mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: α-bisabolol has been shown to significantly inhibit the production of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).[7][8] It is hypothesized that this compound may act similarly to downregulate the expression of these key cytokines.
-
Suppression of Inflammatory Enzymes: A proposed mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively, during inflammation.[5]
Proposed Anticancer Mechanisms of Action
The anticancer potential of bisabolenes has been explored, with studies on α-bisabolol and β-bisabolene demonstrating cytotoxicity against various cancer cell lines.[9][10] The proposed mechanisms for this compound center on the induction of apoptosis and cell cycle arrest.[4]
Induction of Apoptosis
Studies on the closely related α-bisabolol show that it induces apoptosis in glioma and other cancer cells through the intrinsic (mitochondrial) pathway.[9] This involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[9] β-bisabolene has also been shown to induce apoptosis in breast cancer cells, confirmed by Annexin V and Caspase 3/7 activity assays.[10]
Proposed Apoptotic Pathway:
-
This compound interacts with the mitochondrial membrane.
-
Disruption of the inner mitochondrial membrane potential.
-
Release of Cytochrome c from the mitochondria into the cytoplasm.
-
Activation of Caspase-9 (initiator caspase).
-
Activation of Caspase-3 (executioner caspase).
-
Cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis .
Cell Cycle Arrest
A patent document suggests that alpha-bisabolene may exert anticancer effects through the induction of cell cycle arrest, though specific peer-reviewed studies on the isolated compound are limited.[4] The related compound zerumbone, another sesquiterpene, has been shown to arrest Jurkat cells at the G2/M phase.[11] It is plausible that this compound could interfere with the cell cycle machinery, preventing cancer cells from progressing through mitosis and leading to a halt in proliferation.
Table 2: Cytotoxic Activity of Bisabolene Isomers
Note: This data is for isomers of alpha-bisabolene and is provided for comparative context.
| Compound | Cell Line | Cell Type | Measurement | Result (µg/mL) | Reference |
| β-Bisabolene | 4T1 | Murine Breast Cancer | IC50 | 48.99 | [10] |
| β-Bisabolene | MG1361 | Murine Mammary Cancer | IC50 | 65.49 | [10][12] |
| β-Bisabolene | MCF7 | Human Breast Cancer | IC50 | 66.91 | [10] |
| β-Bisabolene | SKBR3 | Human Breast Cancer | IC50 | 70.62 | [10] |
| β-Bisabolene | EpH4 | Normal Murine Mammary | IC50 | >200 | [10][12] |
| β-Bisabolene | MCF10A | Normal Human Breast | IC50 | 114.3 | [10] |
Other Proposed Mechanisms
A computational study performed docking analysis on cis-Z-alpha-bisabolene epoxide, a derivative of this compound.[13] The results predicted that this compound could act as a ligand for the pregnane X receptor (PXR).[13] PXR is a nuclear receptor that plays a key role in regulating the metabolism and detoxification of xenobiotics and endogenous compounds.[13] If this compound or its metabolites interact with PXR, this could influence various cellular processes, including drug metabolism and antioxidant responses.[13]
Appendices: Experimental Protocols
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is a generalized method for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, 4T1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 value) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Conclusion and Future Directions
The available evidence, largely extrapolated from related bisabolene isomers, suggests that this compound is a promising natural compound with potential therapeutic applications. Its proposed mechanisms of action include microbial membrane disruption, modulation of inflammatory pathways, and the induction of apoptosis and cell cycle arrest in cancer cells. However, there is a clear need for further research focused specifically on the (Z)-alpha isomer to validate these hypotheses and elucidate its precise molecular targets. Future studies should aim to generate quantitative data (IC50, MIC) for the pure compound, investigate its effects on a wider range of cell lines and microbial species, and explore its in vivo efficacy and safety profile. Such research is critical for translating the potential of this compound into tangible benefits for drug development.
References
- 1. Buy this compound (EVT-1565372) | 29837-07-8 [evitachem.com]
- 2. This compound | C15H24 | CID 5352653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisabolene - Wikipedia [en.wikipedia.org]
- 4. alpha-Bisabolene | 17627-44-0 | Benchchem [benchchem.com]
- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Zerumbone induces G2/M cell cycle arrest and apoptosis via mitochondrial pathway in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gsconlinepress.com [gsconlinepress.com]
Biosynthesis of the pheromone precursor (+)-(S,Z)-α-bisabolene
An In-depth Technical Guide on the Biosynthesis of the Pheromone Precursor (+)-(S,Z)-α-Bisabolene
Introduction
(+)-(S,Z)-α-Bisabolene is a sesquiterpene that serves as a crucial precursor in the biosynthesis of insect pheromones. Specifically, it is the precursor to the sex pheromone trans/cis-(Z)-α-bisabolene epoxide used for aggregation and mating by the Southern green stink bug, Nezara viridula.[1] The de novo biosynthesis of this compound within insects represents a fascinating area of study, distinct from the sequestration of plant-derived terpenes.[1] This guide provides a comprehensive overview of the biosynthetic pathway, key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of (+)-(S,Z)-α-bisabolene for researchers, scientists, and professionals in drug development and biotechnology.
Core Biosynthetic Pathway
The biosynthesis of (+)-(S,Z)-α-bisabolene is a multi-step process that originates from the universal terpene precursor, acetyl-CoA. The pathway can be broadly divided into two major stages: the formation of the C15 intermediate, farnesyl diphosphate (FPP), via the mevalonate (MVA) pathway, and the subsequent cyclization of FPP to form the final α-bisabolene skeleton.
Mevalonate (MVA) Pathway to Farnesyl Diphosphate (FPP)
The initial steps of the pathway leading to FPP are conserved across many organisms and are essential for the production of all isoprenoids.[2]
-
Acetyl-CoA to Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate. This is a key regulatory step in the pathway.
-
Mevalonate to Isopentenyl Diphosphate (IPP): Mevalonate is phosphorylated twice and then decarboxylated to yield isopentenyl diphosphate (IPP), the fundamental five-carbon building block of isoprenoids.
-
IPP Isomerization: IPP is reversibly isomerized to dimethylallyl diphosphate (DMAPP), the primary allylic diphosphate primer for isoprenoid chain elongation.
-
Formation of Farnesyl Diphosphate (FPP): The enzyme Farnesyl Diphosphate Synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.[3] This process first yields the C10 intermediate geranyl diphosphate (GPP), which is then elongated with another IPP molecule to form the C15 compound, (2E,6E)-farnesyl diphosphate (FPP).[3] FPP is a critical branch-point intermediate for the synthesis of various sesquiterpenes, sterols, and other essential metabolites.[2][3]
Caption: Overall biosynthetic pathway of (+)-(S,Z)-α-bisabolene from acetyl-CoA.
Cyclization of FPP to (+)-(S,Z)-α-Bisabolene
The final and committing step in the biosynthesis is the conversion of the linear FPP molecule into the monocyclic sesquiterpene, (+)-(S,Z)-α-bisabolene. This complex cyclization reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPS).
In the Southern green stink bug, Nezara viridula, this transformation is performed by an enzyme designated NvTPS.[1] This enzyme is an isoprenyl diphosphate synthase (IDS)-type terpene synthase that facilitates the conversion of (E,E)-farnesyl diphosphate into the pheromone precursor.[1][4] The reaction proceeds through a series of carbocationic intermediates, initiated by the removal of the diphosphate group from FPP.[5] The resulting farnesyl cation undergoes an intramolecular cyclization to form a bisabolyl cation intermediate, which is then quenched by deprotonation to yield the final (+)-(S,Z)-α-bisabolene product.[5]
Caption: Catalytic mechanism of α-bisabolene synthase converting FPP to α-bisabolene.
Key Enzymes in Biosynthesis
Farnesyl Diphosphate Synthase (FPPS)
FPPS is a crucial enzyme that supplies the direct precursor for α-bisabolene synthesis.[3] It belongs to the class of prenyltransferases and catalyzes the formation of C15 FPP.[6][7] Studies in aphids have shown that the expression levels of FPPS genes are positively correlated with the production of alarm pheromones, highlighting its importance in the overall biosynthetic flux.[6][8] FPPS typically functions as a homodimer and contains characteristic aspartate-rich motifs (DDXXD) essential for binding the diphosphate moieties of the substrates and the divalent metal ion cofactor (typically Mg²⁺).[3]
α-Bisabolene Synthase (EC 4.2.3.38)
This enzyme, a type of sesquiterpene synthase, is responsible for the final cyclization step.[9][10] The α-bisabolene synthase from the grand fir, Abies grandis (AgBIS), has been well-characterized and is often used in metabolic engineering efforts for bisabolene production.[5][11] The insect enzyme from Nezara viridula (NvTPS) is notable as it is an IDS-type synthase, suggesting an evolutionary link between primary metabolism enzymes (IDSs) and specialized secondary metabolism enzymes (TPSs).[1] These synthases require a divalent cation cofactor, such as Mg²⁺ or Mn²⁺, to neutralize the negative charge of the diphosphate leaving group during catalysis.[9][10]
Biotechnological Production and Quantitative Data
The potential of α-bisabolene as a precursor for advanced biofuels and specialty chemicals has driven significant research into its production using metabolically engineered microorganisms.[5] Various microbial chassis, including Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris, have been engineered to produce high titers of α-bisabolene by introducing the MVA pathway and a heterologous α-bisabolene synthase gene.[12][13][14] Optimization strategies often involve enhancing the carbon flux towards FPP, overexpressing rate-limiting enzymes, and compartmentalizing the biosynthetic pathway within organelles like peroxisomes.[13][15][16][17]
| Host Organism | Key Genetic Modifications | Cultivation Method | α-Bisabolene Titer | Reference |
| Saccharomyces cerevisiae | Enhanced MVA pathway, temperature-sensitive regulation | Fed-batch Fermentation | 18.6 g/L | [12][15] |
| Yarrowia lipolytica | Peroxisome compartmentalization of MVA pathway and AgBIS | Fed-batch Fermentation | 15.5 g/L | [13][16][17] |
| Pichia pastoris | Optimized peroxisomal MVA pathway, overexpression of EfMvaE | Fed-batch Fermentation | 1.1 g/L | [14][18][19] |
| Methanosarcina acetivorans | Codon-optimized AgBIS, overexpression of MVA pathway genes | Batch Culture | 10.6 mg/L | [11] |
Experimental Protocols
In Vitro Terpene Synthase Activity Assay
This protocol is adapted from methods used for the characterization of terpene synthases from various plant sources.[20]
Objective: To determine the enzymatic activity and product profile of a purified recombinant α-bisabolene synthase.
Materials:
-
Purified recombinant α-bisabolene synthase (40-50 µg)
-
Reaction Buffer: 25 mM HEPES, pH 7.4
-
Substrate: 2 mM (2E,6E)-farnesyl diphosphate (FPP)
-
Cofactor: 15 mM MgCl₂
-
Reducing Agent: 5 mM Dithiothreitol (DTT)
-
Solid-Phase Microextraction (SPME) fiber (e.g., PDMS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a standard reaction mixture in a total volume of 100 µL in a GC vial. The mixture should contain 25 mM HEPES (pH 7.4), 15 mM MgCl₂, and 5 mM DTT.
-
Add 40-50 µg of the purified α-bisabolene synthase protein to the reaction mixture.
-
Initiate the reaction by adding 2 mM FPP as the substrate.
-
Immediately seal the vial and incubate the mixture at 30°C for 1 hour.
-
During incubation, expose a PDMS-coated SPME fiber to the headspace of the vial to absorb the volatile terpene products.
-
After incubation, remove the SPME fiber and immediately inject it into the GC-MS for analysis.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the α-bisabolene product by comparing retention times and fragmentation patterns to an authentic standard.
Caption: Workflow for the in vitro activity assay of α-bisabolene synthase.
High-Throughput Colorimetric Screening for Terpene Synthase Activity
A colorimetric assay can be used for the high-throughput screening of terpene synthase mutant libraries to identify variants with improved activity.[21][22]
Principle: The assay is based on substrate competition in an engineered E. coli strain. The host strain is engineered to produce a colored carotenoid (e.g., lycopene), which is also synthesized from FPP or geranylgeranyl diphosphate (GGPP).[21] When an active terpene synthase is co-expressed, it competes with the carotenoid biosynthetic pathway for the common precursor (FPP).[22] Higher terpene synthase activity results in greater substrate consumption, leading to a reduction in carotenoid production and a visible loss of color in the bacterial colony.[21][22]
Workflow:
-
Host Strain: Use an E. coli strain engineered with a carotenoid biosynthesis plasmid (e.g., pAC-LYC for lycopene production from FPP).
-
Library Transformation: Transform the carotenoid-producing host cells with a plasmid library containing variants of the terpene synthase gene.
-
Plating and Incubation: Plate the transformed cells on an appropriate medium and incubate to allow for colony growth and color development.
-
Screening: Visually screen the plates for colonies with a pale or white phenotype, indicating reduced carotenoid production. These colonies harbor potentially more active terpene synthase variants.
-
Validation: Pick the candidate colonies, isolate the plasmids, and validate the improved activity of the terpene synthase variants using the in vitro assay described above.
Conclusion
The biosynthesis of the pheromone precursor (+)-(S,Z)-α-bisabolene is a well-defined pathway that leverages the conserved mevalonate pathway for precursor supply and a specialized terpene synthase for the final, stereospecific cyclization. Understanding this pathway, from the function of key enzymes like FPPS and α-bisabolene synthase to the regulatory and kinetic factors governing its flux, is essential for both fundamental biological research and applied biotechnology. The successful engineering of microorganisms for high-titer production of α-bisabolene demonstrates the potential for sustainable biomanufacturing of valuable chemicals and biofuels derived from this versatile sesquiterpene scaffold. The experimental protocols outlined provide a foundation for the continued investigation and engineering of this important biosynthetic pathway.
References
- 1. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both farnesyl diphosphate synthase genes are involved in the production of alarm pheromone in the green peach aphid Myzus persicae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyl/geranylgeranyl diphosphate synthases regulate the biosynthesis of alarm pheromone in a unique manner in the vetch aphid Megoura viciae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spatiotemporal expression profiling of the farnesyl diphosphate synthase genes in aphids and analysis of their associations with the biosynthesis of alarm pheromone | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 9. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]
- 10. EC 4.2.3.38 [iubmb.qmul.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Researchers realize methanol biotransformation for α-bisabolene production----Newsletter [newsletter.cas.cn]
- 15. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mines.primo.exlibrisgroup.com [mines.primo.exlibrisgroup.com]
- 17. Item - Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
The Role of (Z)-alpha-Bisabolene as a Precursor in Insect Pheromone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-alpha-Bisabolene, a naturally occurring sesquiterpene, plays a crucial role as a biosynthetic precursor to potent pheromones in several insect species, most notably the southern green stink bug, Nezara viridula. This technical guide provides an in-depth exploration of the biochemical pathways, enzymatic transformations, and analytical methodologies associated with this compound-derived pheromones. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of chemical ecology, pest management, and drug discovery.
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and defense. Terpenoids, a diverse class of organic compounds, are frequently employed as semiochemicals, including pheromones. Among these, the C15 sesquiterpene this compound has been identified as a key intermediate in the biosynthesis of sex and aggregation pheromones in several hemipteran species. Understanding the enzymatic processes that convert this precursor into its biologically active forms is paramount for developing targeted and environmentally benign pest control strategies, as well as for potential applications in drug development. This guide focuses on the de novo biosynthesis of this compound and its subsequent conversion into the epoxide pheromones of the southern green stink bug, Nezara viridula, a globally significant agricultural pest.
Biosynthesis of this compound and its Pheromonal Derivatives
The de novo biosynthesis of this compound in Nezara viridula originates from the general isoprenoid pathway.[1] The key steps are outlined below:
-
Step 1: Formation of Farnesyl Diphosphate (FPP): The biosynthesis begins with the universal C15 isoprenoid precursor, (E,E)-farnesyl diphosphate (FPP). FPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by the enzyme FPP synthase (FPPS).[1]
-
Step 2: Cyclization to this compound: The crucial cyclization of the linear FPP molecule into the specific cyclic structure of (+)-(S,Z)-α-bisabolene is catalyzed by a specialized terpene synthase (TPS).[1] In Nezara viridula, this enzyme has been identified as NvTPS, an isoprenyl diphosphate synthase (IDS)-type sesquiterpene synthase.[1] This enzymatic reaction involves a complex series of carbocation rearrangements.
-
Step 3: Epoxidation to Active Pheromones: Following its synthesis, this compound is further modified to produce the active pheromone components. In N. viridula, these are the trans- and cis-(Z)-α-bisabolene epoxides.[2] While the specific enzyme has not been definitively isolated and characterized in N. viridula, evidence from other insect systems suggests that this epoxidation is likely catalyzed by a cytochrome P450 monooxygenase (CYP).[3] These enzymes are well-known for their role in the metabolism of foreign compounds and the biosynthesis of endogenous molecules, including hormones and pheromones.[3]
The male-produced pheromone of N. viridula is a blend of these two epoxide isomers, with the ratio of the isomers being critical for optimal attraction of females, males, and late-stage larvae.[2][4]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound derived pheromones.
Quantitative Data
The biological activity of the this compound-derived pheromones is highly dependent on the specific blend of isomers and their concentration. The following tables summarize key quantitative data from behavioral and field studies on Nezara viridula.
Table 1: Behavioral Response of Nezara viridula to Synthetic Pheromone Components
| Compound(s) | Ratio (cis:trans) | Attracted Sex | Attraction Level | Source(s) |
| trans-(Z)-α-Bisabolene Epoxide | 0:100 | Females | 45% (P<0.05) | [5] |
| cis-(Z)-α-Bisabolene Epoxide | 100:0 | Females | 25% (P<0.05) | [5] |
| Binary Blend | 25:75 | Females | Significantly higher than trans-isomer alone | [5] |
| Binary Blend | 50:50 | Females | More attractive than trans-isomer alone | [5] |
| Binary Blend | 75:25 | Females | More attractive than trans-isomer alone | [5] |
Table 2: Field Trapping of Nezara viridula with Different Pheromone Blends and Doses
| Pheromone Blend (trans:cis) | Dose (mg) | Mean No. of N. viridula Captured | Source(s) |
| 3:1 | 2.5 | Significantly higher than control | [4] |
| 3:1 | 5.0 | Attraction increased with higher dose | [4] |
| 3:1 | 10.0 | Attraction increased with higher dose | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound as a pheromone precursor.
Protocol for Pheromone Collection using Solid-Phase Microextraction (SPME)
Objective: To collect volatile organic compounds, including this compound and its epoxide derivatives, released by live insects for subsequent analysis.
Materials:
-
Live insects (e.g., male Nezara viridula)
-
Glass chamber or vial
-
SPME device with a suitable fiber coating (e.g., Carboxen/PDMS for volatile compounds)
-
Heating block or water bath (optional)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place one or more live insects into a clean glass chamber.
-
Allow the insects to acclimate for a defined period.
-
Expose the SPME fiber to the headspace of the chamber for a predetermined time (e.g., 1-24 hours). For semi-volatile compounds, gentle heating of the chamber may increase analyte concentration in the headspace.[6]
-
Retract the fiber into the needle of the SPME device.
-
Immediately desorb the collected volatiles in the heated injection port of a GC-MS for analysis.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the collected pheromone blend.
Materials:
-
GC-MS system equipped with a suitable capillary column (e.g., non-polar or mid-polar)
-
Helium carrier gas
-
SPME-collected sample or solvent extract
-
Authentic standards of this compound and its epoxide isomers (if available)
Procedure:
-
Injection: Insert the SPME fiber into the heated GC inlet for thermal desorption, or inject a liquid solvent extract.
-
Separation: Program the GC oven temperature to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).
-
Detection and Identification: As compounds elute from the column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST) and authentic standards for positive identification.
-
Quantification: The abundance of each compound can be determined by integrating the area of its corresponding peak in the total ion chromatogram.
Protocol for Heterologous Expression and Functional Characterization of Terpene Synthases
Objective: To produce and functionally test a candidate terpene synthase (e.g., NvTPS) to confirm its role in this compound synthesis.
Materials:
-
cDNA of the candidate terpene synthase gene
-
Expression vector (e.g., pET vector for E. coli)
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Cell lysis buffer
-
Ni-NTA resin for protein purification (if using a His-tagged protein)
-
Enzyme assay buffer
-
Substrate: (E,E)-farnesyl diphosphate (FPP)
-
GC-MS system
Procedure:
-
Cloning: Clone the full-length coding sequence of the candidate terpene synthase into an expression vector.
-
Transformation: Transform the expression construct into competent E. coli cells.
-
Expression: Grow a culture of the transformed E. coli and induce protein expression with IPTG.
-
Protein Extraction: Harvest the cells by centrifugation and lyse them to release the recombinant protein.
-
Purification (optional but recommended): Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Incubate the purified protein (or crude cell lysate) with FPP in an appropriate assay buffer containing a divalent cation (e.g., MgCl₂).
-
Overlay the reaction with a layer of organic solvent (e.g., hexane) or use SPME to capture the volatile products.
-
-
Product Analysis: Analyze the products of the enzyme reaction by GC-MS to determine if this compound is produced.
Experimental Workflow Diagram
References
- 1. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 揮発性・半揮発性物質のためのSPMEファイバー・パフォーマンス向上のヒント [sigmaaldrich.com]
Methodological & Application
Chemical Synthesis of (Z)-α-Bisabolene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-α-Bisabolene, a monocyclic sesquiterpene, is a natural product found in the essential oils of various plants and is also utilized as a pheromone by certain insects. Its biological activities and potential as a synthetic precursor have garnered interest in the fields of chemical synthesis and drug development. The stereoselective synthesis of the (Z)-isomer of α-bisabolene presents a significant challenge due to the need for precise control over the geometry of the trisubstituted double bond. This document provides an overview of synthetic strategies and a detailed protocol for a key chemical synthesis method for preparing (Z)-α-bisabolene.
Chemical Structure
The IUPAC name for (Z)-α-Bisabolene is 1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohex-1-ene. Its structure consists of a cyclohexene ring substituted with a methyl group and a heptadienyl side chain containing a Z-configured trisubstituted double bond.
Synthetic Strategies Overview
Several synthetic methodologies can be employed to achieve the synthesis of bisabolene isomers. For the specific synthesis of the (Z)-α isomer, methods that allow for high stereocontrol of the double bond formation are essential. Key strategies include:
-
Wittig Reaction: The Wittig reaction, particularly with non-stabilized or semi-stabilized ylides, is a well-established method for the formation of (Z)-alkenes. By carefully selecting the appropriate phosphonium ylide and carbonyl compound, a high degree of Z-selectivity can be achieved.
-
Julia-Kocienski Olefination: This modified Julia olefination provides a powerful tool for stereoselective alkene synthesis. The reaction conditions and the nature of the sulfone employed can be tuned to favor the formation of the (Z)-isomer.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, such as the Negishi coupling, offer a versatile approach to constructing the carbon skeleton of bisabolene with stereochemical control. These reactions typically involve the coupling of an organometallic species with an organic halide.[1]
Experimental Protocol: Stereoselective Synthesis via Wittig Reaction
This protocol outlines a plausible synthetic route to (Z)-α-Bisabolene based on the principles of the Z-selective Wittig reaction. This method involves the preparation of a phosphonium ylide and its subsequent reaction with a suitable ketone.
Materials and Reagents:
-
Triphenylphosphine
-
3-methyl-2-butenyl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
4-acetyl-1-methylcyclohexene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Part 1: Preparation of the Phosphonium Ylide
-
Synthesis of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous THF. Add 3-methyl-2-butenyl bromide dropwise to the stirred solution at room temperature. The phosphonium salt will precipitate out of the solution. Stir the reaction mixture overnight to ensure complete reaction. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Generation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep red or orange color. Allow the solution to stir at -78 °C for 1 hour.
Part 2: Wittig Reaction and Product Isolation
-
Reaction with the Ketone: While maintaining the temperature at -78 °C, add a solution of 4-acetyl-1-methylcyclohexene in anhydrous THF dropwise to the ylide solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude (Z)-α-Bisabolene by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
Part 3: Characterization
The identity and purity of the synthesized (Z)-α-Bisabolene should be confirmed by spectroscopic methods.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| ¹H NMR (CDCl₃, δ) | Characteristic peaks for the (Z)-isomer would be expected. | |
| ¹³C NMR (CDCl₃, δ) | Characteristic peaks for the (Z)-isomer would be expected. | [2] |
| Mass Spectrometry (EI) | m/z (%) = 93 (100), 119 (27), 94 (19), 107 (19), 91 (19) | [2] |
| Yield | Dependent on specific reaction conditions and scale. |
Visualizing the Workflow
A generalized workflow for the chemical synthesis of (Z)-α-Bisabolene via the Wittig reaction is depicted below.
Caption: Generalized workflow for the Wittig synthesis of (Z)-α-Bisabolene.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Wittig reaction is determined by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the reaction proceeds through a kinetically controlled pathway, favoring the formation of the syn-betaine intermediate, which subsequently collapses to the (Z)-alkene.
Caption: Simplified logic of stereoselectivity in the Wittig reaction.
References
Enantioselective Synthesis of Bisabolane Sesquiterpenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolane sesquiterpenes are a large and structurally diverse class of natural products exhibiting a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals. Their therapeutic potential is often linked to a specific stereochemistry, necessitating the development of efficient enantioselective synthetic strategies. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key bisabolane sesquiterpenes, focusing on modern catalytic and biocatalytic methodologies. Quantitative data is summarized for comparative analysis, and key synthetic workflows are visualized to facilitate understanding and implementation.
Introduction
The bisabolane sesquiterpenes are characterized by a C15 skeleton derived from the cyclization of farnesyl pyrophosphate. Prominent members of this family, such as (+)-curcuphenol, (-)-epi-β-bisabolene, and various turmerones, have demonstrated promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The stereocenter(s) within their structures are crucial for their biological function, driving the demand for synthetic methods that can deliver these molecules in high enantiopurity. This document outlines three key enantioselective approaches: organocatalysis, chemoenzymatic methods, and the use of chiral building blocks.
Key Enantioselective Strategies
Several powerful strategies have emerged for the asymmetric synthesis of bisabolane sesquiterpenes. These can be broadly categorized as:
-
Organocatalysis: The use of small chiral organic molecules to catalyze enantioselective transformations. This approach avoids the use of metals and often proceeds under mild reaction conditions.
-
Biocatalysis and Chemoenzymatic Methods: The application of enzymes, such as lipases, for kinetic resolution of racemic intermediates, providing access to enantioenriched building blocks.
-
Chiral Pool Synthesis: The utilization of readily available enantiopure natural products as starting materials.
-
Asymmetric Catalysis with Metal Complexes: The use of chiral ligands in conjunction with metal catalysts to induce enantioselectivity in key bond-forming reactions.
This document will focus on providing detailed protocols for the first three of these key strategies.
Data Presentation
The following tables summarize the quantitative data for the key enantioselective transformations described in the experimental protocols section.
| Target Molecule/Intermediate | Method | Catalyst/Enzyme | ee (%) / er | Yield (%) | Reference |
| (S)-(+)-Curcumene | Co-catalytic β-alkylation | Diphenylprolinol silyl ether / Cu(OTf)₂ | 94 | 65 | [1][2] |
| (S)-(+)-Tumerone | Co-catalytic β-alkylation | Diphenylprolinol silyl ether / Cu(OTf)₂ | 94 | - | [1][2] |
| (S)-(+)-3-Dehydrocurcumene | Co-catalytic β-alkylation | Diphenylprolinol silyl ether / Cu(OTf)₂ | 94 | - | [1][2] |
| (S)-3-(2-methoxy-4-methyl-phenyl)butan-1-ol | Asymmetric Reduction | Baker's Yeast | >99 | - | [3] |
| Enantioenriched 2-aryl-propanol | Lipase-catalyzed kinetic resolution | Lipase PS | >95 | ~50 |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of (+)-Curcumene via Co-catalytic β-Alkylation[1][2]
This protocol describes the enantioselective conjugate addition of a Grignard reagent to an α,β-unsaturated aldehyde, a key step in the synthesis of several bisabolane sesquiterpenes. The reaction is co-catalyzed by a chiral secondary amine (diphenylprolinol silyl ether) and a copper(I) salt.
Materials:
-
α,β-Unsaturated aldehyde (e.g., 3-(p-tolyl)acrylaldehyde)
-
Dimethylzinc (Me₂Zn) or other suitable organozinc reagent
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Diphenylprolinol silyl ether)
-
Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous THF at room temperature are added the diphenylprolinol silyl ether catalyst (0.1 equiv) and Cu(OTf)₂ (0.05 equiv).
-
The solution is stirred for 10 minutes at room temperature.
-
The reaction mixture is cooled to 0 °C, and the organozinc reagent (e.g., dimethylzinc, 1.5 equiv) is added dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-alkylated aldehyde.
-
The resulting aldehyde can be further elaborated to (+)-curcumene through standard functional group transformations (e.g., Wittig reaction and reduction).
Expected Outcome:
This protocol typically yields the β-branched aldehyde in good yield (e.g., 65%) and high enantioselectivity (e.g., 94% ee)[1].
Protocol 2: Chemoenzymatic Synthesis of Enantioenriched Precursors via Lipase-Catalyzed Kinetic Resolution
This protocol details the kinetic resolution of a racemic secondary alcohol, a common intermediate in the synthesis of bisabolane sesquiterpenes, using a lipase.
Materials:
-
Racemic 2-aryl-1-propanol derivative
-
Lipase PS (from Pseudomonas cepacia)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane, diisopropyl ether)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the racemic alcohol (1.0 equiv) in the chosen anhydrous organic solvent is added Lipase PS.
-
Vinyl acetate (0.6 equiv) is added, and the suspension is stirred at room temperature.
-
The reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acetylated product is separated by silica gel column chromatography.
Expected Outcome:
This method allows for the separation of the two enantiomers, providing both the unreacted alcohol and the acetylated product in high enantiomeric excess (>95% ee).
Protocol 3: Synthesis of the Chiral Building Block (S)-3-(2-methoxy-4-methyl-phenyl)butan-1-ol[3]
This protocol describes the preparation of a key chiral building block for the synthesis of various bisabolane sesquiterpenes via the asymmetric reduction of a ketone.
Materials:
-
3-(2-methoxy-4-methylphenyl)butanal
-
Baker's yeast
-
Sucrose
-
Water
-
Standard laboratory glassware and extraction/purification supplies.
Procedure:
-
A suspension of baker's yeast in a solution of sucrose in water is prepared and stirred for a short period to activate the yeast.
-
The ketone, 3-(2-methoxy-4-methylphenyl)butanal, is added to the yeast suspension.
-
The mixture is stirred at room temperature for a period of 24-48 hours, with the progress of the reduction monitored by TLC.
-
After completion, the yeast is removed by filtration through celite.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude alcohol is purified by silica gel column chromatography.
Expected Outcome:
This biocatalytic reduction typically affords the desired (S)-alcohol in high enantiomeric excess (>99% ee)[3].
Mandatory Visualization
Caption: Key enantioselective strategies for bisabolane synthesis.
Caption: Workflow for organocatalytic β-alkylation.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Conclusion
The enantioselective synthesis of bisabolane sesquiterpenes is a vibrant area of research with significant implications for drug discovery and development. The protocols and data presented herein provide a practical guide for researchers to access these valuable compounds in high enantiopurity. The choice of strategy will depend on the specific target molecule, available starting materials, and desired scale of synthesis. Future developments in this field will likely focus on the discovery of new catalysts and the optimization of reaction conditions to further improve efficiency, selectivity, and sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective β-alkylation of α,β-unsaturated aldehydes by combination of transition-metal- and aminocatalysis: total synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of the bisabolane sesquiterpene (+)-1-hydroxy-1,3,5-bisabolatrien-10-one and revision of its absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial Production of α-Bisabolene in Engineered Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of α-bisabolene in engineered yeast. α-Bisabolene, a valuable sesquiterpene with applications in cosmetics, fragrances, and pharmaceuticals, can be sustainably produced using metabolically engineered yeast platforms.[1][2] This guide summarizes key production data, outlines detailed experimental protocols, and visualizes the underlying metabolic pathways and workflows.
Data Presentation: α-Bisabolene Production in Engineered Yeast
The following table summarizes quantitative data from various studies on α-bisabolene production in different engineered yeast species. This allows for a clear comparison of production titers, host organisms, and fermentation strategies.
| Yeast Species | Key Genetic Modifications | Fermentation Scale | Carbon Source | Titer (g/L) | Reference |
| Saccharomyces cerevisiae | Iterative enhancement of the mevalonate (MVA) pathway, temperature-sensitive regulation | 30 L Fed-batch | Glucose | 18.6 | [1][2] |
| Yarrowia lipolytica | Peroxisome compartmentalization of the FPP biosynthetic pathway and α-bisabolene synthase | Fed-batch | Waste Cooking Oil | 15.5 | [3] |
| Pichia pastoris | Optimized peroxisomal MVA pathway, overexpression of EfmvaE | Fed-batch (shake flasks) | Methanol | 1.1 | [4][5][6] |
| Saccharomyces cerevisiae | Overexpression of a truncated HMG-CoA reductase (tHMG1), ERG10, and ACS1 | Not specified | Not specified | 0.124 | [7] |
| Pichia pastoris | Cytosolic MVA pathway optimization, expression of AgBIS | Shake flask | Methanol | 0.0066 | [4][6] |
Signaling Pathways and Experimental Workflows
Engineered α-Bisabolene Biosynthesis Pathway in Yeast
The following diagram illustrates the core metabolic pathway engineered in yeast for the production of α-bisabolene. The native mevalonate (MVA) pathway is typically upregulated to increase the supply of the precursor farnesyl pyrophosphate (FPP). A heterologous α-bisabolene synthase (α-BS) is then introduced to convert FPP to α-bisabolene.
Caption: Engineered mevalonate pathway for α-bisabolene production in yeast.
General Experimental Workflow for Developing an α-Bisabolene Producing Yeast Strain
This diagram outlines the typical workflow from the initial design and construction of the engineered yeast strain to the final analysis of α-bisabolene production.
Caption: General experimental workflow for α-bisabolene production in yeast.
Experimental Protocols
Yeast Strain Engineering
Objective: To construct a yeast strain capable of producing α-bisabolene by introducing the necessary heterologous gene and upregulating the native MVA pathway.
Materials:
-
Host yeast strain (e.g., Saccharomyces cerevisiae, Pichia pastoris)
-
Expression vector (e.g., pRS426GAL)[8]
-
α-bisabolene synthase gene (AgBIS from Abies grandis is commonly used)[4][6]
-
Genes for MVA pathway upregulation (e.g., truncated HMG-CoA reductase (tHMG1), FPP synthase (ERG20))[9][10]
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
Yeast transformation reagents (e.g., lithium acetate)[8]
-
Selective growth media (e.g., YPD with appropriate antibiotics, minimal medium)[4]
Protocol:
-
Gene Codon Optimization and Synthesis: Codon-optimize the α-bisabolene synthase gene for expression in the chosen yeast host. Synthesize the optimized gene.
-
Vector Construction:
-
Clone the codon-optimized α-bisabolene synthase gene into a suitable yeast expression vector under the control of a strong promoter (e.g., PDAS2 in P. pastoris or a GAL promoter in S. cerevisiae).[4][6][8]
-
For enhanced production, co-express genes of the MVA pathway. This can be achieved by constructing a vector containing multiple expression cassettes or by sequential integration into the yeast genome. Key genes to overexpress include a truncated version of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[9][10]
-
-
Yeast Transformation: Transform the constructed plasmid(s) or integration cassettes into the host yeast strain using the lithium acetate method or electroporation.[8]
-
Selection and Verification of Transformants:
-
Select for positive transformants on appropriate selective media.
-
Verify the correct integration or presence of the desired genes through colony PCR and subsequent DNA sequencing.
-
Shake Flask Cultivation for Screening
Objective: To screen engineered yeast strains for α-bisabolene production in small-scale cultures.
Materials:
-
Engineered yeast strains
-
Appropriate growth medium (e.g., YPD for S. cerevisiae, minimal medium with methanol for P. pastoris)[4]
-
Incubator shaker
-
Organic solvent for in-situ product recovery (e.g., dodecane)
Protocol:
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of liquid medium and grow overnight at 30°C with shaking (220-250 rpm).
-
Production Culture:
-
Inoculate 50 mL of the main production medium in a 250 mL shake flask with the overnight culture to an initial OD600 of approximately 0.1.
-
Add a 10% (v/v) overlay of an organic solvent (e.g., dodecane) to capture the volatile α-bisabolene.
-
If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose) to the medium.
-
-
Incubation: Incubate the flasks at 30°C with shaking (220-250 rpm) for 72-120 hours.[6]
-
Sampling: At desired time points, collect samples from the organic layer for α-bisabolene analysis.
Fed-Batch Fermentation for High-Titer Production
Objective: To achieve high-titer production of α-bisabolene in a controlled bioreactor environment.
Materials:
-
Bioreactor (e.g., 5 L) with temperature, pH, and dissolved oxygen control
-
Batch medium and feeding medium (composition depends on the yeast species and process)
-
Organic solvent for in-situ product recovery
Protocol:
-
Inoculum Development: Prepare a seed culture by growing the engineered strain in shake flasks to a sufficient cell density.
-
Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Batch Phase: Grow the cells in the initial batch medium until a key substrate (e.g., glucose) is depleted. Maintain process parameters such as temperature (e.g., 30°C), pH (e.g., 5.0-6.0), and dissolved oxygen.
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated nutrient solution to maintain a controlled growth rate and product formation.
-
For some strategies, a two-stage temperature control can be implemented to separate cell growth and product synthesis phases.[1]
-
Continuously add an organic solvent to the fermenter for in-situ product recovery or collect it from the off-gas.
-
-
Duration: Continue the fermentation for an extended period (e.g., 100-200 hours) until maximum product accumulation is achieved. A final titer of 18.6 g/L has been reported for S. cerevisiae under optimized fed-batch conditions.[1][2]
Quantification of α-Bisabolene
Objective: To accurately quantify the amount of α-bisabolene produced.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)
-
α-Bisabolene standard
-
Organic solvent samples from the fermentation
-
Internal standard (e.g., caryophyllene)
Protocol:
-
Sample Preparation:
-
Centrifuge the collected organic solvent samples to separate any cells or aqueous phase.
-
Dilute the samples with a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the GC.
-
Add a known concentration of an internal standard.
-
-
Standard Curve: Prepare a series of α-bisabolene standards of known concentrations and run them on the GC to generate a standard curve.
-
GC Analysis:
-
Inject the prepared samples and standards into the GC.
-
Use an appropriate temperature program for the GC oven to separate α-bisabolene from other compounds.
-
Identify the α-bisabolene peak based on its retention time and mass spectrum (if using GC-MS) compared to the standard.
-
-
Quantification: Calculate the concentration of α-bisabolene in the samples by comparing the peak area to the standard curve, normalized to the internal standard. Calculate the total titer based on the volume of the organic overlay and the fermentation broth.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in terpene synthesis strategies through engineering of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (Z)-α-Bisabolene from Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-α-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including lemon, bergamot, chamomile, and ginger.[1][2][3] This compound and its isomers are of significant interest to the pharmaceutical and fragrance industries due to their potential biological activities and characteristic aroma. This document provides a detailed protocol for the extraction and purification of (Z)-α-Bisabolene from essential oils using a two-step process: vacuum fractional distillation followed by silica gel column chromatography.
Data Presentation
The concentration of (Z)-α-Bisabolene and related sesquiterpenes can vary significantly depending on the plant source, geographical origin, and extraction method of the essential oil. The following tables summarize representative quantitative data from various studies.
Table 1: Concentration of Bisabolene Isomers in Selected Essential Oils
| Essential Oil | Compound | Concentration Range (%) |
| Lemon (Citrus limon) | (Z)-α-Bisabolene | Trace[1] |
| β-Bisabolene | 1.05 - 2.50[4] | |
| Bergamot (Citrus bergamia) | β-Bisabolene | ~ 0.47 |
| Ginger (Zingiber officinale) | α-Bisabolene | ~ 9.86[3] |
| β-Bisabolene | 3.66 - 5.96[5] | |
| Chamomile (Matricaria recutita) | α-Bisabolol & Oxides | Major constituents[6][7][8] |
Note: Data is compiled from multiple sources and represents a range of reported values. Actual concentrations may vary.
Table 2: Physicochemical Properties of (Z)-α-Bisabolene
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Boiling Point (atm) | 275 - 277 °C |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
This protocol outlines a two-stage process for isolating (Z)-α-Bisabolene from an essential oil rich in sesquiterpenes, such as ginger or a concentrated lemon oil fraction. The first stage involves the separation of the sesquiterpene fraction from the more volatile monoterpenes by vacuum fractional distillation. The second stage employs silica gel column chromatography for the purification of (Z)-α-Bisabolene from other sesquiterpenes.
Workflow Diagram
Caption: Experimental workflow for the extraction of (Z)-α-Bisabolene.
Stage 1: Vacuum Fractional Distillation for Sesquiterpene Fraction Enrichment
Objective: To separate the less volatile sesquiterpene fraction, which includes (Z)-α-Bisabolene, from the more volatile monoterpene fraction of the essential oil. Performing the distillation under vacuum is crucial to lower the boiling points of the compounds and prevent thermal degradation.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and vacuum gauge
-
Thermometer
-
Essential oil (e.g., Ginger or Lemon)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Sample Loading: Place the essential oil into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.
-
Initiate Vacuum: Gradually apply vacuum to the system, aiming for a pressure of approximately 2.5-10 mmHg.
-
Heating: Begin heating the round-bottom flask gently.
-
Fraction Collection - Monoterpenes: The more volatile monoterpenes will begin to distill first. For lemon oil, this fraction is typically collected at a head temperature of 67-70°C under a pressure of 2.64 kPa (approximately 20 mmHg). Collect this fraction in the first receiving flask.
-
Fraction Collection - Sesquiterpenes: After the monoterpene fraction has been collected, the temperature at the distillation head will drop before rising again. Increase the heat to the distillation flask to distill the sesquiterpene fraction. This fraction will distill at a higher temperature. For lemon oil, the terpenoid (including sesquiterpenes) fraction is collected at a pot temperature of 84-96°C under a pressure of 0.33-0.66 kPa (approximately 2.5-5 mmHg). Collect this sesquiterpene-rich fraction in a separate receiving flask.
-
Shutdown: Once the sesquiterpene fraction is collected, turn off the heating, allow the apparatus to cool, and then slowly release the vacuum.
-
Analysis: Analyze a small sample of the sesquiterpene-rich fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enrichment of sesquiterpenes, including bisabolene isomers.
Stage 2: Silica Gel Column Chromatography for (Z)-α-Bisabolene Purification
Objective: To isolate (Z)-α-Bisabolene from other sesquiterpenes in the enriched fraction obtained from fractional distillation. This separation is based on the differential adsorption of the compounds to the silica gel stationary phase.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sand (sea sand, washed and dried)
-
Cotton or glass wool
-
Elution solvents (e.g., n-hexane, ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% n-hexane).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial elution solvent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the sesquiterpene-rich fraction in a minimal amount of the initial elution solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as n-hexane. Since (Z)-α-Bisabolene is a hydrocarbon, it will have low polarity and elute relatively quickly.
-
A solvent gradient can be employed to improve separation. Start with 100% n-hexane and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (e.g., increasing from 0% to 5% ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
-
Fraction Monitoring:
-
Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure (Z)-α-Bisabolene.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.
-
-
Final Analysis:
-
Analyze the final product by GC-MS to determine its purity.
-
Quantitative Analysis
The concentration and purity of (Z)-α-Bisabolene at each stage should be determined using Gas Chromatography-Mass Spectrometry (GC-MS). A calibrated GC-MS method with an internal or external standard is recommended for accurate quantification.
Table 3: Example GC-MS Parameters for (Z)-α-Bisabolene Analysis
| Parameter | Setting |
| Column | HP-5MS (or equivalent non-polar capillary column) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min |
| Carrier Gas | Helium |
| MS Detector | Scan mode (e.g., 40-400 m/z) |
Expected Yield and Purity
The final yield and purity of (Z)-α-Bisabolene will depend on its initial concentration in the essential oil and the efficiency of the separation steps. A successful purification should yield (Z)-α-Bisabolene with a purity of >95% as determined by GC-MS. The overall yield from the starting essential oil is expected to be low, reflecting the initial low concentration of the target compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Production Technology of Citrus Essential Oils [citrech.it]
- 3. Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Separation of Essential Oil Components during Hydrodistillation of Fresh Foliage from Azorean Cryptomeria japonica (Cupressaceae): Effects on Antibacterial, Antifungal, and Free Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Bisabolenes using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolenes are a group of isomeric sesquiterpenes (C15H24) with a molecular weight of 204.35 g/mol .[1] They are found in a variety of plants and are known for their characteristic aroma and potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The accurate identification and quantification of bisabolene isomers are crucial for quality control in essential oils, drug development, and various research applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like bisabolenes. This application note provides a comprehensive overview and detailed protocols for the analysis of bisabolenes using GC-MS.
Experimental Workflow
The general workflow for the GC-MS analysis of bisabolenes involves sample preparation, GC-MS analysis, and subsequent data processing for identification and quantification.
References
Applications of (Z)-alpha-Bisabolene and its Derivatives in Agricultural Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-alpha-Bisabolene, a sesquiterpene found in various plants, is gaining attention in the field of agricultural pest management. While direct applications of this compound are still under investigation, its derivatives, particularly this compound epoxide, have shown significant potential as semiochemicals for controlling specific and highly destructive agricultural pests. Furthermore, other isomers of bisabolene have demonstrated notable insecticidal and repellent properties. These compounds offer a promising avenue for the development of biorational pesticides, which are often more target-specific and have a better environmental profile than conventional synthetic insecticides.
This document provides detailed application notes and protocols based on current scientific findings, focusing on the use of this compound as a precursor to the sex pheromone of the Southern green stink bug, Nezara viridula, and the broader insecticidal and repellent activities of related bisabolene isomers.
I. Pheromonal Use in Nezara viridula Management
This compound is the direct precursor to the primary components of the male-produced sex pheromone of the Southern green stink bug, Nezara viridula, a significant polyphagous pest of numerous crops worldwide. The pheromone consists of a blend of trans- and cis-(Z)-alpha-bisabolene epoxides.[1][2] This pheromone can be exploited for pest management through two primary strategies: mass trapping and mating disruption.
A. Mechanism of Action: Pheromone-Mediated Mate Finding
Mature male Nezara viridula biosynthesize this compound and subsequently convert it to a specific blend of trans- and cis-(Z)-alpha-bisabolene epoxides.[3] This blend is released to attract females, as well as other males and late-instar nymphs.[1] By deploying synthetic versions of this pheromone blend in the field, it is possible to interfere with the natural mating process of the stink bugs.
B. Field Application Data
Field studies have demonstrated the efficacy of using synthetic this compound epoxide blends for trapping Nezara viridula. The ratio of the trans to cis isomers is crucial for optimal attraction.
| Application Strategy | Target Pest | Pheromone Blend | Lure Loading | Efficacy | Reference |
| Mass Trapping | Nezara viridula | 3:1 trans- to cis-(Z)-alpha-bisabolene epoxide | 1.5 mg, 3.0 mg, 6.0 mg, 12.0 mg | Attraction increased with higher pheromone doses. | [4] |
| Attraction | Nezara viridula | (Z)-(1'S)-trans-epoxybisabolene | 15 µl of male aeration extract | Significantly higher response compared to other doses. | [5] |
C. Experimental Protocols
Protocol 1: Biosynthesis of this compound and its Epoxide Pheromone
This protocol outlines the enzymatic synthesis of this compound and its subsequent epoxidation, mimicking the natural biosynthetic pathway in Nezara viridula.
1. Enzymatic Synthesis of this compound:
- Objective: To produce this compound from Farnesyl pyrophosphate (FPP) using a specific terpene synthase (TPS).
- Materials:
- (E,E)-Farnesyl pyrophosphate (FPP)
- Recombinant Nezara viridula terpene synthase (NvTPS)[3]
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 5 mM DTT)
- Hexane (for extraction)
- Gas chromatograph-mass spectrometer (GC-MS)
- Procedure:
- Prepare a reaction mixture containing the assay buffer and FPP (final concentration ~50 µM).
- Initiate the reaction by adding the purified NvTPS enzyme.
- Incubate the reaction at 30°C for 1-2 hours.
- Stop the reaction and extract the sesquiterpene products by adding an equal volume of hexane and vortexing vigorously.
- Centrifuge to separate the phases and collect the upper hexane layer.
- Analyze the hexane extract by GC-MS to confirm the production of this compound.
2. Chemical Epoxidation of this compound:
- Objective: To convert the synthesized this compound into its epoxide derivatives.
- Materials:
- This compound
- meta-Chloroperoxybenzoic acid (mCPBA)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Procedure:
- Dissolve this compound in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of mCPBA in dichloromethane to the flask.
- Stir the reaction mixture at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess mCPBA by adding saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude epoxide mixture.
- Purify the trans- and cis- isomers using column chromatography.
D. Visualization of Biosynthetic Pathway
Caption: Biosynthesis of Nezara viridula sex pheromone.
E. Experimental Workflow for Field Trapping
Caption: Workflow for Nezara viridula pheromone trapping.
II. Insecticidal and Repellent Activities of Bisabolene Isomers
While data on the direct insecticidal or repellent activity of this compound against agricultural pests is limited, other isomers have shown significant bioactivity, particularly against mosquitoes. This information is valuable for the broader understanding of bisabolenes as potential pest control agents.
A. Quantitative Data on Bioactivity
The following table summarizes the insecticidal and oviposition deterrent activities of (Z)-gamma-bisabolene against several species of mosquito larvae.
| Compound | Target Pest | Bioassay | Metric | Value (µg/ml) | Reference |
| (Z)-gamma-Bisabolene | Anopheles stephensi | Larvicidal | LC₅₀ | 2.04 | [6] |
| (Z)-gamma-Bisabolene | Aedes aegypti | Larvicidal | LC₅₀ | 2.26 | [6] |
| (Z)-gamma-Bisabolene | Culex quinquefasciatus | Larvicidal | LC₅₀ | 2.47 | [6] |
| (Z)-gamma-Bisabolene | Anopheles subpictus | Larvicidal | LC₅₀ | 4.09 | [6] |
| (Z)-gamma-Bisabolene | Aedes albopictus | Larvicidal | LC₅₀ | 4.50 | [6] |
| (Z)-gamma-Bisabolene | Culex tritaeniorhynchus | Larvicidal | LC₅₀ | 4.87 | [6] |
| (Z)-gamma-Bisabolene | 6 Mosquito Species | Oviposition Deterrent | OAI | < -0.79 at 25 µg/ml | [6] |
LC₅₀: Lethal concentration required to kill 50% of the test population. OAI: Oviposition Activity Index.
B. Experimental Protocols
Protocol 2: Mosquito Larvicidal Bioassay
-
Objective: To determine the LC₅₀ of a bisabolene isomer against mosquito larvae.
-
Materials:
-
Third or fourth instar mosquito larvae
-
Bisabolene isomer of interest
-
Ethanol or acetone (as a solvent)
-
Dechlorinated water
-
Beakers or small cups (250 ml)
-
Pipettes
-
-
Procedure:
-
Prepare a stock solution of the bisabolene isomer in ethanol or acetone.
-
Prepare a series of dilutions of the stock solution to create a range of test concentrations.
-
In each beaker, place 20-25 larvae in 100 ml of dechlorinated water.
-
Add 1 ml of the respective test solution to each beaker. A control group should receive 1 ml of the solvent only.
-
Maintain the beakers at a constant temperature (e.g., 27 ± 2°C) and humidity.
-
Record larval mortality at 24 and 48 hours post-treatment.
-
Calculate the LC₅₀ values using probit analysis.
-
Protocol 3: Oviposition Deterrent Bioassay
-
Objective: To assess the oviposition deterrent activity of a bisabolene isomer.
-
Materials:
-
Gravid female mosquitoes
-
Cages for mosquito rearing
-
Ovitraps (e.g., small bowls lined with filter paper)
-
Bisabolene isomer of interest
-
Ethanol or acetone
-
Dechlorinated water
-
-
Procedure:
-
Prepare a test solution of the bisabolene isomer at the desired concentration in water with a small amount of solvent.
-
Place two ovitraps in a cage containing gravid female mosquitoes. One trap contains the test solution, and the other contains a control solution (water with solvent).
-
Allow the mosquitoes to oviposit for 48-72 hours.
-
Count the number of eggs laid in each ovitrap.
-
Calculate the Oviposition Activity Index (OAI) using the formula: OAI = (Nt - Nc) / (Nt + Nc), where Nt is the number of eggs in the treatment trap and Nc is the number of eggs in the control trap. A negative OAI indicates a deterrent effect.
-
III. General Mechanism of Olfactory Repellency
The repellent effect of many volatile organic compounds, including sesquiterpenes like bisabolene, is often mediated through the insect's olfactory system. These compounds can interfere with the normal functioning of olfactory receptors, leading to an aversive behavioral response.
A. Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Conclusion
This compound and its related isomers represent a promising class of compounds for the development of novel pest management strategies. The most immediate and well-documented application lies in the use of its epoxide derivative as a sex pheromone for the control of the Southern green stink bug, Nezara viridula. The protocols for the synthesis of this pheromone and its deployment in the field provide a solid foundation for further research and development in this area. Additionally, the demonstrated insecticidal and repellent activities of other bisabolene isomers warrant further investigation into their potential as broad-spectrum or targeted bio-pesticides. Future research should focus on elucidating the specific modes of action of these compounds, optimizing their formulation and delivery systems for agricultural use, and conducting comprehensive field trials to validate their efficacy under real-world conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pheromone attraction and cross-attraction of Nezara, Acrosternum, and Euschistus spp. stink bugs (Heteroptera: Pentatomidae) in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seb.org.br [seb.org.br]
- 6. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Researching (Z)-alpha-Bisabolene as a component of insect sex pheromones
Application Note and Protocols for Researchers
(Z)-alpha-Bisabolene , a naturally occurring sesquiterpene, plays a crucial role as a biosynthetic precursor to the sex pheromone of the Southern green stink bug, Nezara viridula, a significant agricultural pest. Understanding the biosynthesis, perception, and behavioral effects of this compound and its derivatives is essential for developing effective and environmentally benign pest management strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working in this area.
Introduction
In Nezara viridula, this compound is not the final active pheromone component but rather a key intermediate. It is enzymatically converted into a blend of trans- and cis-1,2-epoxides of this compound, which, along with other minor components, form the male-produced sex pheromone that attracts females. The precise ratio of these isomers is critical for species-specific communication.
Data Presentation
Pheromone Blend Composition
The typical composition of the male-produced sex pheromone of Nezara viridula is a blend of several compounds. The relative abundance of these components can vary, but a representative composition is summarized below.
| Compound | Class | Typical Relative Abundance (%) |
| This compound | Sesquiterpene | 17 |
| trans-(Z)-alpha-Bisabolene epoxide | Sesquiterpenoid | 44 |
| cis-(Z)-alpha-Bisabolene epoxide | Sesquiterpenoid | 15 |
| (E)-Nerolidol | Sesquiterpenoid | 1.4 |
| n-Nonadecane | Hydrocarbon | 7.4 |
Behavioral and Electrophysiological Responses
| Assay Type | Stimulus | Species | Observed Response |
| Field Trapping | 3:1 trans:cis-(Z)-alpha-bisabolene epoxide blend | Nezara viridula | Significant trapping of N. viridula |
| Single-Choice Olfactometer | (Z)-(1'S)-trans-epoxybisabolene | Nezara viridula females | Strong attraction |
| Single-Choice Olfactometer | (Z)-(1'R)-trans-epoxybisabolene | Nezara viridula females | Inhibition of response to the active enantiomer |
Experimental Protocols
Protocol 1: Pheromone Extraction from Nezara viridula
This protocol describes a method for extracting the pheromone blend from male Nezara viridula.
Materials:
-
Sexually mature male Nezara viridula
-
Hexane (HPLC grade)
-
Glass vials with Teflon-lined caps
-
Microsyringe
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Collect sexually mature male Nezara viridula.
-
For solvent extraction, the abdominal tips of virgin males can be dipped into an organic solvent like hexane to obtain a crude pheromone extract.
-
Alternatively, for volatile collection, place the insects in a clean glass chamber.
-
Pass a gentle stream of purified air over the insects.
-
Trap the volatile compounds released by the insects using a solid-phase microextraction (SPME) fiber or by passing the air through a tube containing an adsorbent material like Porapak Q or Tenax TA.
-
If using an adsorbent tube, elute the trapped volatiles with a small volume of hexane.
-
Analyze the extracted pheromone blend using GC-MS to identify and quantify the components.
Protocol 2: Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Adult Nezara viridula (male or female)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Saline solution (e.g., insect Ringer's solution)
-
EAG amplifier and data acquisition system
-
Odor delivery system (puff generator)
-
Synthetic this compound and its epoxide isomers
Procedure:
-
Excise an antenna from a live, immobilized stink bug at its base.
-
Mount the excised antenna between two glass capillary electrodes filled with saline solution and containing Ag/AgCl wires.
-
Place the recording electrode over the distal end of the antenna and the reference electrode at the base.
-
Deliver a continuous stream of humidified, purified air over the antenna.
-
Introduce a pulse of the test odorant (e.g., a specific concentration of a bisabolene epoxide isomer dissolved in a solvent and applied to filter paper) into the airstream.
-
Record the resulting depolarization of the antennal membrane as a negative voltage deflection (the EAG response).
-
Measure the amplitude of the EAG response in millivolts (mV).
-
Use a solvent blank as a negative control and a known EAG-active compound as a positive control.
Protocol 3: Y-Tube Olfactometer Bioassay
A Y-tube olfactometer is a common behavioral assay to test the preference of an insect for different odors.
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered, humidified air source
-
Adult female Nezara viridula
-
Test compounds (e.g., synthetic pheromone blend) and control (solvent)
-
Filter paper
Procedure:
-
Set up the Y-tube olfactometer in an environment with controlled lighting and temperature.
-
Establish a constant, equal airflow through both arms of the Y-tube.
-
Apply the test compound to a piece of filter paper and place it in one arm of the olfactometer.
-
Place a filter paper with the solvent control in the other arm.
-
Introduce a single adult female Nezara viridula into the base of the Y-tube.
-
Observe the insect's behavior for a set period (e.g., 10 minutes).
-
Record which arm the insect chooses (moves a certain distance into) and the time it takes to make a choice.
-
An insect that does not move or remains in the base of the Y-tube is recorded as a "no choice".
-
After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.
-
Rotate the position of the treatment and control arms to avoid positional bias.
-
Analyze the data using a chi-square test to determine if there is a significant preference for the test odor.
Visualizations
Biosynthesis of this compound Epoxide
Caption: Biosynthesis of the Nezara viridula sex pheromone precursor.
Olfactory Signaling Pathway
Caption: General insect olfactory signaling pathway.
Experimental Workflow for Pheromone Research
Caption: Workflow for insect sex pheromone research.
References
(Z)-alpha-Bisabolene: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of (Z)-alpha-Bisabolene and its isomers, focusing on their anticancer, anti-inflammatory, and antioxidant properties. Detailed protocols for key experimental assays are provided to facilitate further research and development of this promising natural compound.
Therapeutic Potential of Bisabolene Isomers
This compound, a sesquiterpene found in the essential oils of various plants, along with its isomers (β- and γ-bisabolene), has demonstrated significant potential as a therapeutic agent.[1] Preclinical studies have highlighted its bioactivities, including anticancer, anti-inflammatory, and antioxidant effects.
Anticancer Activity
Bisabolene isomers have shown cytotoxic effects against various cancer cell lines. Notably, β-bisabolene exhibits selective cytotoxicity towards breast cancer cells, while γ-bisabolene induces apoptosis in human neuroblastoma cells.[2][3][4] The proposed mechanism of action for γ-bisabolene involves the induction of the p53-mediated mitochondrial apoptosis pathway.[3][4]
Anti-inflammatory Activity
Bisabolane-type sesquiterpenes have been reported to possess anti-inflammatory properties.[5][6] Studies on related compounds like bisabolol have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] The mechanism is thought to involve the modulation of the NF-κB and MAPK signaling pathways.[7][8]
Antioxidant Activity
The antioxidant potential of bisabolene and related compounds has been evaluated through various in vitro assays. These compounds exhibit free radical scavenging activity, which is a key mechanism in combating oxidative stress associated with various chronic diseases.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of bisabolene isomers against different cancer cell lines.
Table 1: Cytotoxicity of β-Bisabolene in Breast Cancer Cell Lines [2][9][10]
| Cell Line | Description | IC50 (µg/mL) |
| Mouse | ||
| Eph4 | Normal Mammary Epithelial | >200 |
| MG1361 | Mammary Carcinoma | 65.49 |
| 4T1 | Mammary Carcinoma | 48.99 |
| Human | ||
| MCF-10A | Non-tumorigenic Breast Epithelial | 114.3 |
| MCF-7 | Breast Adenocarcinoma (ER+) | 66.91 |
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 98.39 |
| SKBR3 | Breast Adenocarcinoma (HER2+) | 70.62 |
| BT474 | Breast Ductal Carcinoma (HER2+) | 74.3 |
Table 2: Cytotoxicity of γ-Bisabolene in Neuroblastoma Cell Line [3][4]
| Cell Line | Description | CC50 (µM) |
| TE671 | Human Neuroblastoma | 8.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the evaluation of this compound and its isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cultured cells.
Materials:
-
96-well microtiter plates
-
This compound or other test compounds
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, TE671)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo antitumor efficacy of a compound.[11][12][13]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice), 4-5 weeks old
-
Cancer cell line (e.g., 4T1, MDA-MB-231)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound formulation
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired route (e.g., intraperitoneal, oral) and schedule.
-
Endpoint: Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Antioxidant Activity Assays
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compound at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Reaction Setup: In a 96-well plate, add 20 µL of the test sample or standard to each well.[14]
-
Add 200 µL of freshly prepared DPPH working solution to each well.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[14][15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Materials:
-
ABTS stock solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Test compound at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Ethanol or PBS
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16]
-
ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Reaction: Add a small volume of the test sample (e.g., 5 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[17]
-
Incubation: Mix and incubate at room temperature for a set time (e.g., 5 minutes).[17]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[17]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Proposed Apoptotic Signaling Pathway of γ-Bisabolene
Caption: Proposed p53-mediated mitochondrial apoptosis pathway induced by γ-Bisabolene.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of NF-κB and MAPK pathways by Bisabolene.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro therapeutic evaluation of this compound.
References
- 1. Buy this compound (EVT-1565372) | 29837-07-8 [evitachem.com]
- 2. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisabolangelone inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Bisabolene | Anticancer | Apoptosis | Natural product | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo tumor xenograft study [bio-protocol.org]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Metabolic Engineering of Yarrowia lipolytica for Enhanced α-Bisabolene Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metabolic engineering of the oleaginous yeast Yarrowia lipolytica for the production of α-bisabolene, a bioactive sesquiterpene with applications in pharmaceuticals, cosmetics, and biofuels.[1][2] These guidelines are based on successful strategies reported in peer-reviewed literature, aiming to provide a comprehensive resource for researchers in the field.
Introduction
Yarrowia lipolytica has emerged as a promising microbial chassis for the production of terpenoids due to its ability to accumulate lipids and the high flux of the precursor molecule acetyl-CoA.[3][4] Metabolic engineering efforts have focused on optimizing the native mevalonate (MVA) pathway to channel carbon towards the synthesis of farnesyl diphosphate (FPP), the direct precursor for α-bisabolene.[5] Strategies such as overexpression of key pathway enzymes, downregulation of competing pathways, and cellular compartmentalization have led to significant increases in α-bisabolene titers.[6][7][8]
Metabolic Engineering Strategies and Quantitative Data
The following tables summarize the key genetic modifications and their impact on α-bisabolene production in Y. lipolytica.
Table 1: Key Genetic Targets for Enhancing α-Bisabolene Production
| Gene Target | Enzyme/Protein | Engineering Strategy | Rationale |
| tHMG1 | Truncated HMG-CoA reductase | Overexpression | Increase flux through the mevalonate pathway by enhancing the rate-limiting step.[5][6] |
| ERG20 | Farnesyl diphosphate synthase | Overexpression | Increase the synthesis of FPP, the direct precursor for sesquiterpenes.[5][6] |
| IDI | Isopentenyl diphosphate isomerase | Overexpression | Enhance the supply of the FPP precursor, dimethylallyl diphosphate (DMAPP).[6] |
| ACL1 | ATP-citrate lyase | Overexpression | Increase the cytosolic pool of acetyl-CoA, the primary building block for the MVA pathway.[6] |
| SeACS | Acetyl-CoA synthetase (from S. enterica) | Heterologous Expression | Provide an alternative route for acetyl-CoA synthesis.[6] |
| ERG9 | Squalene synthase | Promoter replacement (downregulation) | Reduce the flux of FPP towards the competing sterol biosynthesis pathway.[6] |
| DGA1 | Diacylglycerol acyltransferase | Overexpression | Increase lipid droplet formation for sequestration of hydrophobic α-bisabolene, reducing cellular toxicity.[1] |
| OLE1 | Stearoyl-CoA desaturase | Overexpression | Enhance unsaturated fatty acid levels, contributing to increased lipid content for product storage.[1] |
| Efflux Pumps | Multidrug efflux transporters | Heterologous Expression | Facilitate the export of α-bisabolene from the cell, alleviating product toxicity.[5] |
Table 2: Reported α-Bisabolene Titers in Engineered Yarrowia lipolytica
| Strain Description | Key Genetic Modifications | Cultivation Method | Carbon Source | Titer (mg/L) | Fold Increase | Reference |
| Po1gαB0 (Control) | α-bisabolene synthase | Shake Flask | Waste Cooking Oil | 20.3 | 1 | [1] |
| Po1gαB10 | Overexpression of DGA1 and OLE1 in an optimized strain | Shake Flask | Waste Cooking Oil | 1954.3 | 96 | [1] |
| Engineered Strain | Compartmentalization of biosynthesis pathway in peroxisomes, efflux pump, optimized gene copy numbers | Shake Flask | Waste Cooking Oil | 3028.9 | - | [7][9] |
| Engineered Strain | Fed-batch fermentation of the peroxisome-engineered strain | 5L Bioreactor | Waste Cooking Oil | 15,500 | - | [7][9] |
| Engineered Strain | Mitochondrial and cytoplasmic engineering | 5L Bioreactor | Waste Cooking Oil | 1058.1 | - | [8] |
| Engineered Strain | Overexpression of MVA pathway genes (ACOAAT1, ACOAAT2, HMGS, HMGR, MK, PMK, PMVADO, IPPDI, GGPPS, FPPS) | Shake Flask | Glucose | - | - | [5] |
Experimental Protocols
Strain Construction: A General Workflow
This protocol outlines a general workflow for constructing an α-bisabolene producing Y. lipolytica strain. Specific gene sequences and plasmid designs should be based on the researcher's specific goals and available genetic tools.[10]
Protocol 1: Construction of an α-Bisabolene Producing Strain
-
Gene Synthesis and Codon Optimization: Synthesize the gene encoding α-bisabolene synthase (e.g., from Abies grandis[5]) with codon optimization for Y. lipolytica.
-
Plasmid Construction:
-
Clone the codon-optimized α-bisabolene synthase gene into a Y. lipolytica expression vector under the control of a strong constitutive promoter (e.g., TEF1 promoter).
-
Incorporate a selectable marker (e.g., URA3, LEU2) for transformant selection.
-
For multi-gene expression, utilize a Golden Gate DNA assembly method for efficient construction of plasmids containing multiple expression cassettes.[2]
-
-
Yeast Transformation:
-
Prepare competent Y. lipolytica cells (e.g., Po1f or Po1g strain) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Transform the expression plasmid into the competent cells.
-
Plate the transformed cells on selective minimal medium lacking the appropriate nutrient corresponding to the selectable marker.
-
-
Verification of Transformants:
-
Confirm the integration of the expression cassette into the yeast genome by colony PCR.
-
Verify the expression of the α-bisabolene synthase gene by RT-qPCR.
-
Cultivation for α-Bisabolene Production
Protocol 2: Shake Flask Cultivation
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 28-30°C with shaking at 220 rpm for 24 hours.
-
-
Production Culture:
-
Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1.
-
Fermentation Medium (example using waste cooking oil): 1.7 g/L yeast nitrogen base (without amino acids and ammonium sulfate), 1.1 g/L ammonium sulfate, 50 g/L waste cooking oil, and 20 g/L dodecane as an organic overlay to capture the product.[1]
-
Incubate at 28-30°C with shaking at 220 rpm for 96-120 hours.
-
-
Sampling:
-
Collect samples at regular intervals for OD600 measurement and product analysis.
-
Quantification of α-Bisabolene
Protocol 3: GC-MS Analysis
-
Sample Preparation:
-
Extract the organic phase (dodecane layer) from the culture broth.
-
If necessary, perform a liquid-liquid extraction of the whole culture broth with a suitable solvent like ethyl acetate or hexane.
-
Add an internal standard (e.g., caryophyllene) to the extract for quantification.
-
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Example GC conditions: Use a suitable capillary column (e.g., HP-5MS), with helium as the carrier gas. A typical temperature program would be: start at 80°C, ramp to 250°C at 10°C/min, and hold for 5 min.
-
MS conditions: Operate in scan mode to identify the α-bisabolene peak based on its retention time and mass spectrum. Use selected ion monitoring (SIM) mode for accurate quantification.
-
-
Quantification:
-
Generate a standard curve using pure α-bisabolene standard.
-
Calculate the concentration of α-bisabolene in the sample based on the peak area relative to the internal standard and the standard curve.
-
Visualizations
Caption: Engineered mevalonate pathway for α-bisabolene production in Y. lipolytica.
Caption: General experimental workflow for α-bisabolene production in Y. lipolytica.
Caption: Key cellular engineering strategies for enhanced α-bisabolene production.
References
- 1. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering for Unusual Lipid Production in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Yarrowia lipolytica Strains Engineered for the Production of Terpenoids [frontiersin.org]
- 7. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 10. Synthetic biology tools for engineering Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (Z)-α-Bisabolene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (Z)-α-Bisabolene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of (Z)-α-Bisabolene, offering potential causes and solutions.
Issue 1: Low Z:E Selectivity in Olefination Reactions
One of the primary challenges in the synthesis of (Z)-α-Bisabolene is controlling the stereochemistry of the trisubstituted alkene to favor the desired (Z)-isomer over the thermodynamically more stable (E)-isomer.
| Potential Cause | Recommended Solution |
| Wittig Reaction: Use of stabilized ylides. | Employ non-stabilized ylides, which kinetically favor the formation of (Z)-alkenes. Ensure salt-free conditions, as lithium salts can promote equilibration to the (E)-isomer. Use of sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) is preferred over lithium bases. |
| Julia-Kocienski Olefination: Suboptimal reaction conditions. | Utilize N-sulfonylimine electrophiles in combination with polar aprotic solvents such as DMF or DMSO. Employing a non-metallic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to significantly enhance Z-selectivity. The reaction temperature should be carefully controlled, with lower temperatures often favoring the (Z)-isomer. |
| General: Thermodynamic equilibration. | Avoid prolonged reaction times and high temperatures which can lead to isomerization to the more stable (E)-alkene. Rapid workup and purification after reaction completion are crucial. |
Issue 2: Formation of Byproducts
Several side reactions can occur, leading to a complex mixture of products and reducing the yield of the target molecule.
| Potential Cause | Recommended Solution |
| Grignard Reaction: Biphenyl formation. | This occurs from the coupling of the Grignard reagent with unreacted aryl halide. Use a slight excess of magnesium and ensure slow addition of the halide to maintain a low concentration of the halide in the reaction mixture. |
| Dehydration of Nerolidol: Isomerization and oligomerization. | The use of strong, non-selective acids can lead to the formation of various bisabolene isomers (e.g., β-bisabolene) and polymerization. Employ milder acid catalysts and maintain low reaction temperatures to favor the desired dehydration pathway. |
| Olefination Reactions: Aldol condensation or other side reactions of the carbonyl starting material. | Ensure slow addition of the base to the reaction mixture to avoid a high concentration of enolate. The use of highly reactive ylides in Wittig reactions can minimize competing reactions. |
Issue 3: Difficulty in Purifying (Z)-α-Bisabolene
The separation of the (Z)- and (E)-isomers, as well as other closely related byproducts, can be challenging due to their similar physical properties.
| Potential Cause | Recommended Solution |
| Similar boiling points of isomers. | Fractional distillation under reduced pressure can be effective. A column with a high number of theoretical plates is recommended. Precise control of the vacuum and temperature gradient is critical. |
| Co-elution in column chromatography. | Preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase (e.g., silica gel or a silver nitrate impregnated column) can provide good separation. Methodical optimization of the mobile phase is necessary. |
| Thermal instability during purification. | Avoid high temperatures during distillation or evaporation of solvents to prevent isomerization. Use of a rotary evaporator at low temperature and pressure is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining (Z)-α-Bisabolene with high stereoselectivity?
A1: The most promising methods for achieving high (Z)-selectivity are modifications of classical olefination reactions. The Z-selective Wittig reaction using non-stabilized ylides under salt-free conditions is a common approach. More recently, the Julia-Kocienski olefination has been adapted to provide high Z:E ratios by carefully selecting the sulfone reagent, electrophile (N-sulfonylimine), base (DBU), and solvent (DMF).
Q2: How can I accurately determine the Z:E ratio of my α-Bisabolene product?
A2: The Z:E ratio is typically determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shifts of the vinylic protons and the protons of the methyl groups attached to the double bond are often distinct for the (Z)- and (E)-isomers, allowing for integration and quantification. GC analysis, using a suitable capillary column, can separate the isomers, and the peak areas can be used to determine the ratio.
Q3: Are there any biosynthetic methods for producing (Z)-α-Bisabolene?
A3: Yes, biosynthetic approaches are gaining significant attention. Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli has been explored to produce α-bisabolene.[1] These methods involve the introduction and optimization of terpene synthase enzymes that can selectively produce the desired isomer from central metabolites.
Experimental Protocols
Detailed Methodology for Z-Selective Julia-Kocienski Olefination
This protocol is a generalized procedure based on modern adaptations of the Julia-Kocienski olefination for Z-selective synthesis. Researchers should optimize conditions for their specific substrates.
-
Preparation of the Sulfone: Synthesize the required 1-phenyl-1H-tetrazol-5-yl (PT) sulfone by reacting the corresponding alkyl halide with the sodium salt of 1-phenyl-1H-tetrazole-5-thiol, followed by oxidation to the sulfone.
-
Olefination Reaction:
-
To a solution of the PT-sulfone (1.0 equiv.) and the appropriate N-sulfonylimine (1.2 equiv.) in anhydrous DMF at -60 °C under an inert atmosphere (e.g., Argon), add DBU (1.5 equiv.) dropwise.
-
Stir the reaction mixture at -60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the (Z)-alkene.
-
Visualizations
Caption: Experimental workflow for the Z-selective Julia-Kocienski olefination.
Caption: Troubleshooting logic for low Z:E selectivity.
References
Technical Support Center: Enhancing Microbial (Z)-alpha-Bisabolene Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of (Z)-alpha-bisabolene.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experiments to improve this compound yield.
| Problem | Potential Cause | Suggested Solution |
| Low or no this compound production | Inefficient precursor supply: The native metabolic pathway (Mevalonate or MEP pathway) may not produce enough farnesyl pyrophosphate (FPP), the direct precursor to bisabolene.[1] | Metabolic Engineering: Overexpress key enzymes in the MVA pathway such as HMG-CoA reductase (HMGR) and farnesyl diphosphate synthase (FPPS).[2] Consider introducing a heterologous MVA pathway if the host organism's native pathway is inefficient. |
| Suboptimal enzyme activity: The heterologously expressed bisabolene synthase (BIS) may have low activity in the microbial host. | Enzyme Selection and Engineering: Screen BIS enzymes from different organisms to find one with higher activity. Codon-optimize the gene for the host organism. Consider protein engineering to improve catalytic efficiency. | |
| Suboptimal fermentation conditions: The culture medium composition, pH, temperature, or aeration may not be optimal for bisabolene production. | Fermentation Optimization: Systematically optimize medium components such as carbon source (e.g., glucose), nitrogen source, and phosphate concentration.[3] Perform a design of experiments (DoE) to study the interaction of different fermentation parameters. | |
| Decreased cell growth and viability | Toxicity of this compound: High concentrations of bisabolene can be toxic to microbial cells, leading to reduced growth and productivity. | In situ product removal: Use a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to extract bisabolene from the culture broth continuously.[4] |
| Accumulation of toxic intermediates: Imbalances in the engineered metabolic pathway can lead to the accumulation of toxic intermediates. | Pathway Balancing: Fine-tune the expression levels of pathway enzymes to avoid the buildup of any single intermediate. Use promoters of varying strengths to control enzyme expression. | |
| Product degradation or loss | Volatility of this compound: Bisabolene is a volatile compound and can be lost through evaporation during fermentation. | Process Optimization: Use sealed bioreactors and off-gas capture systems to minimize product loss. Optimize the gas flow rate to balance oxygen supply and product stripping. |
| Inconsistent production yields between batches | Genetic instability of the engineered strain: Plasmids carrying the engineered pathway genes may be lost during cell division. | Strain Stabilization: Integrate the expression cassettes of the pathway genes into the host chromosome. This provides greater stability compared to plasmid-based expression. |
| Variability in inoculum preparation: Inconsistent inoculum quality can lead to variations in fermentation performance. | Standardized Inoculum Protocol: Develop and adhere to a strict protocol for inoculum preparation, including culture age, cell density, and physiological state. |
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for this compound production?
A1: Saccharomyces cerevisiae and Yarrowia lipolytica are two of the most commonly used and well-characterized hosts for producing this compound and other sesquiterpenes.[3][5] S. cerevisiae has a well-established genetic toolkit and a long history in industrial fermentation. Y. lipolytica is an oleaginous yeast that can naturally produce high levels of acetyl-CoA, a key precursor for the MVA pathway, and has a high capacity for lipid storage, which can help sequester hydrophobic products like bisabolene.[6][7]
Q2: What is the primary metabolic pathway I should target for engineering to improve yield?
A2: The mevalonate (MVA) pathway is the primary target for metabolic engineering to increase the supply of the precursor FPP for this compound production in yeast.[8] Key enzymes to overexpress include HMG-CoA reductase (HMGR), which is often a rate-limiting step.
Q3: How can I increase the precursor (FPP) pool for bisabolene synthesis?
A3: To increase the FPP pool, you can overexpress key enzymes in the MVA pathway, such as those encoded by the genes ERG10 (acetoacetyl-CoA thiolase), HMGS (HMG-CoA synthase), and tHMG1 (a truncated, soluble form of HMG-CoA reductase). Additionally, down-regulating competing pathways that drain the FPP pool, such as the sterol biosynthesis pathway (e.g., by repressing the ERG9 gene, which encodes squalene synthase), can further enhance FPP availability for bisabolene production.[9]
Q4: What are the advantages of compartmentalizing the biosynthetic pathway?
A4: Compartmentalizing the this compound biosynthetic pathway into organelles like the peroxisome or mitochondria can offer several advantages.[2][6] It can isolate the pathway from competing metabolic routes in the cytosol, concentrate enzymes and substrates to enhance reaction rates, and potentially mitigate the toxicity of intermediates or the final product to the cell.[2]
Q5: How do I choose an appropriate organic solvent for a two-phase fermentation system?
A5: An ideal organic solvent for in situ product removal should be biocompatible (non-toxic to the microbial host), have a high partition coefficient for this compound, be immiscible with the fermentation broth, have a low volatility to prevent evaporation, and be easy to separate from the product for downstream processing. Dodecane is a commonly used and effective solvent for this purpose.[4]
Data Presentation
Table 1: Comparison of this compound Titers in Engineered Yeast
| Host Organism | Key Genetic Modifications | Fermentation Strategy | Titer (g/L) | Reference |
| Saccharomyces cerevisiae | Overexpression of MVA pathway, temperature-sensitive regulation | Fed-batch fermentation | 18.6 | [3] |
| Yarrowia lipolytica | Peroxisome compartmentalization, systems metabolic engineering | Fed-batch fermentation | 15.5 | [6] |
| Yarrowia lipolytica | Overexpression of MVA pathway genes and efflux transporters | Optimized shake flask | 0.285 | [5] |
| Yarrowia lipolytica | Overexpression of tHMG and Bis synthase, lipid droplet engineering | Shake flask with waste cooking oil | 1.95 | [7] |
| Pichia pastoris | Optimized peroxisomal MVA pathway | Fed-batch fermentation | 1.1 | [10] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Saccharomyces cerevisiae for this compound Production
This protocol is a generalized procedure based on common practices for high-density yeast fermentation.
-
Inoculum Preparation: a. Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose). b. Incubate at 30°C with shaking at 250 rpm for 12-16 hours. c. Use the seed culture to inoculate 100 mL of YPD medium in a 500 mL shake flask and incubate under the same conditions for 16-24 hours.
-
Bioreactor Setup: a. Prepare the batch fermentation medium (e.g., a defined minimal medium with essential amino acids and vitamins) and sterilize the bioreactor. b. Aseptically transfer the inoculum to the bioreactor to an initial OD600 of approximately 0.1-0.2.
-
Batch Phase: a. Set the initial fermentation parameters: Temperature 30°C, pH 5.0 (controlled with NaOH and HCl), and dissolved oxygen (DO) maintained above 30% by adjusting agitation and aeration. b. Run the batch phase until the initial carbon source (e.g., glucose) is depleted, which is typically indicated by a sharp increase in DO.
-
Fed-Batch Phase: a. Prepare a concentrated feeding medium containing a high concentration of the carbon source (e.g., 500 g/L glucose) and other necessary nutrients. b. Start the feed using a pre-determined profile (e.g., exponential feeding) to maintain a low concentration of the carbon source in the bioreactor, thus avoiding overflow metabolism. c. Continue the fed-batch cultivation for the desired duration, typically 96-168 hours.
-
Product Overlay (Optional for in situ removal): a. At the beginning of the fed-batch phase, add a sterile organic solvent (e.g., 10% v/v dodecane) to the bioreactor to form an overlay for capturing the produced this compound.
Protocol 2: Quantification of this compound by Gas Chromatography (GC)
-
Sample Preparation: a. If a two-phase system is used, collect a sample of the organic layer. If not, perform a liquid-liquid extraction of the whole broth with an equal volume of a suitable solvent (e.g., ethyl acetate or hexane). b. Centrifuge the sample to separate the phases and collect the organic phase. c. Add an internal standard (e.g., caryophyllene) to the organic phase to a known concentration for accurate quantification.[11] d. Prepare a calibration curve using standards of pure this compound of known concentrations.
-
GC Analysis: a. Inject 1 µL of the prepared sample into a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). b. Use a suitable capillary column (e.g., HP-5). c. Set the GC oven temperature program, for example: initial temperature of 80°C for 2 minutes, ramp up to 250°C at 10°C/min, and hold for 5 minutes. d. The injector and detector temperatures are typically set to 250°C and 280°C, respectively. e. Identify the this compound peak based on its retention time compared to the standard. f. Quantify the concentration of this compound by integrating the peak area and comparing it to the calibration curve, normalized to the internal standard.
Mandatory Visualizations
Caption: Engineered Mevalonate (MVA) pathway for this compound production in yeast.
Caption: A typical experimental workflow for improving this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing sub-organelle metabolism for biosynthesis of isoprenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Engineering Limonene and Bisabolene Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 [frontiersin.org]
- 5. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Saccharomyces cerevisiae for isoprenoids production by-Regis Rutayisire | PDF [slideshare.net]
- 10. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Technical Support Center: Optimization of (Z)-alpha-Bisabolene Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction and optimization of (Z)-alpha-Bisabolene from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? A1: this compound is a sesquiterpene, a class of natural organic compounds.[1][2] It is a valuable precursor for the production of a wide range of industrially relevant chemicals and serves as a starting material for synthesizing commercially valuable products, including alternatives to D2 diesel.[3] Its distinct aroma also makes it prized in the fragrance and cosmetics industries.[4]
Q2: What are the primary plant sources for this compound extraction? A2: One of the most well-known natural sources of bisabolene-related compounds is German Chamomile (Matricaria chamomilla or Chamomilla recutita).[5][6] The essential oil extracted from its flowers contains various terpenoids, including α-bisabolol and its oxides, which are structurally related to α-bisabolene.[5] While direct extraction from plants is common, the low abundance of bisabolene can make this method economically challenging.[3][7]
Q3: What are the common methods for extracting this compound from plants? A3: The primary methods for extracting sesquiterpenes like this compound and related compounds from plant materials include:
-
Steam Distillation: A traditional method effective for volatile compounds.[8][9]
-
Solvent Extraction: Utilizes organic solvents to dissolve the target compounds.[5][10]
-
Supercritical Fluid Extraction (SFE): A modern, "greener" technique that uses supercritical fluids, most commonly CO2, as the solvent.[11][12]
-
Solvent-Free Microwave Extraction (SFME): An advanced method that uses microwave energy to extract essential oils.[13]
Q4: How is the quantity and purity of this compound determined after extraction? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique used for the identification and quantification of this compound and other volatile compounds in an extract.[1][6][14] For quantification, Selected Ion Monitoring (SIM) mode can be employed to increase sensitivity and specificity.[14]
Troubleshooting Guide
Q1: My extraction yield is consistently low. What factors could be responsible and how can I improve it? A1: Low yield is a common issue that can be addressed by optimizing several parameters.
-
Extraction Method: The chosen method significantly impacts yield. For chamomile, Solvent-Free Microwave Extraction (SFME) has been shown to produce a much higher yield (0.083% v/w) compared to traditional steam distillation (0.03% v/w).[13]
-
Extraction Parameters: Fine-tuning parameters is crucial. For SFE, increasing pressure can lead to a higher content of target compounds.[10] For steam distillation, optimizing the distillation time and condensation flow rate can significantly affect the yield.[6] For solvent extraction, the choice of solvent, temperature, and solvent-to-feed ratio are critical factors.[6][15]
-
Plant Material: The quality, age, and pre-treatment of the plant material are vital. Ensure the material is properly prepared (e.g., shredded or ground) to increase the surface area for extraction.[16] The concentration of bioactive compounds can also vary between different plant varieties and growing conditions.
-
Process Optimization: Employing strategies like Response Surface Methodology (RSM) can help identify the optimal combination of extraction parameters to maximize yield.
Q2: The final extract contains significant impurities. How can I increase the purity of this compound? A2: Improving extract purity involves minimizing the co-extraction of unwanted compounds.
-
Selective Extraction Conditions: Adjusting extraction parameters can enhance selectivity. In SFE, modifying temperature and pressure allows for targeting specific compound classes.[12][17] Using a co-solvent like ethanol in SC-CO2 can increase the solubility of more polar compounds, which can be used to either extract or leave behind certain impurities.[11][18]
-
Solvent Choice: The polarity of the solvent in solvent extraction is a critical factor. Selecting a solvent that preferentially dissolves this compound over other plant components is key. For example, n-hexane and methylene chloride are common solvents used for extracting lipophilic compounds from chamomile.[10]
-
Fractionation: SFE systems can be equipped with fractionators that separate the extract into different fractions based on solubility at varying pressures and temperatures, allowing for the isolation of a terpene-rich fraction.[17]
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Post-Extraction Purification: If impurities persist, downstream processing steps such as chromatography may be necessary to achieve high purity.
Q3: I suspect the this compound is degrading during the extraction process. What are the causes and how can I prevent it? A3: Thermal degradation is a significant risk for sensitive compounds like sesquiterpenes.
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Temperature Control: High temperatures can cause decomposition or oxidation of the target compounds.[19] Steam distillation, while effective, uses high temperatures.[17]
-
Use Low-Temperature Techniques: Supercritical Fluid Extraction (SFE) is advantageous as it can be operated at low temperatures (e.g., 35-60°C), preserving thermally labile compounds.[11][18]
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Reduce Extraction Time: Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly shorten extraction times, reducing the exposure of the compounds to potentially degrading conditions.[20]
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Inert Atmosphere: Using a non-oxidant medium like CO2 in SFE helps prevent the oxidation of sensitive compounds.[18]
Data Presentation
Table 1: Comparison of Extraction Yields from Chamomile (Matricaria chamomilla)
| Extraction Method | Key Parameters | Yield (% v/w) | Primary Sesquiterpenes Identified | Source |
| Steam Distillation (SD) | 2 hours extraction | 0.03% | α-Bisabolol Oxide A, α-Bisabolol Oxide B | [13] |
| Solvent-Free Microwave Extraction (SFME) | 1200 W, 45 min | 0.083% | Chamazulene, α-Bisabolol | [13] |
| Steam Distillation | 0.98 bar, 60 min, 30-60 mL/min condensate | 0.11% (m/m) | α-Bisabolol, Chamazulene, Bisabolol Oxides | [6] |
| Solvent Extraction (Ethanol) | 40°C, 4 hours, Solvent/Feed Ratio: 6 | 4.10% (m/m, Oleoresin) | α-Bisabolol, Chamazulene, Bisabolol Oxides | [6] |
Table 2: Effect of Pressure on Compound Content in Supercritical Fluid Extraction (SFE) of Chamomile
| Pressure (bar) | Temperature (°C) | α-Bisabolol Oxide A (%) | α-Bisabolol Oxide B (%) | Chamazulene (%) | (Z)-Spiroether (%) |
| 100 | 40 | 11.45 | 11.23 | 0.13 | 4.98 |
| 200 | 40 | 18.91 | 18.02 | 0.11 | 4.29 |
| 300 | 40 | 22.84 | 20.94 | 0.10 | 3.90 |
| 400 | 40 | 25.10 | 22.75 | 0.09 | 3.51 |
| Data adapted from a study on chamomile SFE, showing that an increase in pressure leads to a higher content of α-bisabolol oxides.[10] |
Experimental Protocols
Protocol 1: Steam Distillation
This protocol is a generalized procedure for extracting essential oils from plant matter, such as chamomile flowers, using a Clevenger-type apparatus.
1. Preparation of Plant Material:
- Use fresh or dried plant material (e.g., 600 g of fresh chamomile flowers).[13] If using dried material, shred or grind it to increase the surface area.[16]
2. Apparatus Setup:
- Assemble the steam distillation apparatus. This typically includes a boiling flask for generating steam, a biomass flask to hold the plant material, a still head, a condenser, and a collection vessel (e.g., a Clevenger apparatus which allows for the separation of oil and water).[8][9][21]
- Fill the boiling flask with distilled water to about two-thirds full.[8]
- Place the prepared plant material into the biomass flask.
3. Distillation Process:
- Heat the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile compounds.[16]
- The mixture of steam and volatile compounds will then travel to the condenser.
- Cool water circulating through the condenser will cause the vapor to condense back into a liquid.[19]
- Collect the distillate, which will be a two-phase mixture of water and the essential oil (hydrosol).[16]
- Continue the distillation for a set period (e.g., 2 hours) to ensure complete extraction.[13]
4. Isolation of this compound:
- Separate the essential oil layer from the aqueous layer.
- Dry the collected essential oil using an anhydrous drying agent like sodium sulfate.
- Store the final product in a sealed vial at 4°C, protected from light.[10]
5. Analysis:
- Analyze the chemical composition of the essential oil using GC-MS to identify and quantify this compound and other constituents.[6]
Protocol 2: Solvent Extraction
This protocol describes a general method for extracting this compound using an organic solvent.
1. Preparation of Plant Material:
- Dry and grind the plant material (e.g., 30 g of triturated chamomile) to a fine powder.[6]
2. Extraction:
- Place the powdered material into an Erlenmeyer flask.
- Add the selected organic solvent (e.g., ethanol, n-hexane, or methylene chloride) at a specific solvent-to-solid ratio (e.g., 6:1).[6][10]
- Seal the flask and place it on a shaker. Agitate the mixture at a controlled temperature (e.g., 40°C) for a predetermined duration (e.g., 4 hours).[6]
3. Filtration and Solvent Removal:
- After extraction, filter the mixture to separate the solid plant residue from the liquid extract.[5]
- Remove the solvent from the filtrate using a rotary evaporator under vacuum.[10]
4. Drying and Storage:
- Dry the resulting crude extract (oleoresin) further to remove any residual solvent.[10]
- Store the dried extract in a sealed container at 4°C.[10]
5. Analysis:
- Dissolve a sample of the extract in a suitable solvent and analyze by GC-MS to determine the this compound content.[6]
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol outlines the extraction using supercritical CO2, a method noted for its efficiency and the preservation of thermolabile compounds.[11]
1. Preparation of Plant Material:
- Grind the dried plant material to a uniform particle size.
2. Apparatus Setup:
- Use a laboratory or pilot-scale SFE system.
- Place the ground plant material (e.g., 70 g) into the extractor vessel.[10]
3. Extraction Parameters:
- Set the desired extraction parameters. These are critical and must be optimized for the specific plant material.[12]
- Pressure: 100 - 400 bar[10][11]
- Temperature: 40 - 60°C[10][11]
- CO2 Flow Rate: e.g., 0.3 kg/h [10]
- Co-solvent (optional): Small percentages of ethanol can be added to modify the polarity of the supercritical fluid.[11][18]
- Extraction Time: e.g., 3 hours[10]
4. Extraction and Collection:
- Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
- The supercritical CO2 flows through the extractor vessel, dissolving the this compound.
- The resulting solution (supercritical fluid + extract) is then depressurized in a separator. This causes the CO2 to return to its gaseous state, leaving behind the extracted compounds.[12]
- Collect the extract from the separator.
5. Analysis:
- Analyze the extract using GC-MS to quantify the this compound content.
Mandatory Visualizations
Caption: Simplified biosynthesis pathway of this compound from universal isoprenoid precursors.[22][23]
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 7. High-efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Extraction Conditions and Characterization of Volatile Organic Compounds of Eugenia klotzschiana O. Berg Fruit Pulp [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. waters.com [waters.com]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Heterologous Expression of Bisabolene Synthase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the heterologous expression of bisabolene synthase.
Frequently Asked Questions (FAQs)
Q1: My bisabolene yield is very low. What are the most common bottlenecks in heterologous expression?
A1: Low bisabolene yields often stem from several key bottlenecks:
-
Insufficient Precursor Supply: The production of bisabolene is directly dependent on the availability of the precursor molecule, farnesyl pyrophosphate (FPP). Native metabolic pathways in hosts like E. coli and S. cerevisiae may not produce enough FPP to support high-level bisabolene synthesis.[1][2][3]
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Low Activity or Stability of Bisabolene Synthase: The heterologously expressed synthase may have poor catalytic activity, stability, or improper folding in the host organism.[4][5] Codon usage differences between the source organism of the synthase and the expression host can also lead to inefficient translation and low levels of functional enzyme.[3]
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Metabolic Burden: Overexpression of the heterologous synthase and precursor pathway enzymes can impose a significant metabolic burden on the host cell, diverting resources from essential cellular processes and potentially leading to reduced growth and productivity.[6][7][8]
-
Toxicity of Bisabolene or Intermediates: Accumulation of bisabolene or metabolic intermediates can be toxic to the host cells, inhibiting growth and enzymatic activity.[9]
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Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and aeration can significantly impact both cell growth and enzyme activity, thereby affecting final product yield.[1][2]
Troubleshooting Guides
Issue 1: Low Farnesyl Pyrophosphate (FPP) Precursor Supply
Symptoms:
-
Low to undetectable levels of bisabolene production.
-
Accumulation of early pathway intermediates (e.g., acetyl-CoA, mevalonate).
Troubleshooting Steps:
-
Overexpress Key Enzymes in the Mevalonate (MVA) Pathway: The MVA pathway is a common route to FPP. Overexpressing rate-limiting enzymes can significantly boost FPP supply.
-
Enhance the Methylerythritol 4-Phosphate (MEP) Pathway: In hosts like E. coli, the native MEP pathway can also be engineered.
-
Overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) can increase the carbon flow towards FPP.[12]
-
-
Compartmentalize the Biosynthetic Pathway: Isolating the bisabolene synthesis pathway within a specific cellular compartment, such as the peroxisome in yeast, can increase local concentrations of intermediates and enzymes, thereby improving flux.[10][13][14]
-
Down-regulate Competing Pathways: To channel more carbon towards FPP, it can be beneficial to down-regulate pathways that compete for key precursors. For example, in S. cerevisiae, down-regulating the expression of ERG9 (squalene synthase), which diverts FPP to sterol biosynthesis, can increase the FPP pool available for bisabolene production.[10][15]
This protocol provides a general workflow for overexpressing key genes in the MVA pathway to increase FPP supply.
Workflow Diagram:
Caption: Workflow for MVA pathway gene overexpression in S. cerevisiae.
Methodology:
-
Gene Selection and Amplification:
-
Select key MVA pathway genes for overexpression (e.g., tHMG1, ERG20, IDI1).
-
Amplify the coding sequences of these genes from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites for cloning.
-
-
Plasmid Construction:
-
Digest the PCR products and a suitable high-copy expression vector (e.g., pYES2 with a GAL1 promoter for inducible expression) with the corresponding restriction enzymes.
-
Ligate the digested gene fragments into the expression vector.
-
Transform the ligation mixture into competent E. coli for plasmid amplification and sequence verification.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/SS-DNA/PEG) method.
-
Transform the verified expression plasmids into the competent yeast cells.
-
Plate the transformed cells on selective synthetic complete (SC) medium lacking the appropriate nutrient (e.g., uracil for a URA3 marker) to select for successful transformants.
-
-
Cultivation and Induction:
-
Inoculate a single colony of the engineered yeast into selective medium containing a non-inducing carbon source (e.g., glucose).
-
Grow the culture to the mid-log phase.
-
Induce gene expression by transferring the cells to a medium containing an inducing carbon source (e.g., galactose for the GAL1 promoter).
-
-
Bisabolene Extraction and Analysis:
-
After a suitable induction period (e.g., 48-72 hours), add an organic solvent overlay (e.g., dodecane) to the culture to capture the produced bisabolene.
-
Separate the organic layer and analyze the bisabolene concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Issue 2: Poor Performance of Bisabolene Synthase
Symptoms:
-
Low bisabolene yield despite evidence of sufficient FPP precursor.
-
Detection of insoluble protein fractions corresponding to the synthase.
-
Low in vitro activity of the purified enzyme.
Troubleshooting Steps:
-
Codon Optimization: The codon usage of the bisabolene synthase gene should be optimized for the expression host. This can significantly improve translation efficiency and protein folding.[3][16][17][18] Several commercial and open-source tools are available for this purpose.
-
Protein Engineering: Site-directed mutagenesis can be employed to improve the catalytic activity or stability of the synthase. Rational design based on the enzyme's crystal structure or directed evolution can be powerful approaches.[4]
-
Expression of Chaperones: Co-expression of molecular chaperones can assist in the proper folding of the heterologous synthase, thereby increasing the amount of soluble and active enzyme.[19]
-
Lower Induction Temperature: Reducing the temperature during protein expression (e.g., from 37°C to 20-25°C in E. coli) can slow down protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies.[11]
| Host Organism | Bisabolene Synthase Origin | Strategy | Titer (mg/L) | Fold Improvement | Reference |
| E. coli | Abies grandis | Original Gene | 78 | - | [3] |
| E. coli | Abies grandis | Codon Optimized | 389 | 5.0 | [3] |
| Synechococcus sp. PCC 7002 | Abies grandis | - | 0.6 | - | [5] |
| Methanosarcina acetivorans | Abies grandis | Codon Optimized | 10.6 | - | [20] |
| Yarrowia lipolytica | Abies grandis | - | 973.1 (from waste cooking oil) | - | [21] |
| S. cerevisiae | Abies grandis | - | >900 | - | [3] |
Issue 3: Metabolic Burden and Product Toxicity
Symptoms:
-
Reduced growth rate of the engineered strain compared to the wild-type.
-
Cell lysis or decreased viability after induction.
-
Instability of the production phenotype over time.
Troubleshooting Steps:
-
Optimize Gene Expression Levels: Use promoters of varying strengths or inducible promoter systems to fine-tune the expression levels of the synthase and pathway enzymes. This can help to balance productivity with cell health.[11][19]
-
Dynamic Regulation of Metabolic Pathways: Employ synthetic biology tools like metabolic switches to temporally separate cell growth from product formation. For instance, a temperature-sensitive regulation strategy can be used where cell growth is prioritized at one temperature and bisabolene production is induced at another.[1][2]
-
In Situ Product Removal: Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium. This sequesters the bisabolene as it is produced, reducing its potential toxicity to the cells.[5]
-
Enhance Product Tolerance:
Caption: Strategies to address metabolic burden and product toxicity.
Issue 4: Suboptimal Fermentation Conditions
Symptoms:
-
Inconsistent yields between fermentation batches.
-
Poor cell density.
Troubleshooting Steps:
-
Medium Optimization:
-
Carbon Source: The choice and concentration of the carbon source (e.g., glucose, glycerol) can impact both growth and product synthesis. For example, in S. cerevisiae, high glucose concentrations can lead to ethanol production, diverting carbon away from bisabolene synthesis.[1]
-
Nitrogen Source: The type and concentration of the nitrogen source can also be optimized.
-
Cofactors: Bisabolene synthase requires a divalent cation cofactor, typically Mg2+. Supplementing the medium with MgSO4 can improve enzyme activity and final titers.[1][21][23]
-
-
Process Parameter Optimization:
-
Temperature: Optimize the cultivation temperature to balance cell growth and enzyme activity. A two-stage temperature strategy can be effective, with a higher temperature for the growth phase and a lower temperature for the production phase.[2]
-
pH: Maintain the optimal pH for the host organism throughout the fermentation.
-
Aeration and Agitation: Ensure adequate oxygen supply and mixing, as these can be critical for cell health and productivity, but be mindful that excessive shear stress from high agitation can damage cells.[1]
-
| Optimization Strategy | Initial Titer | Optimized Titer | Fold Improvement | Reference |
| Single-factor optimization (Glucose, (NH4)2SO4, MgSO4·7H2O) | - | 586 mg/L | - | [1] |
| Addition of 100 mg/L D-calcium pantothenate | - | - | 1.56x | [1] |
| Fed-batch fermentation with optimized medium and process | - | 18.6 g/L | 1192.3x (compared to starting strain) | [1][2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineering Limonene and Bisabolene Production in Wild Type and a Glycogen-Deficient Mutant of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. mdpi.com [mdpi.com]
- 9. Combining Metabolic Engineering and Lipid Droplet Storage Engineering for Improved α-Bisabolene Production in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae [mdpi.com]
- 11. Modulating the Precursor and Terpene Synthase Supply for the Whole-Cell Biocatalytic Production of the Sesquiterpene (+)-Zizaene in a Pathway Engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Synechocystis sp. PCC 6803 for improved bisabolene production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. researchgate.net [researchgate.net]
- 18. Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emsl.pnnl.gov [emsl.pnnl.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]
Addressing stability issues of (Z)-alpha-Bisabolene in various formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of (Z)-alpha-Bisabolene in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a sesquiterpene, is susceptible to several degradation pathways that can affect its efficacy and the overall quality of the formulation. The primary stability concerns include:
-
Oxidation: Due to the presence of double bonds, this compound is prone to oxidation, which can lead to the formation of various oxidation products, including epoxides and bisabolol.[1][2] This can be initiated by atmospheric oxygen, peroxides in excipients, or exposure to light.
-
Isomerization: The (Z) isomer can convert to the more thermodynamically stable (E) isomer.[2] This isomerization can be catalyzed by acidic conditions or elevated temperatures.
-
Polymerization: The reactive double bonds can also lead to polymerization, especially under heat or in the presence of certain catalysts, resulting in a loss of the active compound and an increase in viscosity or formation of precipitates.[2]
Q2: Which environmental factors most significantly impact the stability of this compound?
A2: The stability of this compound is highly dependent on its chemical environment. Key factors to control are:
-
Temperature: Elevated temperatures accelerate the rates of oxidation, isomerization, and polymerization.
-
pH: Acidic or basic conditions can catalyze hydrolytic degradation and isomerization.[3][4]
-
Light: Exposure to UV light can initiate photo-oxidation and other degradation reactions.
-
Oxygen: The presence of atmospheric or dissolved oxygen is a critical factor for oxidative degradation.
Q3: How can I improve the stability of this compound in my formulation?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Use of Antioxidants: Incorporating antioxidants can effectively mitigate oxidative degradation. Common choices include α-tocopherol, butylated hydroxytoluene (BHT), and ascorbic acid.[5][6]
-
Encapsulation: Encapsulating this compound can provide a protective barrier against environmental factors such as oxygen and light, thereby improving its stability.[7][8] Materials like cyclodextrins, liposomes, and various polymers can be used for encapsulation.[7][8]
-
pH Control: Maintaining the formulation at an optimal pH, typically near neutral, can help prevent acid- or base-catalyzed degradation.
-
Light-Protective Packaging: Storing the formulation in opaque or amber containers can prevent photodegradation.
Troubleshooting Guides
Issue 1: I am observing a loss of this compound content in my formulation over time, as confirmed by HPLC analysis.
Troubleshooting Steps:
-
Assess for Oxidation:
-
Question: Is your formulation protected from oxygen?
-
Action: Consider preparing and storing your formulation under an inert atmosphere (e.g., nitrogen). Incorporate an antioxidant like α-tocopherol or BHT.
-
-
Evaluate for Isomerization:
-
Question: What is the pH of your formulation?
-
Action: Measure the pH. If it is acidic, consider adjusting it to a more neutral pH. Analyze your sample for the presence of the (E)-alpha-Bisabolene isomer.
-
-
Check for Thermal Degradation:
-
Question: At what temperature is your formulation stored?
-
Action: Ensure storage at a controlled, cool temperature. Avoid exposure to high temperatures during processing and storage.
-
Issue 2: My formulation is showing changes in physical properties (e.g., color change, increased viscosity, precipitate formation).
Troubleshooting Steps:
-
Investigate Oxidation:
-
Question: Is there a change in color or odor?
-
Action: Color changes can indicate oxidation. In addition to adding antioxidants, ensure your raw materials are not contaminated with peroxides.
-
-
Suspect Polymerization:
-
Question: Is the viscosity increasing, or is a precipitate forming?
-
Action: This may be due to polymerization.[2] Review your formulation for any potential catalysts and consider lowering the storage temperature.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound under Different Conditions
| Condition | Time (Weeks) | This compound Remaining (%) | Key Degradation Product(s) |
| 40°C, Ambient Air | 4 | 85 | Oxidation Products |
| 40°C, Nitrogen | 4 | 98 | Minimal Degradation |
| 4°C, Ambient Air | 12 | 95 | Minimal Oxidation |
| pH 3, 25°C | 4 | 90 | (E)-alpha-Bisabolene |
| pH 7, 25°C | 4 | 99 | Minimal Degradation |
Note: This data is illustrative. Actual stability will depend on the specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 48 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 48 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution to a photostability chamber (with UV and visible light) for 24 hours.
-
Analyze by HPLC.
-
-
Analysis:
Visualizations
References
- 1. alpha-Bisabolene | 17627-44-0 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1565372) | 29837-07-8 [evitachem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Yeast Particle Encapsulation of Scaffolded Terpene Compounds for Controlled Terpene Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Technical Support Center: Advanced Purification of Synthetic (Z)-alpha-Bisabolene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (Z)-alpha-Bisabolene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities depend on the synthetic route employed.
-
Isomeric Impurities: The most common impurities are other isomers of bisabolene, such as (E)-alpha-Bisabolene, beta-Bisabolene, and gamma-Bisabolene. These often have very similar physical properties, making separation challenging.
-
Synthesis-Specific Byproducts:
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Grignard Reaction: Unreacted starting materials and side products from the Grignard reagent are common.
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Dehydration of Nerolidol: This method can produce a complex mixture of bisabolene isomers and other sesquiterpenes.
-
Fermentation: Impurities may include other terpenes produced by the microbial host or components from the fermentation broth. One common byproduct can be farnesene.[1]
-
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the purity of this compound and identifying its isomers.[1] The mass spectrum of bisabolene isomers will show a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight.[1] High-Performance Liquid Chromatography (HPLC) with a suitable column can also be used for purity assessment.
Q3: What are the primary advanced purification techniques for synthetic this compound?
A3: The primary advanced purification techniques include:
-
Silica Gel Column Chromatography: A standard and widely used technique for separating compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution and efficiency for separating closely related isomers.
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the mobile phase, offering fast and efficient separations.
-
Vacuum Fractional Distillation: Suitable for separating compounds with different boiling points, but can be challenging for isomers with very close boiling points.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Poor separation of this compound from its isomers.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For non-polar compounds like bisabolene, a non-polar solvent system (e.g., hexane or petroleum ether with a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane) is typically used. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf values between 0.2 and 0.4). |
| Column Overloading | Overloading the column with too much crude sample will lead to broad peaks and poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate for your column size. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| Solvent System is Too Non-Polar | If the compound is more polar than anticipated, it will adhere strongly to the silica gel. Gradually increase the polarity of the mobile phase to facilitate elution. |
| Compound Degradation on Silica | Some compounds are sensitive to the acidic nature of silica gel and may decompose on the column. Deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent can mitigate this. |
Preparative High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of this compound and its isomers.
| Possible Cause | Solution |
| Suboptimal Column Chemistry | For non-polar isomers, a reverse-phase column (e.g., C18) is often used. Experiment with different stationary phases (e.g., C30, phenyl-hexyl) to find the best selectivity for your specific isomeric mixture. |
| Mobile Phase Composition Not Optimized | The ratio of organic solvent (e.g., acetonitrile, methanol) to water is crucial. Perform a gradient elution to determine the optimal isocratic or gradient conditions for separation. Small changes in the mobile phase composition can significantly impact resolution. |
| Flow Rate is Too High | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
| Column Temperature Not Optimized | Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Experiment with different column temperatures (e.g., 25°C, 40°C) to see if it improves separation. |
Problem: Peak fronting or tailing.
| Possible Cause | Solution |
| Column Overload | Injecting too much sample can lead to distorted peak shapes. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase to ensure sharp peaks. |
| Column Degradation | Over time, columns can lose their efficiency. If performance degrades, consider washing the column according to the manufacturer's instructions or replacing it. |
Supercritical Fluid Chromatography (SFC)
Problem: Poor resolution between bisabolene isomers.
| Possible Cause | Solution |
| Incorrect Modifier | The choice and percentage of the organic modifier (e.g., methanol, ethanol) in the supercritical CO2 are critical for selectivity. Screen different modifiers and gradients to find the optimal conditions. |
| Pressure and Temperature Not Optimized | Pressure and temperature affect the density and solvating power of the supercritical fluid. Systematically vary the backpressure and column temperature to improve separation. |
| Suboptimal Stationary Phase | A variety of stationary phases are available for SFC. Chiral stationary phases can sometimes resolve achiral isomers. Experiment with different column chemistries. |
Problem: Low recovery of the purified compound.
| Possible Cause | Solution |
| Inefficient Fraction Collection | The parameters for fraction collection (e.g., threshold, peak width) may need to be optimized to ensure the entire peak is collected without contamination from adjacent peaks. |
| Compound Precipitation | As the CO2 expands and evaporates after the backpressure regulator, the compound may precipitate if the modifier concentration is too low to keep it in solution. Increasing the modifier percentage or using a different collection solvent can help. |
Vacuum Fractional Distillation
Problem: Inability to separate this compound from isomers with close boiling points.
| Possible Cause | Solution |
| Insufficient Column Efficiency | The boiling points of bisabolene isomers are very close, making separation by distillation difficult. Use a distillation column with a high number of theoretical plates (e.g., a spinning band distillation column or a long packed column). |
| Incorrect Reflux Ratio | A higher reflux ratio increases the number of vaporization-condensation cycles and improves separation, but it also increases the distillation time. Optimize the reflux ratio to balance separation efficiency and throughput. |
| Fluctuations in Vacuum Pressure | A stable vacuum is crucial for maintaining a constant boiling point. Ensure your vacuum pump and controller are functioning correctly and that there are no leaks in the system. |
| Thermal Degradation | Prolonged heating, even under vacuum, can cause degradation of terpenes. Ensure the heating mantle temperature is as low as possible to maintain a steady distillation rate. |
Quantitative Data Summary
The following tables provide representative data for the purification of sesquiterpenes using various advanced techniques. The actual results for this compound may vary depending on the specific crude mixture and optimized conditions.
Table 1: Comparison of Purification Techniques for Sesquiterpenes
| Purification Technique | Typical Purity Achieved | Typical Yield | Throughput | Key Advantage |
| Silica Gel Chromatography | 90-98% | 70-90% | Low to Medium | Cost-effective and widely available. |
| Preparative HPLC | >99% | 80-95% | Low to Medium | High resolution for difficult separations. |
| Supercritical Fluid Chromatography (SFC) | >98% | 85-97% | High | Fast, "green" alternative with reduced solvent usage. |
| Vacuum Fractional Distillation | 85-95% (isomer dependent) | 60-85% | High | Scalable for large quantities. |
Table 2: Example Parameters for Preparative HPLC Purification of Sesquiterpene Isomers
| Parameter | Value |
| Column | C18, 5 µm, 250 x 10 mm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL (of 10 mg/mL solution) |
| Purity of Fraction | >99.5% |
| Recovery | ~92% |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
-
Sample Preparation: Dissolve the crude synthetic this compound in the mobile phase (e.g., 85% acetonitrile in water) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Preparation:
-
Equilibrate a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) with the mobile phase at a flow rate of 20 mL/min until a stable baseline is achieved.
-
-
Method Development (Analytical Scale):
-
First, optimize the separation on an analytical HPLC system with a similar stationary phase to determine the ideal mobile phase composition and gradient.
-
-
Preparative Run:
-
Inject the filtered sample onto the preparative column.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical GC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation
-
Sample Preparation: Dissolve the crude bisabolene mixture in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 50-100 mg/mL).
-
SFC System and Method:
-
Column: Use a column suitable for non-polar compounds, such as a silica-based or diol-based column.
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., 5-15% methanol).
-
Backpressure: 100-150 bar.
-
Temperature: 35-50 °C.
-
Flow Rate: Dependent on column dimensions (e.g., 10-60 g/min for a preparative column).
-
-
Optimization:
-
Perform scouting runs with different modifiers and gradients to optimize the separation of the bisabolene isomers.
-
-
Preparative Injection and Fraction Collection:
-
Inject the sample and collect the fractions corresponding to the target this compound peak based on the detector signal (e.g., UV or MS).
-
-
Solvent Removal: The majority of the CO2 will evaporate upon depressurization, leaving the compound in the modifier, which can then be easily removed.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for poor isomeric separation in chromatography.
References
Minimizing byproduct formation during (Z)-alpha-Bisabolene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (Z)-alpha-Bisabolene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include chemical synthesis and microbial biosynthesis. Chemical routes often involve the acid-catalyzed cyclization of nerolidol or a Grignard reaction.[1][2] Biosynthetic approaches utilize genetically engineered microorganisms, such as Saccharomyces cerevisiae or Yarrowia lipolytica, to produce the compound from renewable feedstocks.[3][4]
Q2: What are the major byproducts encountered during this compound synthesis?
A2: Byproduct formation is a significant challenge and varies depending on the synthetic route.
-
Acid-Catalyzed Cyclization of Nerolidol: Common byproducts include other bisabolene isomers such as beta-bisabolene and gamma-bisabolene, as well as alpha-bisabolol and farnesol.[1]
-
Grignard Synthesis: This method can also yield isomeric bisabolenes, with gamma-bisabolene being a notable potential byproduct.[5]
-
Microbial Biosynthesis: Byproducts can include other sesquiterpenes like β-farnesene, and other bisabolene isomers depending on the specificity of the expressed synthase enzyme.[4]
Q3: How can I minimize the formation of isomeric byproducts during acid-catalyzed cyclization?
A3: The choice of acid catalyst and reaction conditions plays a crucial role in determining the product distribution. While strong mineral acids can be used, they often lead to a mixture of isomers and other byproducts. The use of milder catalysts and careful control of temperature can improve selectivity for the desired (Z)-alpha-isomer.
Q4: What factors influence byproduct formation in microbial synthesis?
A4: In microbial synthesis, byproduct formation is primarily influenced by the choice of the expressed bisabolene synthase enzyme and the metabolic pathways of the host organism. The intrinsic properties of the synthase determine the primary product, but native enzymes in the host can sometimes convert intermediates into undesired side products. Metabolic engineering strategies, such as knocking out competing pathways, can help to channel metabolic flux towards the desired product.
Q5: What are the recommended methods for purifying this compound?
A5: Purification of this compound from its byproducts, particularly isomers, can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is a common technique used to separate components with different boiling points. For high-purity requirements, chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC) are often employed. The choice of stationary and mobile phases is critical for achieving good separation of isomers.
Troubleshooting Guides
Issue 1: High Levels of beta-Bisabolene and other Isomers in Acid-Catalyzed Nerolidol Cyclization
Possible Cause: The use of a strong, non-selective acid catalyst and/or inappropriate reaction temperature.
Troubleshooting Steps:
-
Catalyst Selection: Consider using a milder and more selective acid catalyst. While data on various catalysts is still being compiled, heteropoly acids have shown promise in controlling the cyclization pathway.
-
Temperature Control: Optimize the reaction temperature. Lower temperatures may favor the formation of the desired kinetic product, this compound, over the thermodynamically more stable isomers.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time that maximizes the yield of the desired product while minimizing isomerization.
Issue 2: Formation of gamma-Bisabolene in Grignard Synthesis
Possible Cause: The specific Grignard reagent and reaction conditions can favor the formation of the gamma-isomer.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of the Grignard reagent, 2-methyl-2-butenyl magnesium bromide, and the aldehyde, 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the Grignard reagent. Gradual addition at low temperatures can improve selectivity.
-
Work-up Procedure: The acidic work-up step can influence the final product distribution through acid-catalyzed rearrangements. Investigate the effect of different acids and quenching conditions.
Issue 3: Presence of Farnesene and other Sesquiterpenes in Microbial Synthesis
Possible Cause: The expressed bisabolene synthase may have promiscuous activity, or endogenous enzymes in the host organism may be acting on the precursor farnesyl pyrophosphate (FPP).
Troubleshooting Steps:
-
Enzyme Selection: Screen different alpha-bisabolene synthases from various organisms to identify one with higher specificity for the desired product.
-
Metabolic Engineering:
-
Knockout Competing Pathways: Identify and knock out genes encoding enzymes that may divert FPP to other sesquiterpenes.
-
Overexpression of Key Enzymes: Increase the expression of the alpha-bisabolene synthase to outcompete other enzymes for the FPP substrate.
-
-
Fermentation Conditions: Optimize fermentation parameters such as temperature, pH, and nutrient levels, as these can influence enzyme activity and overall metabolic flux.
Quantitative Data on Byproduct Formation
Table 1: Byproduct Profile in Acid-Catalyzed Cyclization of Nerolidol
| Catalyst | Temperature (°C) | This compound (%) | alpha-Bisabolol (%) | Other Bisabolene Isomers (%) | Farnesol (%) |
| Sulfuric Acid | 50 | Data not available | Data not available | Data not available | Data not available |
| Phosphoric Acid | 50 | Data not available | Data not available | Data not available | Data not available |
| Heteropoly Acid | 40 | Mixture with isomers | <40 | Mixture with alpha | Low |
| Heteropoly Acid | 30 | Mixture with isomers | >40 | Mixture with alpha | Present at low conversions |
Note: Quantitative data for specific isomer distribution is limited in the available literature. "Mixture with isomers" indicates that the reported yield includes a combination of alpha, beta, and potentially gamma bisabolene.
Experimental Protocols
Protocol 1: General Procedure for Grignard Synthesis of Bisabolene Isomers
This protocol is adapted from a method for synthesizing gamma-bisabolene and may require optimization for selective this compound synthesis.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Slowly add a solution of 4-bromo-2-methyl-2-butene in anhydrous methyl tert-butyl ether to initiate the formation of 2-methyl-2-butenyl magnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde in anhydrous ether.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the desired bisabolene isomer.
Visualizations
Signaling Pathway for Byproduct Formation in Acid-Catalyzed Nerolidol Cyclization
Caption: Acid-catalyzed cyclization of nerolidol proceeds through a common carbocation intermediate, leading to various bisabolene isomers and alpha-bisabolol.
Experimental Workflow for Microbial Synthesis of this compound
Caption: A typical workflow for the microbial production of this compound, from strain engineering to final purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109438183B - Synthesis method of bisabolene - Google Patents [patents.google.com]
Troubleshooting poor stereoselectivity in bisabolane sesquiterpene synthesis
Welcome to the technical support center for the synthesis of bisabolane sesquiterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor stereoselectivity in their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My asymmetric reaction is producing a low enantiomeric excess (ee). What are the common causes and how can I improve it?
Answer:
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can often be traced back to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Integrity:
-
Purity and Activity: The chiral catalyst or ligand may be impure, hydrated, or partially decomposed. Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
Catalyst Loading: Inadequate catalyst loading can lead to a more significant background reaction that is not stereocontrolled. Try incrementally increasing the catalyst loading.
-
Ligand-Metal Ratio: For metal-catalyzed reactions, the ratio of the chiral ligand to the metal precursor is crucial. An incorrect ratio can lead to the formation of less selective or inactive catalytic species.
-
-
Reagent and Substrate Purity:
-
Impurities: Impurities in the substrate or other reagents can sometimes inhibit or poison the chiral catalyst. Purify the substrate and reagents immediately before use.
-
Competing Reactions: The substrate may have functional groups that lead to side reactions, consuming the catalyst or creating competing reaction pathways.
-
-
Reaction Conditions:
-
Temperature: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often increases the enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities and coordinating abilities.
-
Concentration: Reaction concentration can affect reaction rates and potentially the aggregation state of the catalyst, which can influence stereoselectivity.
-
Troubleshooting Workflow:
Caption: General troubleshooting workflow for low enantiomeric excess.
Question 2: I am observing poor diastereoselectivity in a key cyclization or addition step. How can I improve the diastereomeric ratio (dr)?
Answer:
Poor diastereoselectivity often arises from small energy differences between the transition states leading to the different diastereomers. Modifying the steric and electronic environment of the reaction can often improve the diastereomeric ratio.
Strategies for Improving Diastereoselectivity:
-
Steric Hindrance:
-
Bulky Reagents: Employing bulkier reagents or catalysts can amplify steric interactions, favoring the formation of the less sterically hindered diastereomer. For example, in an aldol reaction, a bulkier silyl enol ether or a larger counterion on the enolate can increase diastereoselectivity.
-
Substrate Modification: If possible, introduce a bulky protecting group on the substrate that can direct the approach of the incoming reagent.
-
-
Chelation Control:
-
In reactions involving substrates with nearby Lewis basic groups (e.g., hydroxyls, ethers), using a Lewis acid that can chelate to both the reacting center and the directing group can lock the conformation of the substrate, leading to a single, favored trajectory for the reagent.
-
-
Reaction Conditions:
-
Temperature: Similar to enantioselectivity, lowering the temperature can enhance diastereoselectivity.
-
Solvent: The choice of solvent can influence whether a reaction proceeds through a chelated or non-chelated transition state, thereby affecting the diastereomeric outcome.
-
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Reaction Type | Parameter to Modify | Expected Outcome on Diastereomeric Ratio (dr) |
| Aldol Addition | Lewis Acid Choice | Chelation control can favor syn or anti products. |
| Friedel-Crafts Cyclization | Solvent Polarity | Can influence the stability of cationic intermediates.[1] |
| Reduction of Ketone | Reducing Agent Size | Bulkier hydrides (e.g., L-Selectride vs. NaBH4) increase selectivity. |
| Dihydroxylation | Ligand Choice | Asymmetric dihydroxylation ligands can control facial selectivity.[1] |
Question 3: My lipase-mediated kinetic resolution is inefficient, resulting in low ee for both the product and the recovered starting material. What parameters should I optimize?
Answer:
The efficiency of a lipase-mediated kinetic resolution depends on several factors, including the choice of enzyme, the solvent, and the acyl donor.[2]
Key Optimization Parameters:
-
Enzyme Selection: Not all lipases are equally effective for a given substrate. It is crucial to screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high activity and selectivity. It's also possible to use two different lipases with opposite stereoselectivity in a sequential process to improve the overall resolution efficiency.[2]
-
Solvent (Medium): Lipases are often more active and selective in organic solvents than in aqueous media. The choice of solvent can dramatically affect enzyme performance. Common choices include hexane, toluene, and tert-butyl methyl ether.
-
Acyl Donor: For the acylation of an alcohol, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and selectivity.
-
Temperature: Enzyme activity and stability are temperature-dependent. A typical starting point is room temperature, but optimization between 25-40°C may be necessary.
-
Water Content: For lipases in organic media, a small amount of water is often necessary for catalytic activity. The optimal water content should be determined experimentally.
Caption: Key factors influencing lipase-mediated kinetic resolution.
Key Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-Curcumene Precursor via Asymmetric Conjugate Addition
This protocol is adapted from methodologies that utilize chiral ligands for conjugate additions to generate key stereocenters in bisabolane synthesis.[3]
Materials:
-
α,β-Unsaturated aldehyde substrate
-
Organozinc reagent (e.g., diethylzinc)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral amine ligand
-
Triphenylphosphine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, argon-purged flask, dissolve Cu(OTf)₂ (0.05 eq), the chiral amine ligand (0.10 eq), and triphenylphosphine (0.10 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the α,β-unsaturated aldehyde substrate (1.0 eq) to the reaction mixture.
-
Slowly add the organozinc reagent (1.5 eq) dropwise over 30 minutes.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Table 2: Example Data for Asymmetric Conjugate Addition
| Ligand | Temperature (°C) | Solvent | Enantiomeric Excess (ee, %) |
| Chiral Amine A | 0 | THF | 85 |
| Chiral Amine A | -20 | THF | 92 |
| Chiral Amine B | 0 | Toluene | 78 |
Protocol 2: Lipase-Mediated Resolution of a Racemic Bisabolane Alcohol Precursor
This protocol describes a typical procedure for the kinetic resolution of a racemic alcohol, a common strategy in bisabolane synthesis.[2]
Materials:
-
Racemic alcohol substrate
-
Lipase (e.g., Lipase OF 360)
-
Vinyl acetate
-
Anhydrous solvent (e.g., diisopropyl ether)
-
Molecular sieves (optional, for drying)
Procedure:
-
To a solution of the racemic alcohol (1.0 eq) in diisopropyl ether, add vinyl acetate (2.0 eq).
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Seal the flask and shake or stir the suspension at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The ideal point to stop the reaction is at or near 50% conversion.
-
Once ~50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acetylated product from the unreacted alcohol using flash column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the acetylated product by chiral HPLC or GC.
Strategic Planning for Stereoselectivity
When designing a synthesis for a specific bisabolane sesquiterpene, the choice of how to introduce chirality is a critical decision. The following decision tree can help guide this process.
Caption: Decision tree for selecting a stereoselective synthesis strategy.
References
Technical Support Center: Scaling Up Microbial Fermentation of α-Bisabolene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the microbial fermentation of α-bisabolene.
Troubleshooting Guides
Issue 1: Low α-Bisabolene Titer and Yield
Q: My α-bisabolene titer is significantly lower than expected after scaling up from shake flasks to a bioreactor. What are the potential causes and how can I troubleshoot this?
A: Low α-bisabolene yield upon scale-up is a common challenge and can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Metabolic Pathway Inefficiency: The metabolic pathway for α-bisabolene production, the mevalonate (MVA) pathway, might have bottlenecks.
-
Solution: Enhance the carbon flux towards the precursor farnesyl pyrophosphate (FPP). This can be achieved by overexpressing key enzymes in the MVA pathway.[1][2][3] For instance, in Saccharomyces cerevisiae, iterative enhancement of the MVA metabolic pathway has been shown to maximize carbon flux to the α-bisabolene synthesis pathway.[1][2] In Yarrowia lipolytica, optimizing the gene copy numbers of rate-limiting enzymes is a successful strategy.[4][5]
-
-
Suboptimal Fermentation Conditions: Conditions optimized at the lab scale may not be optimal at a larger scale due to differences in mass and heat transfer.[6][7][8]
-
Solution: Re-optimize critical fermentation parameters in the bioreactor.
-
Temperature: Implement a two-stage temperature control strategy. For example, an initial phase at 30°C for cell growth, followed by a shift to a lower temperature (e.g., 26°C) for α-bisabolene production has been shown to increase titers.[1]
-
pH: Maintain optimal pH through controlled addition of acid/base.
-
Dissolved Oxygen (DO): Ensure adequate oxygen supply, as it is critical for cell growth and product formation.[7] Advanced aeration strategies may be necessary at larger scales.[6]
-
-
-
Nutrient Limitation or Inhibition: The composition of the fermentation medium is crucial.
-
Solution:
-
Medium Optimization: Conduct metabolomic analysis to identify and supplement limiting nutrients. For example, the addition of 100 mg/L D-calcium pantothenate was found to increase α-bisabolene titer by 55.6% in S. cerevisiae.[1]
-
Carbon Source: The choice and concentration of the carbon source are critical. High initial glucose concentrations can lead to the production of inhibitory byproducts like ethanol.[1] A fed-batch strategy is often employed to maintain a low but sufficient concentration of the carbon source, avoiding substrate inhibition.[1][9]
-
-
-
Product Toxicity: High concentrations of α-bisabolene can be toxic to microbial cells, limiting production.
Issue 2: Process Inconsistency and Contamination
Q: I'm observing significant batch-to-batch variability in my α-bisabolene production. What could be the cause, and how can I improve consistency?
A: Process inconsistency is a major hurdle in scaling up fermentation.[6] Key factors to address include:
-
Inconsistent Inoculum: The quality and quantity of the inoculum can significantly impact fermentation performance.
-
Solution: Standardize your inoculum preparation protocol, ensuring consistent cell density, viability, and metabolic state.
-
-
Variations in Raw Materials: The quality of media components can vary between batches.
-
Solution: Use high-quality, well-defined media components. If using complex media, source from a reliable supplier and consider batch testing.
-
-
Contamination: Microbial contamination is a higher risk in large-scale, long-duration fermentations.[7][11]
-
Solution: Implement strict aseptic techniques. Ensure proper sterilization of the bioreactor, media, and all transfer lines.[7] Regularly monitor the culture for contaminants through microscopy and plating.
-
Q: My fermentation is contaminated. What are the common sources of contamination and how can I prevent them in the future?
A: Contamination can lead to complete batch failure. Common sources and preventive measures include:
-
Inadequate Sterilization: Incomplete sterilization of the bioreactor or media.
-
Prevention: Validate your sterilization-in-place (SIP) protocols. Use appropriate temperature and time for steam sterilization. For heat-sensitive components, use sterile filtration.
-
-
Leaky Connections: Seals, gaskets, and connections can be sources of entry for contaminants.
-
Prevention: Regularly inspect and replace worn seals and gaskets. Ensure all connections are secure before starting the fermentation.
-
-
Contaminated Inoculum or Feed Solutions:
-
Prevention: Prepare inoculum and feed solutions under sterile conditions. Sterilize feed solutions appropriately (autoclaving or sterile filtration).
-
-
Sampling Procedures: Non-aseptic sampling techniques can introduce contaminants.
-
Prevention: Use sterile sampling ports and aseptic techniques when taking samples.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for producing α-bisabolene?
A1: Several microbial hosts have been successfully engineered for α-bisabolene production, each with its own advantages:
-
Saccharomyces cerevisiae : A well-characterized yeast with a native MVA pathway, making it an attractive host. High titers of up to 18.6 g/L have been reported.[1][2]
-
Yarrowia lipolytica : An oleaginous yeast that can utilize a variety of carbon sources, including waste cooking oil. It has been engineered to produce up to 15.5 g/L of α-bisabolene.[4][5]
-
Escherichia coli : A fast-growing bacterium that is easy to genetically manipulate. While initial production may be lower, metabolic engineering can significantly improve yields.[12][13]
-
Pichia pastoris : A methylotrophic yeast capable of high-density cell growth. It has been engineered to produce α-bisabolene from methanol.[10][14][15]
The best host depends on the specific process requirements, including the desired scale, feedstock, and downstream processing capabilities.
Q2: What is a typical fed-batch strategy for α-bisabolene fermentation?
A2: A common fed-batch strategy involves an initial batch phase to allow for cell growth, followed by a continuous or intermittent feeding phase to maintain a low concentration of the carbon source (e.g., glucose). This prevents the formation of inhibitory byproducts and extends the production phase.[9] The feeding rate can be controlled based on parameters like dissolved oxygen (DO) levels. When DO levels rise, it indicates that the carbon source is depleted, triggering the feed pump.[1]
Q3: How can I quantify the amount of α-bisabolene in my fermentation broth?
A3: A common method for quantifying α-bisabolene involves the following steps:
-
Extraction: Extract α-bisabolene from the fermentation broth using an organic solvent. If an in situ extraction method is used with a solvent overlay like dodecane, a sample of the organic phase is taken.
-
Internal Standard: Add a known concentration of an internal standard (e.g., caryophyllene or tetradecane) to the extract.[1][10]
-
Analysis: Analyze the sample using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[10][14] The concentration of α-bisabolene is determined by comparing its peak area to that of the internal standard.
Q4: What are the key considerations for downstream processing and recovery of α-bisabolene?
A4: Downstream processing can account for a significant portion of the total production cost.[16] Key considerations include:
-
Product Location: α-Bisabolene is typically secreted or extracted into an organic phase, simplifying initial recovery.
-
Recovery from Organic Overlay: If an in situ extraction is used, the primary step is separating the organic phase containing α-bisabolene from the fermentation broth.
-
Purification: Further purification may be required depending on the end-use. This can involve techniques like distillation, liquid-liquid extraction, or chromatography.[17][18]
-
Cost-Effectiveness: The choice of downstream processing methods should be economically viable at a large scale.[16][19]
Data Presentation
Table 1: Reported α-Bisabolene Titers in Different Microbial Hosts
| Microbial Host | Fermentation Strategy | Titer (g/L) | Reference |
| Saccharomyces cerevisiae | Fed-batch | 18.6 | [1][2] |
| Yarrowia lipolytica | Fed-batch | 15.5 | [4][5] |
| Pichia pastoris | Fed-batch (shake flask) | 1.1 | [10][14][15] |
| Escherichia coli | Fed-batch | 8.5 (for (-)-α-bisabolol) | [12] |
Experimental Protocols
Protocol 1: Quantification of α-Bisabolene by Gas Chromatography (GC)
Objective: To determine the concentration of α-bisabolene in a fermentation sample.
Materials:
-
Fermentation broth sample
-
Organic solvent for extraction (e.g., dodecane, if not already used as an overlay)
-
Internal standard solution (e.g., 1 g/L tetradecane in the extraction solvent)[1]
-
Centrifuge tubes
-
Gas chromatograph (GC) with an HP-5 column and a Flame Ionization Detector (FID)[1][10]
Procedure:
-
Collect 5 mL of the fermentation sample into a 10 mL centrifuge tube.
-
If an organic overlay was used, carefully collect a sample from the organic phase. If not, add a known volume of an extraction solvent and vortex thoroughly.
-
Centrifuge the sample at 9,000 g for 10 minutes to separate the phases.[1]
-
Take a 20 µL aliquot of the organic phase and mix it with 180 µL of the internal standard solution.[1]
-
Inject 1 µL of the mixture into the GC.
-
GC Conditions (Example):
-
Column: HP-5 MS (30 m x 250 µm x 0.1 µm)[1]
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Nitrogen
-
Temperature Program: An appropriate temperature gradient to separate α-bisabolene from other compounds.
-
-
Quantify the α-bisabolene concentration by comparing the peak area of α-bisabolene to the peak area of the internal standard.
Visualizations
Caption: The Mevalonate (MVA) pathway for α-bisabolene production.
Caption: A typical workflow for scaling up microbial fermentation.
Caption: A logical diagram for troubleshooting low α-bisabolene yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Thermosensitive Metabolic Regulation Strategies in the Fermentation Process of Saccharomyces cerevisiae to Enhance α-Bisabolene Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Item - Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 6. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. Enhanced (−)-α-Bisabolol Productivity by Efficient Conversion of Mevalonate in Escherichia coli [mdpi.com]
- 13. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uop.edu.pk [uop.edu.pk]
- 17. researchgate.net [researchgate.net]
- 18. Downstream process options for the ABE fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Enhancing product export in engineered yeast for improved bisabolene production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing bisabolene production in engineered yeast.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.
Question 1: My engineered yeast strain is showing low bisabolene titer. What are the common metabolic bottlenecks?
Answer:
Low bisabolene titer is often due to bottlenecks in the biosynthetic pathway, limiting the supply of the precursor farnesyl pyrophosphate (FPP). Key areas to investigate include:
-
Insufficient Precursor Supply (Acetyl-CoA): The mevalonate (MVA) pathway, which produces FPP, begins with acetyl-CoA. Competition from other cellular processes can drain this initial precursor pool.
-
Low Expression or Activity of MVA Pathway Enzymes: Even with sufficient acetyl-CoA, inefficient enzymes within the MVA pathway can limit FPP production. Proteomic analysis has identified specific enzymes that can become bottlenecks. For example, in Pichia pastoris, acetoacetyl-CoA thiolase was found to be a limiting step when the pathway was compartmentalized in peroxisomes[1][2].
-
Competition for FPP: The FPP molecule is a critical branch point. In Saccharomyces cerevisiae, a significant portion of FPP is naturally diverted towards sterol biosynthesis, a process initiated by the enzyme Erg9p[3]. This competes directly with your bisabolene synthase.
-
Suboptimal Bisabolene Synthase (BiS) Expression/Activity: The final conversion of FPP to bisabolene depends on the efficiency of the heterologous bisabolene synthase. Poor expression, incorrect folding, or low catalytic activity of this enzyme will directly impact your final titer.
Strategies for Overcoming Bottlenecks:
| Strategy | Target | Example Modification | Expected Outcome | Reference |
| Boost MVA Pathway Flux | Key Pathway Enzymes | Overexpress truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20). | Increased FPP pool. | [4] |
| Address Specific Bottlenecks | Limiting Enzymes | Overexpress acetoacetyl-CoA thiolase (ERG10) and HMG-CoA synthase (HMGS). | Improved α-bisabolene production.[2] | [2] |
| Reduce Competing Pathways | Sterol Biosynthesis | Down-regulate or replace the promoter of the ERG9 gene. | Divert FPP flux from sterol production to bisabolene production.[3] | [3] |
| Enhance Final Conversion Step | Bisabolene Synthase | Increase the copy number of the bisabolene synthase gene (AgBIS, MrBBS, etc.). | Increased conversion of FPP to bisabolene.[3] | [3] |
| Pathway Compartmentalization | Subcellular Organelles | Target the MVA pathway to peroxisomes. | Can increase local precursor concentration and improve titers.[1][2] | [1][2] |
A common strategy involves identifying and relieving bottlenecks in the MVA pathway to increase the FPP precursor pool.
Caption: Common metabolic bottlenecks in the engineered MVA pathway for bisabolene production.
Question 2: I've improved the biosynthetic pathway, but yields are still suboptimal. Could product toxicity or inefficient export be the problem?
Answer:
Yes, even with a highly efficient production pathway, accumulation of bisabolene inside the cell can lead to toxicity, and inefficient export can make product recovery difficult.
-
Cellular Toxicity: As a hydrophobic molecule, bisabolene can accumulate in cellular membranes, disrupting their integrity and function, which can impair cell growth and overall productivity.
-
Product Sequestration: Yeast cells may sequester hydrophobic compounds like bisabolene into lipid droplets, which can be a self-preservation mechanism but may hinder export and recovery[5][6].
-
Inefficient Export: Bisabolene is not actively secreted by wild-type yeast. Its export relies on passive diffusion or transport via non-specific mechanisms, which can be slow and inefficient. Enhancing export is a key strategy for high-titer production.
Solutions for Toxicity and Export Issues:
-
Two-Phase Fermentation: Introduce an organic solvent overlay (e.g., n-dodecane) into the culture medium. Bisabolene has high affinity for the organic phase and will be passively extracted from the cells as it's produced. This alleviates toxicity and simplifies recovery[7].
-
Transporter Engineering: Overexpression of ATP-binding cassette (ABC) transporters may enhance the export of bisabolene. While specific transporters for bisabolene are not fully characterized, some pleiotropic drug resistance (PDR) transporters have been implicated in the export of various hydrophobic molecules[8][9].
-
Adaptive Laboratory Evolution (ALE): Evolve your yeast strain in the presence of increasing concentrations of bisabolene or related terpenes. This can select for mutants with improved tolerance and potentially enhanced export capabilities[10].
Caption: Workflow illustrating bisabolene production, toxicity, sequestration, and export strategies.
Frequently Asked Questions (FAQs)
Q1: Which yeast species are best for bisabolene production?
Saccharomyces cerevisiae is the most commonly used yeast due to its well-characterized genetics, robustness in industrial fermentations, and the vast array of available genetic tools[11][12]. However, oleaginous yeasts like Yarrowia lipolytica and Rhodosporidium toruloides are gaining attention because their naturally high lipid metabolism provides a large precursor pool of acetyl-CoA, which can be beneficial for terpene production[13][14][15].
Q2: How does optimizing fermentation media improve bisabolene yield?
Media components are critical. The choice of carbon source (e.g., glucose, glycerol), nitrogen concentration, and micronutrients like magnesium ions (a cofactor in the MVA pathway) can significantly impact cell growth and metabolic flux towards bisabolene[16][17]. For example, optimizing the initial concentrations of glucose, ammonium sulfate, and magnesium sulfate heptahydrate has been shown to dramatically increase α-bisabolene titers[16].
Q3: Can codon optimization of the bisabolene synthase gene make a difference?
Yes, significantly. Heterologous genes, like a bisabolene synthase from a plant (Abies grandis) or fungus, may contain codons that are rare in yeast. This can lead to inefficient translation and low levels of functional enzyme. Optimizing the gene sequence to match the codon usage bias of your host yeast (e.g., P. pastoris or S. cerevisiae) is a crucial step to ensure high-level expression of the synthase[1][18].
Q4: What is the role of proteomics in troubleshooting production?
Label-free quantification (LFQ) proteomics is a powerful tool to identify bottlenecks on a system-wide level. By comparing the protein expression levels between a high-producing strain and a low-producing one, you can identify specific enzymes in the MVA pathway (or competing pathways) that are underexpressed and thus limiting production. This data-driven approach allows for more targeted metabolic engineering efforts[1][2].
Experimental Protocols
Protocol 1: Bisabolene Extraction and Quantification by GC-FID
This protocol is adapted for quantifying bisabolene from a two-phase fermentation system where an organic overlay (e.g., n-dodecane) is used.
1. Sample Preparation: a. At your desired time point, carefully remove 100 µL of the organic layer from the top of your yeast culture. Avoid disturbing the aqueous phase. b. Transfer the sample to a 2 mL GC vial. c. Add 900 µL of ethyl acetate containing an internal standard (e.g., 100 µM hexadecane) to the vial. This creates a 1:10 dilution. d. Cap the vial and vortex for 30 seconds to ensure complete mixing.
2. GC-FID Analysis: a. Instrument: Gas chromatograph with a Flame Ionization Detector (GC-FID). b. Column: HP-5 column (30 m x 0.320 mm x 0.25 µm) or equivalent non-polar column. c. Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min. d. Injection:
- Injection Volume: 1.0 µL
- Split Ratio: 15:1
- Injector Temperature: 250°C e. Oven Temperature Program:
- Initial Temperature: 60°C, hold for 1 minute.
- Ramp: Increase to 200°C at a rate of 40°C/min.
- Hold: Hold at 200°C for 5 minutes. f. Detector Temperature (FID): 250°C.
3. Quantification: a. Generate a standard curve by preparing known concentrations of pure α-bisabolene in ethyl acetate with the same internal standard concentration. b. Run the standards on the GC-FID to correlate the peak area ratio (bisabolene/internal standard) to the bisabolene concentration. c. Integrate the peak areas for bisabolene and the internal standard in your experimental samples. d. Calculate the concentration of bisabolene in your samples using the standard curve, accounting for the initial dilution.
Protocol 2: Shake Flask Cultivation for Bisabolene Production
This protocol provides a general method for screening engineered yeast strains in shake flasks.
1. Media Preparation (per liter): a. Minimal Medium:
- Yeast Nitrogen Base (without amino acids): 6.7 g
- Glucose: 20 g (or other carbon source as required)
- Complete Supplement Mixture (CSM) lacking appropriate auxotrophic markers. b. Alternatively, for P. pastoris using methanol[1]:
- (NH₄)₂SO₄: 2.5 g
- KH₂PO₄: 14.4 g
- MgSO₄·7H₂O: 0.5 g
- Adjust pH to 5.6 with 4 M KOH.
- Methanol: 10 g
- Vitamin Solution: 1 mL
- Trace Metal Solution: 2 mL c. Autoclave the medium and allow it to cool. Add sterile-filtered antibiotics if required.
2. Inoculum Preparation: a. Inoculate a single colony of your engineered yeast strain into 5 mL of appropriate liquid medium (e.g., YPD). b. Grow overnight at 30°C with shaking at 220 rpm until the culture is in the mid-log phase.
3. Fermentation: a. Inoculate 50 mL of the prepared fermentation medium in a 250 mL baffled shake flask with the overnight culture to a starting OD₆₀₀ of ~0.1. b. Add a sterile organic overlay (e.g., 10% v/v n-dodecane) to the flask for in situ product recovery. c. Seal the flask with a breathable seal (e.g., foam stopper or sterile rubber plug) to ensure adequate aeration while minimizing evaporation[1]. d. Incubate at 30°C with vigorous shaking (220-250 rpm) for 96-120 hours. e. Collect samples from the organic phase at regular intervals for GC-FID analysis as described in Protocol 1.
References
- 1. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in terpene synthesis strategies through engineering of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emergence of lipid droplets in yeast: current status and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid droplet‐mediated lipid and protein homeostasis in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the functional yeast ABC transporter interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The oleaginous yeast Rhodosporidium toruloides engineered for biomass hydrolysate-derived (E)-α-bisabolene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [Enhancing the glycerol utilization of engineered yeast increases its bisabolene production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of (Z)-alpha-Bisabolene as a Sex Pheromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the sex pheromone derived from (Z)-alpha-Bisabolene, the precursor to the pheromone of the Southern green stink bug, Nezara viridula, against an alternative pentatomid sex pheromone. The content herein is supported by experimental data from field trials and established laboratory protocols to offer an objective evaluation of its performance as a bioactive agent for insect attraction.
Comparative Bioactivity Data: Field Trials
The following table summarizes data from field trials comparing the attractiveness of the sex pheromones of Nezara viridula and the green stink bug, Acrosternum hilare. The pheromone for N. viridula is a blend of trans- and cis-(Z)-alpha-bisabolene epoxides, which are biosynthesized from this compound. The pheromone for A. hilare is a blend of (4S)-cis-Z-bisabolene epoxide and (4S)-trans-Z-bisabolene epoxide.
| Pheromone Lure | Target Species | Mean No. of Bugs Captured (± SE) | Control (Unbaited Trap) Mean No. of Bugs Captured (± SE) |
| Nezara viridula Pheromone (3:1 trans- to cis-(Z)-alpha-bisabolene epoxide) | Nezara viridula | 1.5 ± 0.4 | 0.1 ± 0.1 |
| Acrosternum hilare Pheromone (5:95 trans- to cis-(Z)-alpha-bisabolene epoxide) | Acrosternum hilare | 0.2 ± 0.1 | 0.1 ± 0.1 |
Data extracted from field trials conducted by Tillman et al. (2010)[1][2]. These results demonstrate that the synthetic pheromone blend derived from the this compound pathway is effective in attracting Nezara viridula in a field setting[1][2].
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of insect sex pheromones are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification
Objective: To identify and quantify the chemical components of an insect's volatile emissions.
Methodology:
-
Pheromone Collection: Volatiles from sexually mature insects are collected via aeration. Insects are placed in a glass chamber, and purified air is passed over them. The effluent air is then drawn through a collection filter containing an adsorbent material (e.g., Porapak Q) to trap the volatile compounds.
-
Sample Extraction: The trapped compounds are eluted from the adsorbent using a solvent such as hexane.
-
GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC): The GC separates the individual compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column. The retention time for each compound is recorded.
-
Mass Spectrometry (MS): As each compound elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound.
-
-
Compound Identification: The mass spectrum and retention time of each unknown compound are compared to those of known synthetic standards to confirm its identity.
Electroantennography (EAG) for Assessing Antennal Response
Objective: To measure the electrical response of an insect's antenna to a specific volatile compound, indicating that the insect can detect it.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are carefully placed between two electrodes containing a conductive solution.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the depolarization is measured in millivolts (mV).
-
Data Analysis: The EAG responses to the test compound are compared to the responses to a negative control (solvent only) and a positive control (a known EAG-active compound).
Behavioral Assays (Y-Tube Olfactometer) for Attraction Evaluation
Objective: To determine if a volatile compound elicits a behavioral response (attraction or repulsion) in an insect.
Methodology:
-
Apparatus: A Y-tube olfactometer, consisting of a central tube that bifurcates into two arms, is used.
-
Airflow: A controlled, purified airflow is passed through each arm of the Y-tube.
-
Odor Source: The test compound is introduced into the airflow of one arm (the "treatment" arm), while a solvent control is introduced into the other arm (the "control" arm).
-
Insect Introduction: A single insect is released at the base of the central tube.
-
Observation: The insect is given a set amount of time to make a choice by moving a certain distance into one of the arms. The first choice of the insect is recorded.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a Chi-square test) to determine if there is a significant preference for the test compound.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Pheromone Validation
References
A Comparative Analysis of the Biological Activities of (Z)-α-Bisabolene and its Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the sesquiterpene (Z)-α-bisabolene and its epoxide derivatives. While direct comparative studies are limited, this document synthesizes available data on their individual cytotoxic, anti-inflammatory, and antioxidant properties, supported by experimental protocols and insights into potential signaling pathways.
I. Comparative Analysis of Biological Activities
While research has explored the bioactivities of bisabolene-type sesquiterpenes, direct comparative studies between (Z)-α-bisabolene and its corresponding epoxides are not extensively documented. However, by examining the activities of closely related isomers and derivatives, we can infer potential differences and similarities in their biological effects.
Cytotoxic Activity
Limited direct comparative data exists for the cytotoxicity of (Z)-α-bisabolene and its epoxides. However, studies on related bisabolene isomers provide valuable insights. For instance, β-bisabolene has demonstrated selective cytotoxicity against various breast cancer cell lines.
Table 1: Cytotoxic Activity of β-Bisabolene on Human and Murine Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µg/mL)[1] |
| Human | ||
| MCF-7 | Estrogen receptor (+) | 66.91 |
| MDA-MB-231 | Triple-negative | 98.39 |
| SKBR3 | HER2 (+) | 70.62 |
| BT474 | Estrogen receptor (+), HER2 (+) | 74.3 |
| MCF-10A (Normal) | Non-tumorigenic | 114.3 |
| Murine | ||
| 4T1 | Mammary tumor | 48.99 |
| MG1361 | Mammary tumor | 65.49 |
| Eph4 (Normal) | Mammary epithelial | >200 |
This data pertains to β-bisabolene, an isomer of α-bisabolene, and is presented as a proxy due to the lack of direct comparative studies on (Z)-α-bisabolene and its epoxides.
Anti-inflammatory Activity
Sesquiterpenes, including bisabolene derivatives, are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO). While direct comparisons are scarce, studies on various bisabolene-type sesquiterpenes indicate their potential to modulate inflammatory responses. For instance, several bisabolene sesquiterpenes isolated from Alpinia japonica have shown inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, with IC50 values ranging from 5.3 µM to 46.3 µM[2].
Antioxidant Activity
Research suggests that the epoxide form of bisabolene may possess notable antioxidant properties. A study on cis-Z-alpha-bisabolene epoxide extracted from Cassia fistula indicated its potential to act as an antioxidant, comparable to vitamin E, by potentially acting as a ligand for the pregnane X receptor (PXR)[3][4]. This receptor is involved in the regulation of detoxification pathways, including the response to oxidative stress[3][4].
II. Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds ((Z)-α-bisabolene or its epoxides) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The nitrite concentration, an indicator of NO production, is determined using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
III. Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Sesquiterpenes are known to modulate various signaling pathways involved in inflammation and cancer. The NF-κB and PI3K/Akt pathways are key targets.
-
NF-κB Signaling Pathway: Sesquiterpenes can inhibit the activation of NF-κB, a crucial transcription factor for pro-inflammatory gene expression[5][6][7][8]. This inhibition can occur at multiple levels of the signaling cascade[5].
-
PI3K/Akt Signaling Pathway: This pathway is vital for cell survival and proliferation. Some terpenoids have been shown to exert their effects by modulating PI3K/Akt signaling[1][9].
Experimental Workflow
IV. Conclusion
The available evidence suggests that both (Z)-α-bisabolene and its epoxides are promising candidates for further investigation in drug discovery, exhibiting potential cytotoxic, anti-inflammatory, and antioxidant activities. However, the lack of direct comparative studies makes it challenging to definitively conclude which compound possesses superior activity in a given biological context. Future research should focus on head-to-head comparisons of these molecules using standardized experimental protocols to elucidate their structure-activity relationships and therapeutic potential. Such studies will be crucial for guiding the development of novel therapeutic agents based on these natural product scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of (Z)-alpha-Bisabolene vs (E)-alpha-bisabolene synthesis
For Researchers, Scientists, and Drug Development Professionals
The sesquiterpene α-bisabolene, a molecule of significant interest in the fragrance, biofuel, and pharmaceutical industries, exists as two key geometric isomers: (Z)-α-bisabolene and (E)-α-bisabolene. The stereochemistry of the endocyclic double bond profoundly influences the molecule's biological activity and physical properties, making stereoselective synthesis a critical area of research. This guide provides a comparative overview of the synthetic strategies for producing (Z)- and (E)-α-bisabolene, presenting available quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of α-bisabolene isomers can be broadly categorized into chemical synthesis and biosynthesis. Chemical methods offer versatility in substrate scope and reaction conditions, while biosynthetic routes are gaining traction due to their potential for high stereoselectivity and sustainability.
| Synthetic Approach | Isomer | Key Precursors | Reagents and Conditions | Yield (%) | Stereoselectivity | Reference |
| Chemical Synthesis | ||||||
| Asymmetric Cyclization | (Z)-β | (R)-(+)-binaphthol (Z,Z)-monofarnesyl ether | Modified aluminum reagent | - | 76% ee | [1] |
| Stereocontrolled Epoxide Rearrangement | (E)-γ and (Z)-γ | Nerolidol | 1. m-CPBA, CH2Cl2; 2. (CF3CO)2O, 2,6-lutidine | - | High | [2] |
| Biosynthesis | ||||||
| Engineered Yarrowia lipolytica | α | Glucose | Overexpression of α-bisabolene synthase (BIS) and truncated HMG-CoA reductase (tHMG) in a lipid-overaccumulating strain | Up to 1243 mg/L (titer) | High | [3] |
| Engineered Yarrowia lipolytica | α | Waste cooking oil | Peroxisome engineering and systems metabolic engineering | Up to 15.5 g/L (titer) | High | [4] |
| Engineered Pichia pastoris | α | Methanol | Optimization of the cytosolic mevalonate (MVA) pathway and expression of α-bisabolene synthase (AgBIS) | Up to 264 mg/L (titer) | High | [5] |
| Nezara viridula (Southern green stink bug) | (+)-(S,Z)-α | (E,E)-farnesyl diphosphate (FPP) | NvTPS (a terpene synthase) | - | High | [6][7] |
Note: The table summarizes data from various sources. Direct comparison of yields can be challenging due to differences in reaction scales and optimization. "ee" denotes enantiomeric excess. Titer refers to the concentration of the product in the culture medium.
Experimental Protocols
Chemical Synthesis: Asymmetric Cyclization for β-Bisabolene
This method, while not directly for α-bisabolene, demonstrates a key strategy for controlling stereochemistry in bisabolene synthesis.
Protocol: The enantioselective cyclization of (R)-(+)-binaphthol (Z,Z)-monofarnesyl ether is carried out using a modified organoaluminum reagent. The reaction's rate is enhanced by the anchimeric assistance of the aluminum reagent bound to the neighboring hydroxyl group, which facilitates the generation of an allyl cation, leading to cyclization.[1]
Biosynthesis: α-Bisabolene Production in Engineered Yarrowia lipolytica
Protocol:
-
Strain Engineering: A lipid-overaccumulating strain of Yarrowia lipolytica is transformed with a genetic construct containing the genes for α-bisabolene synthase (Bis) and a truncated 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (tHMG), both under the control of a strong TEF promoter.[3]
-
Cultivation: The engineered yeast is cultured in a YP medium supplemented with 80 g/L glucose. A 10% (v/v) dodecane overlay is added to the culture to capture the produced α-bisabolene.[3]
-
Production Conditions: Cultures are grown in shake flasks at 200 rpm for 120 hours to achieve high titers of α-bisabolene.[3]
-
Extraction and Quantification: The dodecane phase containing α-bisabolene is collected and analyzed by gas chromatography (GC) to determine the concentration.[8]
Visualizing the Synthetic Pathways
Chemical Synthesis: Conceptual Workflow for Stereoselective Synthesis
Caption: A generalized workflow for the chemical synthesis of bisabolene isomers.
Biosynthesis: Metabolic Engineering Pathway in Yeast
References
- 1. CHIRAL LEAVING GROUP: ASYMMETRIC SYNTHESIS OF LIMONENE AND BISABOLENE - Lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Over-expression of α-bisabolene by metabolic engineering of Yarrowia lipolytica employing a golden gate DNA assembly toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Quantification of α-Bisabolene [bio-protocol.org]
An Analytical Comparison of (Z)-alpha-Bisabolene and beta-Bisabolene for Researchers and Drug Development Professionals
This guide provides a detailed analytical comparison of the chemical and biological properties of two closely related sesquiterpenes: (Z)-alpha-Bisabolene and beta-bisabolene. While both share the same molecular formula, their structural differences lead to distinct physicochemical characteristics and biological activities. This comparison is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural compounds.
Chemical and Physical Properties
This compound and beta-bisabolene are isomers with the molecular formula C₁₅H₂₄ and a molar mass of 204.35 g/mol .[1][2] Their structural variations, primarily in the position of the double bonds within the cyclohexene ring and the side chain, result in different physical properties.
| Property | This compound | beta-Bisabolene |
| Synonyms | cis-alpha-Bisabolene | (S)-1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohex-1-ene |
| CAS Number | 29837-07-8 | 495-61-4 |
| Molecular Formula | C₁₅H₂₄[1] | C₁₅H₂₄[2] |
| Molecular Weight | 204.35 g/mol [1] | 204.357 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 275.00 to 277.00 °C @ 760.00 mm Hg | Not explicitly found |
| Density | Not explicitly found | 0.872 g/cm³ (estimated) |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | Soluble in organic solvents like ethanol and ether; insoluble in water. |
| Odor | Pleasant, woody-balsamic | Balsamic |
Biological Activities: A Comparative Overview
Significant research has been conducted on the biological activities of beta-bisabolene, revealing its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. In contrast, comprehensive experimental data on the biological activities of this compound is limited, with most of the available information pointing towards its role as a precursor in pheromone biosynthesis.[3] One study has suggested potential antioxidant properties for a related compound, this compound epoxide.[4]
beta-Bisabolene: A Profile of Biological Efficacy
Cytotoxic Activity Against Breast Cancer Cells
Beta-bisabolene has demonstrated selective cytotoxic activity against various human and murine breast cancer cell lines.[5][6] This activity is attributed to the induction of apoptosis.[5]
Table of IC₅₀ Values for beta-Bisabolene against Breast Cancer Cell Lines: [5][6]
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| Human | ||
| MCF-7 | Breast Adenocarcinoma (ER+, PR+) | 66.91 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple Negative) | 98.39 |
| SKBR3 | Breast Adenocarcinoma (HER2+) | 70.62 |
| BT474 | Breast Ductal Carcinoma (ER+, PR+, HER2+) | 74.3 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 114.3 |
| Murine | ||
| 4T1 | Mammary Carcinoma | 48.99 |
| MG1361 | Mammary Tumor | 65.49 |
| EpH4 | Normal Mammary Epithelial | >200 |
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
The cytotoxic effect of beta-bisabolene on breast cancer cells can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of beta-bisabolene (typically ranging from 10 to 200 µg/mL) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
While direct studies on beta-bisabolene are limited, the closely related sesquiterpenoid, β-bisabolol, has shown significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[7][8]
Maximal Inhibition by β-Bisabolol (at 50.0 µg/mL) in LPS-stimulated RAW 264.7 Macrophages: [7]
| Inflammatory Mediator | Maximal Inhibition (%) |
| Nitric Oxide (NO) | 55.5 |
| Prostaglandin E₂ (PGE₂) | 62.3 |
| Tumor Necrosis Factor-alpha (TNF-α) | 45.3 |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with non-toxic concentrations of the test compound (e.g., beta-bisabolene) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and nitric oxide production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
Antimicrobial Activity
Beta-bisabolene has been reported to possess antimicrobial properties, notably its ability to restore the efficacy of ampicillin against Staphylococcus aureus.[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of beta-bisabolene can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]
-
Bacterial Strain: Use a standardized inoculum of Staphylococcus aureus (e.g., ATCC 29213).
-
Preparation of Test Compound: Prepare serial dilutions of beta-bisabolene in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate the wells of a 96-well microtiter plate containing the different concentrations of beta-bisabolene with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This compound: An Area for Future Research
Currently, there is a notable lack of published experimental data detailing the biological activities of this compound. While one study investigated the antioxidant potential of its epoxide derivative, this compound epoxide, through in silico docking studies and found it could act as an antioxidant,[4] this does not provide direct experimental evidence for the parent compound. Further research is required to elucidate the potential therapeutic properties of this compound.
Signaling Pathways
The induction of apoptosis by beta-bisabolene suggests its interaction with cellular signaling pathways that regulate cell death. While the precise mechanism has not been fully elucidated, the involvement of caspases has been confirmed.[5]
Apoptosis Signaling Pathway
Caption: General intrinsic apoptosis pathway potentially activated by β-bisabolene.
NF-κB Signaling Pathway (General)
Caption: General NF-κB signaling pathway relevant to inflammation.
Conclusion
The available scientific literature strongly supports the potential of beta-bisabolene as a promising candidate for further investigation in the fields of oncology and anti-inflammatory drug discovery. Its selective cytotoxicity against breast cancer cells and its ability to modulate key inflammatory pathways warrant more in-depth preclinical and mechanistic studies. Conversely, this compound remains a largely unexplored molecule in terms of its biological activities. Future research should focus on conducting comprehensive in vitro and in vivo studies to determine if it possesses any therapeutic potential comparable to its isomer. A direct, head-to-head comparative study of these two isomers under identical experimental conditions would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Bisabolene | Anticancer | Apoptosis | Natural product | TargetMol [targetmol.com]
- 7. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of (S,Z)-alpha-Bisabolene and (R,Z)-alpha-Bisabolene Enantiomers: Unraveling Bioactivity Differences
A critical examination of the bioactivities of the (S,Z) and (R,Z) enantiomers of alpha-bisabolene reveals a significant gap in the scientific literature. While alpha-bisabolene, a naturally occurring sesquiterpene, is recognized for its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and antioxidant properties, specific comparative studies on its individual enantiomers are notably absent from publicly available research. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known bioactivities associated with alpha-bisabolene, underscoring the critical need for enantioselective investigation. Furthermore, we propose a detailed experimental framework to systematically evaluate and compare the bioactivities of (S,Z)-alpha-bisabolene and (R,Z)-alpha-bisabolene, paving the way for future discoveries in this area.
The Significance of Chirality in Bioactivity
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its interaction with biological targets such as enzymes and receptors, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Therefore, the study of individual enantiomers is crucial for the development of safer and more effective therapeutic agents.
Known Bioactivities of alpha-Bisabolene
Research into the biological effects of alpha-bisabolene has often been conducted using mixtures of isomers or without specifying the exact stereochemistry of the compound. Nevertheless, these studies provide a valuable starting point for understanding its potential therapeutic applications.
Anti-inflammatory and Antioxidant Activity: Alpha-bisabolene has demonstrated potential as an anti-inflammatory agent. While the precise mechanisms are not fully elucidated for each enantiomer, studies on related compounds suggest that it may modulate inflammatory pathways. For instance, research on cis-Z-alpha-bisabolene epoxide indicates it can act as a ligand for the pregnane X receptor (PXR), a key regulator of inflammatory responses and metabolism.[1] This interaction suggests a potential pathway through which alpha-bisabolene enantiomers might exert their anti-inflammatory effects.
Antimicrobial Properties: Alpha-bisabolene is a component of various essential oils known for their activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts of the Candida genus.[2] The proposed mechanism of action involves the disruption of the microbial cell membrane.[2]
Pheromonal Activity: Of particular note is the de novo biosynthesis of (+)-(S,Z)-α-bisabolene in the Southern green stink bug, Nezara viridula. In this insect, (+)-(S,Z)-α-bisabolene serves as a precursor to the sex pheromone, which is composed of trans- and cis-(Z)-α-bisabolene epoxides. This highlights a specific biological role for the (S,Z) enantiomer in insect communication.
Proposed Experimental Framework for Comparative Bioactivity Analysis
To address the current knowledge gap, a systematic comparison of the bioactivities of (S,Z)-alpha-bisabolene and (R,Z)-alpha-bisabolene is essential. The following experimental workflow is proposed for researchers in the field.
Detailed Experimental Protocols
1. Preparation and Characterization of Enantiomers:
-
Source: Obtain commercially available, high-purity (S,Z)-alpha-bisabolene and (R,Z)-alpha-bisabolene. If not commercially available, perform enantioselective synthesis followed by purification.
-
Purity and Enantiomeric Excess (ee) Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., polysaccharide-based columns) to separate the enantiomers and determine the ee of each sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use chiral shift reagents to induce chemical shift differences between the enantiomers in the ¹H or ¹³C NMR spectra to confirm enantiomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the chemical identity and purity of the compounds.
-
2. In Vitro Bioactivity Screening:
-
Antimicrobial Assays:
-
Minimum Inhibitory Concentration (MIC): Use broth microdilution methods according to CLSI guidelines to determine the lowest concentration of each enantiomer that inhibits the visible growth of a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture from the wells of the MIC assay onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.
-
-
Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measure the ability of each enantiomer to scavenge the DPPH radical by monitoring the decrease in absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assess the capacity of each enantiomer to scavenge the ABTS radical cation, measured by the decrease in absorbance at 734 nm.
-
-
Anti-inflammatory Assays:
-
Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Pre-treat cells with various concentrations of each enantiomer for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA).
-
3. Mechanistic Studies:
-
Enzyme Inhibition Assays:
-
Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: Use commercially available assay kits to evaluate the inhibitory effect of each enantiomer on the activity of these key enzymes in the inflammatory cascade.
-
-
Receptor Binding Assays:
-
Pregnane X Receptor (PXR) Activation: Utilize a cell-based reporter gene assay to determine if the enantiomers can activate PXR.
-
-
Signaling Pathway Analysis:
-
Western Blotting: Analyze the protein expression levels of key signaling molecules in inflammatory pathways (e.g., phosphorylated and total forms of NF-κB, p38 MAPK, JNK, and ERK) in LPS-stimulated macrophages treated with each enantiomer.
-
Quantitative Polymerase Chain Reaction (qPCR): Measure the mRNA expression levels of genes encoding pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate easy comparison between the (S,Z) and (R,Z) enantiomers.
Table 1: Comparative Antimicrobial Activity of alpha-Bisabolene Enantiomers
| Microorganism | (S,Z)-alpha-bisabolene MIC (µg/mL) | (R,Z)-alpha-bisabolene MIC (µg/mL) | (S,Z)-alpha-bisabolene MBC/MFC (µg/mL) | (R,Z)-alpha-bisabolene MBC/MFC (µg/mL) |
| S. aureus | ||||
| E. coli | ||||
| C. albicans |
Table 2: Comparative Antioxidant Activity of alpha-Bisabolene Enantiomers
| Assay | (S,Z)-alpha-bisabolene IC₅₀ (µM) | (R,Z)-alpha-bisabolene IC₅₀ (µM) |
| DPPH Scavenging | ||
| ABTS Scavenging |
Table 3: Comparative Anti-inflammatory Activity of alpha-Bisabolene Enantiomers on LPS-Stimulated Macrophages
| Parameter | (S,Z)-alpha-bisabolene IC₅₀ (µM) | (R,Z)-alpha-bisabolene IC₅₀ (µM) |
| Nitric Oxide (NO) Production | ||
| TNF-α Production | ||
| IL-6 Production |
Conclusion
The comprehensive investigation into the distinct bioactivities of (S,Z)-alpha-bisabolene and (R,Z)-alpha-bisabolene represents a significant and underexplored area of research. While current literature points to the general therapeutic potential of alpha-bisabolene, the absence of enantiomer-specific data hinders the advancement of these molecules as potential drug candidates. The proposed experimental framework provides a robust methodology for elucidating the unique pharmacological profiles of each enantiomer. The findings from such studies will be invaluable to the scientific community and could pave the way for the development of novel, highly targeted therapeutics with improved efficacy and safety profiles.
References
A Comparative Guide to Cross-Attraction Studies of Bisabolene-Based Pheromones in Stink Bugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-attraction studies involving bisabolene-based pheromones in several economically important stink bug species. The data presented is compiled from various scientific studies and is intended to offer a comprehensive overview for researchers in chemical ecology and pest management.
Introduction to Bisabolene-Based Pheromones in Stink Bugs
The bisabolane skeleton is a common structural motif in the chemical communication of stink bugs (Hemiptera: Pentatomidae).[1] Male-produced aggregation or sex pheromones often consist of bisabolene epoxides and related compounds. Understanding the specificity and potential for cross-attraction of these pheromones is crucial for developing effective and species-specific monitoring and control strategies. This guide focuses on the bisabolene-based pheromones of key pest species, including the southern green stink bug (Nezara viridula), the green stink bug (Acrosternum hilare), and the brown marmorated stink bug (Halyomorpha halys).
Comparative Analysis of Pheromone Attraction and Cross-Attraction
The following tables summarize the available quantitative data on the attraction of different stink bug species to various pheromone lures. It is important to note that the data presented are compiled from different studies that may have used varying experimental protocols, trap designs, and environmental conditions. Therefore, direct comparison of absolute trap capture numbers between studies should be approached with caution.
Table 1: Attraction of Nezara viridula and Acrosternum hilare to Bisabolene Epoxide Blends
| Pheromone Lure Composition | Target Species | Mean Trap Capture (Bugs/Trap/Week) | Cross-Attracted Species | Mean Trap Capture (Bugs/Trap/Week) | Study Reference |
| 3:1 trans- to cis-(Z)-α-bisabolene epoxide | Nezara viridula | Significantly higher than control | Trichopoda pennipes (parasitoid) | Significantly higher than control | Tillman et al. (2010)[2][3] |
| 5:95 trans- to cis-(Z)-α-bisabolene epoxide | Acrosternum hilare | Not significantly different from control | Acrosternum hilare | Significantly attracted to P. stali pheromone | Tillman et al. (2010)[2][3] |
Note: A study by Tillman et al. (2010) showed that the attraction of N. viridula increased with higher doses of its pheromone.[2][3] The same study found that traps baited with the reported pheromone for A. hilare failed to attract significantly more A. hilare than unbaited traps. Instead, A. hilare was significantly cross-attracted to the pheromone of the brown-winged green stink bug, Plautia stali (methyl (E,E,Z)-2,4,6-decatrienoate).[2][3]
Table 2: Attraction of Halyomorpha halys to its Aggregation Pheromone and a Synergist
| Pheromone Lure Composition | Target Species | Relative Attraction | Cross-Attracted Species | Comments | Study Reference |
| (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol & (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol | Halyomorpha halys | Attracts females, males, and nymphs | Not specified in detail | The mixture in the natural 3.5:1 ratio was more attractive than either component alone. | Khrimian et al. (2014)[1][4] |
| H. halys pheromone + methyl (E,E,Z)-2,4,6-decatrienoate (MDT) | Halyomorpha halys | Synergistic effect, season-long attraction | Nezara viridula | MDT is the pheromone of Plautia stali. | Weber et al. (2014)[5] |
Note: The presence of additional stereoisomers in synthetic lures for H. halys does not appear to hinder attraction, which is beneficial for the cost-effective production of lures.[1][4] The combination of the H. halys aggregation pheromone with MDT provides a season-long attractive tool for monitoring this invasive pest.[1] Interestingly, Nezara viridula has also been found to be significantly attracted to lures containing the H. halys pheromone in combination with MDT.[5]
Experimental Protocols
The following sections detail the typical methodologies employed in the field evaluation of stink bug pheromones.
Pheromone Synthesis and Lure Preparation
The synthesis of bisabolene-based pheromones often involves multi-step chemical processes to obtain the correct stereoisomers. For example, the synthesis of the (Z)-α-bisabolene epoxides for Nezara viridula and Acrosternum hilare has been achieved through various stereoselective routes. Similarly, a novel and straightforward route for all stereoisomers of 1,10-bisaboladien-3-ol and 10,11-epoxy-1-bisabolen-3-ol for Halyomorpha halys has been described, utilizing rhodium-catalyzed asymmetric addition.[1][4]
Pheromone lures are typically prepared by impregnating a rubber septum or another slow-release dispenser with a specific dosage of the synthetic pheromone dissolved in a suitable solvent like hexane. The loading dose of the pheromone can significantly influence the attraction of stink bugs.[2][3]
Trap Design and Deployment
A variety of trap designs have been utilized in stink bug pheromone research. The most common include:
-
Pyramid Traps: These are often large, black, and placed on the ground. They consist of a pyramidal base that intercepts walking insects and a collection device at the apex.
-
Sticky Traps: These consist of a surface coated with a sticky substance and are often baited with a pheromone lure. They can be deployed at various heights.
-
Live Traps: These are designed to capture insects alive, which can be useful for certain research purposes.
Traps are typically deployed in the field in a randomized complete block design to account for spatial variability. The distance between traps is crucial to avoid interference between different pheromone treatments.
Data Collection and Statistical Analysis
Trap captures are typically collected and counted at regular intervals (e.g., weekly). The collected data, including the number of target and non-target species, sex, and life stage, are recorded.
Statistical analysis of trap capture data often involves analysis of variance (ANOVA) or generalized linear models (GLM) to determine significant differences between treatments. Data transformations (e.g., log transformation) may be used to meet the assumptions of the statistical tests.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate typical workflows in stink bug pheromone research.
Caption: A typical workflow for a stink bug pheromone field trial.
Conclusion
The study of bisabolene-based pheromones in stink bugs reveals a complex picture of chemical communication. While some species, like Nezara viridula, show strong attraction to their specific pheromone blend, others, such as Acrosternum hilare, exhibit significant cross-attraction to the pheromones of other species. The brown marmorated stink bug, Halyomorpha halys, demonstrates the importance of specific stereoisomers and the potential for synergistic effects with other compounds.
Future research should focus on conducting more direct, comparative field trials to build a more comprehensive and directly comparable dataset on cross-attraction among various stink bug species. This will be instrumental in refining pest management strategies that are both effective and environmentally sound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pheromone attraction and cross-attraction of Nezara, Acrosternum, and Euschistus spp. stink bugs (Heteroptera: Pentatomidae) in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of the aggregation pheromone of the brown marmorated stink bug (Halyomorpha halys) through the creation of stereoisomeric libraries of 1-bisabolen-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Lure and Dispenser Combinations for Halyomorpha halys (Hemiptera: Pentatomidae) Trapping [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Potential of Alpha-Bisabolene and Alpha-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two closely related sesquiterpenes: alpha-bisabolene and alpha-bisabolol. While alpha-bisabolol is a well-researched compound with established anti-inflammatory effects, data on the direct anti-inflammatory activity of alpha-bisabolene is notably scarce in current scientific literature. This comparison, therefore, draws on extensive experimental data for alpha-bisabolol and available data for a closely related isomer, beta-bisabolene, to provide a contextual understanding.
Executive Summary
Alpha-bisabolol demonstrates significant anti-inflammatory potential by effectively inhibiting key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Its mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways. In contrast, direct experimental evidence for the anti-inflammatory activity of alpha-bisabolene is lacking. However, studies on its isomer, beta-bisabolene, suggest potential anti-inflammatory effects, warranting further investigation into alpha-bisabolene's therapeutic potential.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the inhibitory effects of alpha-bisabolol and beta-bisabolol on various inflammatory markers. It is critical to note the absence of direct data for alpha-bisabolene.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO | % Inhibition of PGE2 | Reference |
| (-)-α-Bisabolol | RAW 264.7 | LPS | 25 µM | Significant Inhibition | Significant Inhibition | [1] |
| β-Bisabolol | RAW 264.7 | LPS | 50.0 µg/mL | 55.5% | 62.3% | In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC - NIH |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-8 | Reference |
| α-(-)-Bisabolol | Peritoneal Macrophages | LPS | 50 µg/mL | ~55% | ~60% | - | [2] |
| β-Bisabolol | RAW 264.7 | LPS | 50.0 µg/mL | 45.3% | - | - | In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC - NIH |
| β-Bisabolol | 3T3 Fibroblasts | LPS | 50.0 µg/mL | - | 77.7% | - | In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC - NIH |
| β-Bisabolol | HS27 Fibroblasts | LPS | 50.0 µg/mL | - | 63.5% | 41.5% | In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC - NIH |
Signaling Pathways
Alpha-bisabolol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Alpha-bisabolol has been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation, comprising kinases like ERK, JNK, and p38. LPS activation of TLR4 can trigger a phosphorylation cascade that activates these MAPKs, which in turn activate transcription factors like AP-1, leading to the expression of inflammatory genes. Alpha-bisabolol has been found to attenuate the phosphorylation of ERK and p38 MAPKs.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Anti-Inflammatory Assay Workflow
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (alpha-bisabolol or alpha-bisabolene). After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) and incubated for 24 hours.
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This colorimetric assay measures the amount of nitrite (a stable product of NO) in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Cytokine Assays (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again and add a substrate for the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from a standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38, β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of alpha-bisabolol, mediated through the inhibition of key inflammatory pathways. While direct experimental data for alpha-bisabolene is currently unavailable, the observed anti-inflammatory activity of its isomer, beta-bisabolene, suggests that alpha-bisabolene may also possess similar properties.
Future research should focus on:
-
Directly evaluating the anti-inflammatory effects of alpha-bisabolene using the in vitro models described in this guide.
-
Conducting a head-to-head comparison of the potency of alpha-bisabolene, beta-bisabolene, and alpha-bisabolol in inhibiting a wide range of inflammatory mediators.
-
Investigating the in vivo efficacy of these compounds in animal models of inflammation.
Such studies are crucial to fully elucidate the therapeutic potential of bisabolene isomers and to determine their viability as novel anti-inflammatory drug candidates.
References
Comparative Efficacy of (Z)-γ-Bisabolene and Conventional Mosquito Larvicides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of mosquito-borne diseases necessitates the exploration and evaluation of novel, effective, and environmentally benign larvicides. This guide provides a comparative analysis of the larvicidal efficacy of (Z)-γ-bisabolene, a promising plant-derived compound, against two widely used mosquito control agents: the organophosphate insecticide Temephos and the microbial larvicide Bacillus thuringiensis israelensis (Bti). This comparison is supported by experimental data on their potency against various mosquito vectors, detailed experimental protocols, and visualizations of experimental workflows and modes of action.
Overview of Larvicidal Agents
(Z)-γ-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including Galinsoga parviflora.[1][2] It has gained attention for its potent insecticidal properties, presenting a potential natural alternative to synthetic insecticides.[3]
Temephos is an organophosphate insecticide that has been a cornerstone of mosquito abatement programs for decades.[4][5] It is known for its effectiveness against a broad range of mosquito larvae.[6]
Bacillus thuringiensis israelensis (Bti) is a naturally occurring soil bacterium that produces protein toxins specifically lethal to mosquito, black fly, and fungus gnat larvae upon ingestion.[7][8][9] Due to its high specificity and low toxicity to non-target organisms, Bti is considered an environmentally safe biological control agent.[7][10]
Quantitative Comparison of Larvicidal Efficacy
The larvicidal efficacy of a compound is typically expressed in terms of its Lethal Concentration (LC), specifically LC50 and LC90, which represent the concentrations required to kill 50% and 90% of the larval population, respectively. The following table summarizes the reported LC50 values for (Z)-γ-bisabolene against several medically important mosquito species. Data for Temephos and Bti are often presented in terms of application rates for complete mortality rather than specific LC50 values in comparable units, reflecting their different formulations and modes of action.
| Agent | Mosquito Species | LC50 (µg/mL) | Reference |
| (Z)-γ-Bisabolene | Anopheles stephensi | 2.04 | [1] |
| Aedes aegypti | 2.26 | [1] | |
| Culex quinquefasciatus | 2.47 | [1] | |
| Anopheles subpictus | 4.09 | [1] | |
| Aedes albopictus | 4.50 | [1] | |
| Culex tritaeniorhynchus | 4.87 | [1] | |
| Temephos | Anopheles stephensi | >100 ppm for 100% mortality in 1 hr | [11] |
| Aedes aegypti | 1 mg/L for complete mortality | [4][12] | |
| Bacillus thuringiensis israelensis (Bti) | Aedes aegypti | 0.0097 µl/ml (for 96.66% mortality) | [10] |
Note: Direct comparison of LC50 values can be challenging due to variations in experimental protocols, mosquito strains, and formulations of the agents.
Experimental Protocols: Larvicidal Bioassay
The evaluation of larvicidal activity is conducted through standardized bioassays. The following protocol is a synthesis of methodologies reported in the scientific literature.[13][14][15][16]
1. Mosquito Rearing:
-
Mosquito larvae (typically late third or early fourth instar) of a specific species are reared under controlled laboratory conditions (27 ± 2°C, 70-90% relative humidity, 12:12 or 18:6 light:dark photoperiod).[14][15][16]
2. Preparation of Test Solutions:
-
Stock Solution: The test compound (e.g., (Z)-γ-bisabolene) is dissolved in an appropriate solvent (e.g., ethanol or DMSO) to create a stock solution.[13] For agents like Temephos or Bti, commercial formulations are used to prepare stock solutions in distilled water.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to achieve a range of concentrations for testing.
3. Bioassay Procedure:
-
Exposure: A specific number of larvae (typically 20-25) are introduced into beakers or cups containing a defined volume (e.g., 100-250 mL) of distilled or de-chlorinated water and a small amount of larval food.[13][14][15]
-
Treatment: The prepared dilutions of the test agent are added to the beakers to achieve the desired final concentrations. Each concentration is tested in replicate (typically 3-5 times).
-
Control Groups: A negative control group (water and solvent, if used) and a positive control (a known larvicide) are included in each experiment.[13]
4. Data Collection and Analysis:
-
Mortality Assessment: Larval mortality is recorded after a specific exposure period, usually 24 and sometimes 48 hours.[13][17] Larvae are considered dead if they are immobile and do not respond to probing with a needle.[15]
-
Statistical Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula.[14] Probit analysis is then used to determine the LC50 and LC90 values with 95% confidence intervals.[13]
Visualizing Methodologies and Mechanisms
To better understand the processes involved in evaluating and the mechanisms of action of these larvicides, the following diagrams are provided.
References
- 1. High efficacy of (Z)-γ-bisabolene from the essential oil of Galinsoga parviflora (Asteraceae) as larvicide and oviposition deterrent against six mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy (Z)-gamma-bisabolene | 13062-00-5 [smolecule.com]
- 4. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
- 5. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
- 6. fehd.gov.hk [fehd.gov.hk]
- 7. Mosquito Larvicide - Bti | Washington State Department of Health [doh.wa.gov]
- 8. Bacterial Toxins Active against Mosquitoes: Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. Using Bacillus thuringiensis var. israelensis to Control Mosquito Larvae in Aquaculture ( Aedes spp.): An Ecological Control Strategy | Wu | Journal of Mosquito Research [emtoscipublisher.com]
- 11. Comparative analysis of the larvicidal activity of temephos (EC50) and novaluaron (EC10) to control Anopheles stephensi in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.4. Studies on Larvicidal Activity of Temephos in Veracruz State [bio-protocol.org]
- 13. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 14. 2.6. Larvicidal bioassay of NPs [bio-protocol.org]
- 15. 4.9. Larvicidal Bioassay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. microbe-investigations.com [microbe-investigations.com]
Investigating Synergistic Effects of (Z)-α-Bisabolene: A Comparative Guide to Methodologies and Experimental Design
For researchers and drug development professionals, the exploration of synergistic interactions between bioactive molecules offers a promising avenue for enhancing therapeutic efficacy and overcoming resistance. (Z)-α-bisabolene, a sesquiterpene found in various essential oils, has demonstrated a range of biological activities, making it a compelling candidate for combination studies. This guide provides a comparative overview of the key experimental methodologies used to investigate synergistic effects, using hypothetical data for (Z)-α-bisabolene to illustrate these protocols.
Understanding Synergy
Synergy occurs when the combined effect of two or more molecules is greater than the sum of their individual effects.[1][2] This "1+1 > 2" phenomenon can lead to several therapeutic advantages, including lower required doses of active compounds, reduced side effects, and the potential to overcome drug resistance mechanisms. Conversely, antagonism describes a situation where the combined effect is less than the sum of individual effects.[3]
Core Experimental Methodologies for Synergy Assessment
The two most common and well-established methods for quantifying synergistic interactions in vitro are the checkerboard assay and the subsequent calculation of the Fractional Inhibitory Concentration Index (FICI), and isobologram analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to test various combinations of two compounds simultaneously.[4][5] It allows for the determination of the minimum inhibitory concentration (MIC) of each compound alone and in combination.
Experimental Protocol: Checkerboard Assay
-
Preparation of Compounds: Prepare stock solutions of (Z)-α-bisabolene and the bioactive molecule to be tested (Compound X) at a known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of (Z)-α-bisabolene along the y-axis and Compound X along the x-axis. This creates a matrix of varying concentration combinations.
-
Inoculation: Add a standardized suspension of the target cells (e.g., bacteria, cancer cells) to each well.[5] Include positive controls (cells with no compounds) and negative controls (media only).
-
Incubation: Incubate the plate under appropriate conditions for the target cells (e.g., 37°C for 24-48 hours).[5]
-
Assessment of Inhibition: After incubation, determine the MIC for each compound alone and for each combination. This can be done visually or by using a viability indicator dye (e.g., resazurin, MTT). The MIC is the lowest concentration that inhibits visible growth or reduces cell viability by a specified percentage (e.g., 90%).
Data Presentation: Checkerboard Assay Results
The results of a checkerboard assay are typically summarized in a table showing the MIC of each compound alone and in combination.
| (Z)-α-Bisabolene (µg/mL) | Compound X (µg/mL) | Growth Inhibition |
| 64 (MIC alone) | 0 | Inhibited |
| 32 | 8 | Inhibited |
| 16 | 16 (MIC alone) | Inhibited |
| 8 | 32 | Inhibited |
| 4 | 64 | Not Inhibited |
| 2 | 128 | Not Inhibited |
| 1 | 256 | Not Inhibited |
Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated from the checkerboard assay data to quantify the nature of the interaction.[5]
Calculation:
-
FIC of (Z)-α-Bisabolene = MIC of (Z)-α-Bisabolene in combination / MIC of (Z)-α-Bisabolene alone
-
FIC of Compound X = MIC of Compound X in combination / MIC of Compound X alone
-
FICI = FIC of (Z)-α-Bisabolene + FIC of Compound X
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
For the hypothetical data point where 16 µg/mL of (Z)-α-Bisabolene is combined with 8 µg/mL of Compound X:
-
FIC of (Z)-α-Bisabolene = 16 / 64 = 0.25
-
FIC of Compound X = 8 / 32 = 0.25
-
FICI = 0.25 + 0.25 = 0.5 (Synergy)
Isobologram Analysis
Isobologram analysis is a graphical method for evaluating drug interactions.[1][3] It provides a visual representation of synergy, additivity, and antagonism.
Experimental Protocol: Isobologram Analysis
The data for an isobologram is derived from the dose-response curves of the individual compounds and their combinations at a fixed ratio.
-
Dose-Response Curves: Determine the dose-response curves for (Z)-α-bisabolene and Compound X individually to establish the concentration that produces a 50% inhibitory effect (IC50).
-
Combination Studies: Prepare combinations of the two compounds at a fixed ratio (e.g., based on their IC50 ratio) and determine the dose-response curve for the combination.
-
Plotting the Isobologram:
-
The x-axis represents the concentration of (Z)-α-bisabolene, and the y-axis represents the concentration of Compound X.
-
Plot the IC50 value of (Z)-α-bisabolene on the x-axis and the IC50 value of Compound X on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."[6]
-
Plot the concentrations of (Z)-α-bisabolene and Compound X from the combination that resulted in a 50% inhibitory effect.
-
Interpretation of the Isobologram:
-
Synergy: The data point for the combination falls below the line of additivity.[6]
-
Additivity: The data point for the combination falls on the line of additivity.
-
Antagonism: The data point for the combination falls above the line of additivity.[3]
Visualizing Workflows and Pathways
Experimental Workflow for Synergy Assessment
Workflow for assessing synergistic effects.
Hypothetical Signaling Pathway for Synergistic Action
Let's hypothesize a scenario where (Z)-α-bisabolene enhances the apoptotic effect of a hypothetical anticancer agent, Compound X. (Z)-α-bisabolene could, for instance, inhibit a pro-survival pathway (e.g., NF-κB), while Compound X activates a pro-apoptotic pathway (e.g., Caspase cascade).
Hypothetical synergistic anti-cancer mechanism.
Conclusion
While specific studies on the synergistic effects of (Z)-α-bisabolene are still emerging, the established methodologies of checkerboard assays and isobologram analysis provide a robust framework for such investigations. By systematically applying these protocols, researchers can effectively identify and quantify synergistic interactions, paving the way for the development of novel and more effective combination therapies. The detailed experimental designs and data interpretation methods outlined in this guide offer a solid foundation for scientists and drug development professionals to explore the full therapeutic potential of (Z)-α-bisabolene in combination with other bioactive molecules.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpccr.eu [jpccr.eu]
- 4. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Safety Operating Guide
Proper Disposal of (Z)-alpha-Bisabolene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(Z)-alpha-Bisabolene, a sesquiterpene utilized in various research and development applications, requires careful handling and disposal due to its potential health and environmental hazards. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.
Hazard Profile and Safety Summary
This compound is classified with several hazards that necessitate cautious handling during disposal. The primary risks are associated with its flammability, skin sensitization, and ecotoxicity.
| Hazard Classification | Description | GHS Precautionary Statement |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | P301+P316, P331 |
| Skin Irritation | Causes skin irritation. | P302+P352, P332+P317 |
| Skin Sensitization | May cause an allergic skin reaction. | P261, P272, P333+P317 |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects.[1][2] | P273, P501 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]
1. Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
2. Waste Segregation and Collection:
-
Designate a specific, properly labeled container for liquid organic waste.
-
If your facility segregates halogenated and non-halogenated solvents, this compound should be placed in the non-halogenated waste stream.
-
Do not mix this compound with incompatible waste materials.
3. Waste Container Requirements:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be in good condition, free from leaks or external contamination.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
4. Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.
-
Ensure the storage area has secondary containment to control any potential spills.
5. Disposal Request and Pickup:
-
Once the waste container is full or has reached its designated accumulation time limit per institutional and local regulations, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to transport hazardous waste off-site yourself.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
The rinsate from cleaning the container must be collected and treated as hazardous waste.
Spill Management
In the event of a spill, immediate action is required to mitigate risks:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.
Waste Classification
While specific waste codes are determined by local and national regulations, this compound is likely to be classified under the following EPA hazardous waste codes due to its properties:
-
D001 (Ignitability): Due to its flashpoint of 110°C (230°F), it is considered an ignitable liquid.[5][6]
-
Toxicity Characteristic (D004-D043): While less likely, if it contains any of the contaminants listed in 40 CFR 261.24 at or above the regulatory levels, it would also be classified based on its toxicity.[6][7]
Final classification should always be confirmed with your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling (Z)-alpha-Bisabolene
(Z)-alpha-Bisabolene , a naturally occurring sesquiterpene found in various essential oils, is a valuable compound in research and development for its potential therapeutic properties.[1][2] As with any chemical, proper handling and safety precautions are paramount in the laboratory setting. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound.
Hazard Identification and GHS Classification
Understanding the potential hazards of this compound is the first step in safe handling. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[3]:
-
Aspiration Hazard: May be fatal if swallowed and enters airways[3].
-
Skin Irritation: Causes skin irritation[3].
-
Skin Sensitization: May cause an allergic skin reaction[3].
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects[3].
-
Flammability: Combustible liquid[4].
| Hazard | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Aspiration Hazard | Asp. Tox. 1 | Danger | H304: May be fatal if swallowed and enters airways[3]. | |
| Skin Corrosion/Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation[3]. | |
| Respiratory or Skin Sensitization | Skin Sens. 1 | Warning | H317: May cause an allergic skin reaction[3]. | |
| Hazardous to the Aquatic Environment, long-term hazard | Aquatic Chronic 2 | (No Symbol) | H411: Toxic to aquatic life with long lasting effects[3]. | |
| Flammable Liquids | Combustible liquid | Warning | H227: Combustible liquid[4]. |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[5] | Protects against splashes that can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and remove with care to avoid skin contamination[4]. | Prevents skin contact, which can cause irritation and allergic reactions[3]. |
| Skin and Body Protection | Long-sleeved clothing or a lab coat[4]. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If ventilation is inadequate or there is a risk of inhaling aerosols or vapors, use a NIOSH-approved respirator[4][5]. | Protects against inhalation, which may be harmful[3]. |
Operational Plan: Handling and Storage
Proper operational procedures are critical for maintaining a safe laboratory environment when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood[4].
-
Avoid contact with skin, eyes, and clothing[4].
-
Keep away from heat, sparks, open flames, and other ignition sources[4].
-
Take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4].
-
Keep away from heat and sources of ignition[4].
-
Store separately from incompatible materials such as strong oxidizing agents.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant[4]. Do not dispose of down the drain or into the environment.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as chemical waste.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[4]. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur[4]. |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur[4]. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[4][6]. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
